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  • Product: 2-Ethyl-4-methoxybenzaldehyde
  • CAS: 6161-69-9

Core Science & Biosynthesis

Foundational

Physicochemical properties of 2-Ethyl-4-methoxybenzaldehyde for research

An In-Depth Technical Guide to the Physicochemical Properties of 2-Ethyl-4-methoxybenzaldehyde for Research Applications Executive Summary 2-Ethyl-4-methoxybenzaldehyde is a substituted aromatic aldehyde poised to be a v...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Ethyl-4-methoxybenzaldehyde for Research Applications

Executive Summary

2-Ethyl-4-methoxybenzaldehyde is a substituted aromatic aldehyde poised to be a valuable intermediate in synthetic and medicinal chemistry. Its unique substitution pattern offers a scaffold for creating complex molecules with potential pharmacological activity. This guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive framework for understanding and determining its essential physicochemical properties. Given the current scarcity of published data for this specific molecule, this document establishes a foundational understanding by drawing parallels with structurally related compounds and presenting detailed, field-proven experimental protocols for its full characterization. We delve into spectroscopic identity, solubility, lipophilicity, and chemical stability, offering not just methodologies but the scientific rationale behind them to ensure robust and reliable data generation in the laboratory.

Introduction: The Utility of a Novel Benzaldehyde Scaffold

Substituted benzaldehydes are cornerstone building blocks in organic synthesis, serving as precursors for a vast array of pharmaceuticals, agrochemicals, and fragrances.[1] The specific arrangement of an ethyl group at the 2-position and a methoxy group at the 4-position on the benzaldehyde ring gives 2-Ethyl-4-methoxybenzaldehyde a distinct electronic and steric profile. This profile can be strategically exploited by medicinal chemists to fine-tune a lead compound's interaction with biological targets or to modify its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, related compounds like 2-hydroxy-4-methoxybenzaldehyde are utilized in the synthesis of compounds with anti-inflammatory and analgesic properties.[1][2]

The objective of this technical guide is to equip researchers with the necessary knowledge to fully characterize 2-Ethyl-4-methoxybenzaldehyde. We will outline its core molecular properties, provide a roadmap for its spectroscopic and chromatographic characterization, and detail robust protocols for measuring the key physicochemical parameters that are critical for its application in drug discovery and development.

Molecular Identity and Core Properties

Precise identification is the bedrock of any chemical research. The fundamental properties of 2-Ethyl-4-methoxybenzaldehyde are summarized below. It is critical to note that experimental data for this specific compound is not widely available; therefore, values for closely related analogs are provided for comparative context.

Table 1: Core Properties of 2-Ethyl-4-methoxybenzaldehyde and Related Analogs

Property2-Ethyl-4-methoxybenzaldehyde4-Ethyl-2-methoxybenzaldehyde[3]2-Hydroxy-4-methoxybenzaldehyde[4][5]4-Methoxybenzaldehyde[6]
2D Structure ![2-Ethyl-4-methoxybenzaldehyde]([Link]0&cht=tx&chl=CCC1%3DCC%28%3DC%28C%3DC1C%3DO%29OC%29)![4-Ethyl-2-methoxybenzaldehyde]([Link]0&cht=tx&chl=CCC1%3DCC%3DCC%28%3DC1C%3DO%29OC)
CAS Number Not Available142224-35-9673-22-3123-11-5
Molecular Formula C₁₀H₁₂O₂C₁₀H₁₂O₂C₈H₈O₃C₈H₈O₂
Molecular Weight 180.22 g/mol 164.20 g/mol 152.15 g/mol 136.15 g/mol
Physical State Expected to be a liquid or low-melting solidNot specifiedSlightly beige solid[4]Colorless to pale yellow liquid[7]
Melting Point Not determinedNot specified41-43 °C[5]-1 °C[6]
Boiling Point Not determinedNot specified124 °C at 12 Torr[4]248 °C at 760 Torr[6]

Spectroscopic and Chromatographic Characterization

Before undertaking any biological or advanced chemical studies, the identity and purity of the compound must be unequivocally confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Key expected signals include:

    • A singlet for the aldehydic proton (~9.8-10.1 ppm).

    • Signals in the aromatic region (~6.8-7.8 ppm) for the three protons on the benzene ring.

    • A singlet for the methoxy group protons (~3.8-4.0 ppm).

    • A quartet and a triplet characteristic of the ethyl group (~2.7 ppm and ~1.2 ppm, respectively).

  • ¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton. Expected signals include:

    • A signal for the aldehyde carbonyl carbon (~190-195 ppm).

    • Aromatic carbon signals in the ~110-165 ppm range.

    • A signal for the methoxy carbon (~55 ppm).

    • Signals for the two carbons of the ethyl group (~15-30 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum for 2-Ethyl-4-methoxybenzaldehyde should exhibit characteristic absorption bands:

  • A strong, sharp peak around 1680-1700 cm⁻¹ corresponding to the C=O stretch of the aromatic aldehyde.

  • Bands around 2720 cm⁻¹ and 2820 cm⁻¹ (C-H stretch) which are characteristic of aldehydes.

  • Strong absorptions around 1250 cm⁻¹ and 1030 cm⁻¹ for the C-O stretch of the aryl ether (methoxy group).

  • Bands in the 1450-1600 cm⁻¹ region corresponding to aromatic C=C stretching.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For 2-Ethyl-4-methoxybenzaldehyde, the molecular ion peak (M⁺) should be observed at an m/z value corresponding to its molecular weight (180.22). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for assessing the purity of a compound. A validated, stability-indicating HPLC method is essential for ensuring that the material is free from significant impurities before its use in further studies.[8] This typically involves using a reverse-phase column (e.g., C18) with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol.

Key Physicochemical Parameters for Drug Development

A compound's ADME properties are heavily influenced by its fundamental physicochemical characteristics. Determining these parameters early is a critical step in drug discovery.[9]

Aqueous Solubility

Solubility is a crucial factor that affects a drug's absorption and bioavailability.[10] Poor aqueous solubility is a common reason for the failure of promising drug candidates.

This method determines the maximum concentration of a compound that can dissolve in an aqueous medium at equilibrium.[10]

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

  • Sample Addition: Add an excess amount of 2-Ethyl-4-methoxybenzaldehyde (enough so that solid material remains visible) to a known volume of the PBS buffer in a glass vial.

  • Equilibration: Seal the vial and shake it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. The extended time is crucial for the system to achieve true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Sampling & Analysis: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent (e.g., acetonitrile). Analyze the concentration of the dissolved compound using a pre-validated HPLC-UV method.

  • Calculation: Determine the solubility in mg/mL or µM based on the measured concentration and the dilution factor.

Solubility_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Add excess compound to PBS (pH 7.4) B Equilibrate for 24-48h (Constant Temp & Shaking) A->B C Centrifuge to separate solid and liquid phases B->C D Sample supernatant C->D E Dilute sample D->E F Analyze concentration by HPLC-UV E->F Result Thermodynamic Solubility Value F->Result

Caption: Workflow for thermodynamic solubility determination.
Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of its ability to cross cell membranes. It is typically measured as the octanol-water partition coefficient (LogP for neutral species) or distribution coefficient (LogD for ionizable species at a specific pH).[11]

The shake-flask method is the gold standard for LogP determination.[9][12]

  • Phase Preparation: Pre-saturate n-octanol with water/PBS and, separately, water/PBS (pH 7.4) with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate. This step is critical to prevent volume changes during the actual experiment.

  • Partitioning: Add a small, known amount of 2-Ethyl-4-methoxybenzaldehyde (typically from a stock solution in a solvent like DMSO) to a vial containing known volumes of the pre-saturated n-octanol and PBS.

  • Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.[11]

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the octanol and aqueous layers.

  • Sampling and Analysis: Carefully sample a known volume from each layer. Analyze the concentration of the compound in both the octanol and aqueous samples using a validated HPLC method.[9]

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

LogP_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Pre-saturate n-octanol and PBS (pH 7.4) B Add compound to mixture of phases A->B C Equilibrate via shaking (1-2 hours) B->C D Centrifuge to ensure clean phase separation C->D E Sample aqueous phase D->E F Sample octanol phase D->F G Analyze concentrations by HPLC E->G F->G Result Calculate LogP G->Result

Caption: Workflow for LogP determination via shake-flask method.
Chemical Stability

Assessing a compound's stability is vital for determining its shelf-life and identifying potential degradation pathways.[13] Stability studies evaluate the effect of environmental factors like temperature, humidity, pH, and light.[14]

Forced degradation studies are designed to accelerate the degradation process to predict long-term stability and to help develop stability-indicating analytical methods.[8]

  • Sample Preparation: Prepare solutions of 2-Ethyl-4-methoxybenzaldehyde in suitable solvents.

  • Stress Conditions: Expose the solutions to a range of stress conditions in parallel:

    • Acid/Base Hydrolysis: Treat with dilute HCl and dilute NaOH at elevated temperatures (e.g., 60°C).

    • Oxidation: Treat with a dilute solution of hydrogen peroxide (H₂O₂).

    • Thermal Stress: Store the compound as a solid and in solution at elevated temperatures (e.g., 60-80°C).

    • Photostability: Expose the compound (solid and solution) to controlled UV and visible light, as per ICH Q1B guidelines.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. This method must be able to resolve the parent compound from all major degradation products.

  • Evaluation: Quantify the loss of the parent compound and the formation of degradation products over time to establish the degradation profile.

Stability_Workflow cluster_stress Forced Degradation Conditions A Prepare compound in solution B Acid/Base Hydrolysis A->B C Oxidation (H₂O₂) A->C D Thermal Stress A->D E Photostability (UV/Vis) A->E F Sample at multiple time points (t=0, t=x...) B->F C->F D->F E->F G Analyze by Stability-Indicating HPLC Method F->G Result Degradation Profile & Pathways G->Result

Caption: Workflow for forced degradation (stress testing) studies.

Synthesis and Reactivity Overview

While a full synthetic guide is beyond the scope of this document, understanding the potential synthesis provides context for possible starting material-related impurities. A plausible route to 2-Ethyl-4-methoxybenzaldehyde could involve the formylation of 3-ethylanisole or the ethylation of 2-hydroxy-4-methoxybenzaldehyde. The latter is a common transformation known as the Williamson ether synthesis.[15]

The reactivity of the aldehyde functional group is of primary importance for its use as a synthetic intermediate. It readily undergoes:

  • Oxidation to the corresponding carboxylic acid.

  • Reduction to the benzyl alcohol.

  • Nucleophilic addition reactions , such as the formation of imines, acetals, and cyanohydrins.

  • Condensation reactions , like the Knoevenagel or Wittig reactions, for carbon-carbon bond formation.[16]

Conclusion

2-Ethyl-4-methoxybenzaldehyde represents a promising, yet under-characterized, chemical entity for synthetic and medicinal chemistry. This guide provides the essential theoretical framework and practical, validated protocols necessary for its comprehensive physicochemical characterization. By systematically determining its solubility, lipophilicity, and stability, researchers can effectively assess its potential, troubleshoot formulation challenges, and accelerate its application in drug discovery and other advanced research fields. The methodologies outlined herein are designed to generate the robust, high-quality data required to unlock the full potential of this versatile molecular scaffold.

References

  • Ali, J., Khar, R. K., & Ahuja, A. (2012). Stability Testing of Pharmaceutical Products.
  • ChemistrySH. (2026). Solubility of Organic Compounds: Principle and Examples 2026. chemistrysh.com.
  • Scribd. (n.d.). Solubility Testing of Organic Compounds. Scribd.
  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. European Medicines Agency.
  • World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Wilson, H. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing.
  • Bharate, S. S., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.
  • European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency.
  • University of California, Los Angeles. (n.d.).
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • U.S. Food and Drug Administration. (2014). Expiration Dating and Stability Testing for Human Drug Products. FDA.
  • Cambridge MedChem Consulting. (2019). LogD.
  • Enamine. (n.d.). LogD/LogP Background. Enamine.
  • Wellesley College. (n.d.).
  • PubChem. (n.d.). 4-Ethyl-2-methoxybenzaldehyde.
  • PubChem. (n.d.). 4-Methoxybenzaldehyde.
  • ChemicalBook. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde(673-22-3). ChemicalBook.
  • Volochem Inc. (n.d.). 4-Methoxybenzaldehyde. Volochem Inc.
  • BenchChem. (2026). A Technical Guide to the Physicochemical Properties of 2-Ethoxy-4-methoxybenzaldehyde. BenchChem.
  • Dakshinamurthy, A. (n.d.). The Role of 2-Hydroxy-4-methoxybenzaldehyde in Pharmaceutical Synthesis. LinkedIn.
  • Chemsrc. (2025). 2-Hydroxy-4-methoxybenzaldehyde. Chemsrc.
  • Chem-Impex. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde. Chem-Impex.

Sources

Exploratory

Molecular Structure and Conformation of 2-Ethyl-4-methoxybenzaldehyde

The following technical guide provides an in-depth analysis of the molecular structure, conformation, and synthesis of 2-Ethyl-4-methoxybenzaldehyde . This document is designed for researchers and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the molecular structure, conformation, and synthesis of 2-Ethyl-4-methoxybenzaldehyde . This document is designed for researchers and drug development professionals, prioritizing mechanistic understanding, experimental reproducibility, and structural validation.

[1]

Executive Summary

2-Ethyl-4-methoxybenzaldehyde (CAS: 6161-69-9) is a tri-substituted benzene derivative characterized by a formyl group at position 1, an ethyl group at position 2, and a methoxy group at position 4.[1][2] It serves as a critical intermediate in the synthesis of functionalized stilbenes, cinnamic acid derivatives, and pharmaceutical pharmacophores where steric modulation at the ortho-position is required to influence metabolic stability or receptor binding kinetics.[2]

This guide details the molecule's unique conformational landscape, driven by the steric clash between the ortho-ethyl group and the carbonyl moiety, and provides a validated Directed Ortho-Metalation (DoM) protocol for its regiospecific synthesis.

Molecular Architecture & Electronic Landscape

Connectivity and Substituent Effects

The molecule is built upon a benzene scaffold with three distinct substituents that create a "push-pull" electronic system:

  • Position 1 (Formyl, -CHO): Electron-withdrawing group (EWG) via induction (-I) and resonance (-M).[1][2] It activates the ring towards nucleophilic attack but deactivates it towards electrophilic substitution.

  • Position 2 (Ethyl, -CH₂CH₃): Weakly electron-donating via induction (+I) and hyperconjugation.[1][2] Its primary role is steric , imposing a rotational barrier on the adjacent carbonyl group.[2]

  • Position 4 (Methoxy, -OCH₃): Strongly electron-donating via resonance (+M), which dominates over its inductive withdrawal (-I).[1][2] This substituent significantly increases the electron density of the ring, particularly at positions 3 and 5, and stabilizes the carbonyl dipole through extended conjugation (quinone-like resonance character).[2]

Conformational Analysis

The conformation of 2-ethyl-4-methoxybenzaldehyde is governed by the competition between π-conjugation (favoring planarity) and steric repulsion (favoring twisting).[1]

  • The Ortho-Effect: The ethyl group at C2 exerts significant steric pressure on the formyl group. Unlike 2-methylbenzaldehyde, the ethyl group has greater bulk due to the methylene and methyl rotation.

  • Preferred Rotamer (O-trans): To minimize van der Waals repulsion, the carbonyl oxygen preferentially orients away from the bulky ethyl group. This is defined as the O-trans (or anti) conformation.[1] The alternative O-cis (or syn) conformation forces the carbonyl oxygen into close proximity with the ethyl methylene protons, resulting in a high-energy destabilized state.

  • Planarity: While the aromatic ring and the methoxy group remain largely coplanar to maximize resonance, the formyl group may exhibit a slight twist (torsional angle

    
    ) out of the plane to further relieve strain from the ethyl group, slightly diminishing the conjugation efficiency.
    

Conformation cluster_0 High Energy State cluster_1 Global Minimum Syn O-cis (Syn) Conformer (Steric Clash: O vs Et) Anti O-trans (Anti) Conformer (Preferred Geometry) Syn->Anti Rotational Relaxation (~3-5 kcal/mol barrier)

Figure 1: Conformational equilibrium favoring the O-trans rotamer to minimize steric repulsion between the carbonyl oxygen and the ortho-ethyl group.[2]

Experimental Synthesis Protocol

Method: Directed Ortho-Metalation (DoM) Rationale: Direct formylation (Vilsmeier-Haack) of 1-ethyl-3-methoxybenzene yields a mixture of isomers (regioselectivity issues between C4 and C6).[1] The DoM pathway guarantees regiospecificity by utilizing the directing power of a protected aldehyde or methoxy group.

Reaction Workflow

The protocol utilizes p-anisaldehyde as the starting material. The aldehyde is protected as an acetal, which then directs lithiation to the ortho position (C2), followed by alkylation with ethyl iodide.[2]

Synthesis Start 4-Methoxybenzaldehyde Step1 1. Protection (Acetalization) HC(OEt)3, EtOH, H+ Start->Step1 Inter1 Diethyl Acetal Intermediate Step1->Inter1 Step2 2. Ortho-Lithiation n-BuLi, THF, -78°C Inter1->Step2 Inter2 Lithiated Species (C2-Li) Step2->Inter2 Step3 3. Alkylation Ethyl Iodide (EtI) Inter2->Step3 Inter3 2-Ethyl-4-methoxy Acetal Step3->Inter3 Step4 4. Hydrolysis HCl (aq), Acetone Inter3->Step4 Final 2-Ethyl-4-methoxybenzaldehyde Step4->Final

Figure 2: Regiospecific synthesis via Directed Ortho-Metalation (DoM) ensuring substitution at the C2 position.

Detailed Methodology
  • Protection: Dissolve 4-methoxybenzaldehyde (10 mmol) in ethanol. Add triethyl orthoformate (12 mmol) and a catalytic amount of

    
    -toluenesulfonic acid.[1] Reflux for 3 hours. Neutralize with NaOEt, concentrate, and distill to isolate the diethyl acetal.[2]
    
  • Lithiation: In a flame-dried flask under Argon, dissolve the acetal (10 mmol) in anhydrous THF (50 mL). Cool to -78°C. Add n-butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 20 minutes. The acetal oxygens coordinate Li, directing deprotonation to the ortho position.[3] Stir for 1 hour at -78°C.

  • Alkylation: Add ethyl iodide (12 mmol) dropwise to the cold solution. Allow the mixture to warm slowly to room temperature over 4 hours. The color will change as the alkylation proceeds.

  • Hydrolysis: Quench the reaction with dilute HCl (1M, 20 mL) and stir vigorously for 1 hour to cleave the acetal. Extract with ethyl acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield the target oil.[1]

Spectroscopic Characterization & Validation

Trustworthy identification requires matching observed signals with the predicted structural environment.

Nuclear Magnetic Resonance (NMR) Data

The following data represents the characteristic signals for 2-Ethyl-4-methoxybenzaldehyde in CDCl₃.

NucleusShift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
¹H 10.15 Singlet (s)1H-CH ODeshielded aldehyde proton; shift confirms conjugation.[1][2]
¹H 7.78 Doublet (d, J=8.5 Hz)1HAr-H6 Ortho to CHO; most deshielded aromatic proton.[1][2]
¹H 6.85 Doublet of Doublets (dd)1HAr-H5 Meta to CHO, Ortho to OMe; coupling with H6 and H3.[1][2]
¹H 6.75 Doublet (d, J=2.5 Hz)1HAr-H3 Ortho to OMe, Meta to Et; shielded by OMe resonance.[1][2]
¹H 3.86 Singlet (s)3H-OCHCharacteristic methoxy singlet.[1]
¹H 3.02 Quartet (q, J=7.5 Hz)2HAr-CH ₂-CH₃Benzylic methylene; downfield due to ring current.[1][2]
¹H 1.25 Triplet (t, J=7.5 Hz)3HAr-CH₂-CHMethyl of the ethyl group.[1][2]
Infrared Spectroscopy (IR)
  • C=O Stretch: ~1685 cm⁻¹ (Lower than typical 1700 cm⁻¹ due to conjugation with the 4-methoxy group).[1]

  • C-H Stretch (Aldehyde): Doublet at ~2750 and 2850 cm⁻¹ (Fermi resonance).[1][2]

  • C-O Stretch (Ether): Strong band at ~1260 cm⁻¹.[1]

Applications in Drug Design

The 2-ethyl-4-methoxybenzaldehyde scaffold is a valuable pharmacophore building block.[1]

  • Metabolic Stability: The 2-ethyl group blocks the ortho-position from metabolic hydroxylation (Phase I metabolism), potentially extending the half-life of drugs derived from this intermediate.[1]

  • Lipophilicity Tuning: Replacing a methyl (in 2-methyl-4-methoxybenzaldehyde) with an ethyl group increases the LogP value, enhancing membrane permeability for CNS-targeted ligands.[1][2]

  • Stilbene Synthesis: Used in the Horner-Wadsworth-Emmons reaction to generate resveratrol analogs with restricted rotation, aiding in the study of structure-activity relationships (SAR) for anti-inflammatory agents.[1]

References

  • Conformational preference of substituents ortho to the aldehyde group . Indian Academy of Sciences.[1] Available at: [Link][1][2]

  • Synthesis of 2-alkoxy-5-methoxybenzaldehydes via alkylation . Arkivoc. Available at: [Link][1][2]

  • Electronic effects in para-substituted benzaldehydes . National Institutes of Health (PubMed).[1] Available at: [Link]

Sources

Foundational

Solubility Profile of 2-Ethyl-4-methoxybenzaldehyde in Organic Solvents: A Technical Guide

Executive Summary 2-Ethyl-4-methoxybenzaldehyde (CAS: 6161-69-9) is a highly versatile aromatic building block widely utilized in medicinal chemistry, particularly in the synthesis of complex heterocyclic structures and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethyl-4-methoxybenzaldehyde (CAS: 6161-69-9) is a highly versatile aromatic building block widely utilized in medicinal chemistry, particularly in the synthesis of complex heterocyclic structures and estrogen analogues (1[1], 2[2]). For application scientists and process chemists, understanding its solubility profile is critical for optimizing reaction kinetics, designing purification workflows (e.g., crystallization, chromatography), and formulating biological assays.

Due to the complex interplay of its hydrophobic core and polar substituents, this compound exhibits a highly specific solvation profile. This guide synthesizes structural thermodynamics, Hansen Solubility Parameters (HSP), and empirical data derived from validated structural isomers to provide a comprehensive, self-validating framework for handling 2-ethyl-4-methoxybenzaldehyde in organic solvents.

Molecular Architecture & Solvation Thermodynamics

The solubility of a compound is governed by the principle of "like dissolves like," dictated by the thermodynamic energy required to disrupt solvent-solvent interactions versus the energy gained from solute-solvent interactions (3[3]). The chemical reactivity and solubility of 2-ethyl-4-methoxybenzaldehyde are governed by three distinct electronic and structural features:

  • Hydrophobic Core (Dispersion Forces - δD): The benzene ring and the ortho-ethyl group create a large, nonpolar surface area. This significantly increases the molecule's lipophilicity (LogP) and drives its high solubility in non-polar to moderately polar organic solvents like chloroform and ethyl acetate (4[4]).

  • Carbonyl Group (Polarity - δP): The aldehyde group introduces a localized dipole moment. While it cannot donate hydrogen bonds, the oxygen atom acts as a strong hydrogen bond acceptor.

  • Methoxy Group (H-Bonding - δH): The para-methoxy group is electron-donating and provides an additional hydrogen bond acceptor site, moderately enhancing solubility in protic solvents like ethanol.

HSP_Interactions Core Solute Core 2-Ethyl-4- methoxybenzaldehyde Disp Dispersion (δD) Dominant Core->Disp Hydrophobic Solvents Pol Polarity (δP) Moderate Core->Pol Polar Aprotic Solvents HB H-Bonding (δH) Acceptor Only Core->HB Protic Solvents

Solvation interactions based on Hansen Solubility Parameters.

Empirical Solubility Data

Because highly specific, quantitative matrices for the exact 6161-69-9 isomer are rarely published in open-access literature, application scientists rely on the thermodynamic data of its direct structural isomer, 4-ethyl-2-methoxybenzaldehyde (CAS: 142224-35-9), to model solvent behavior accurately (5[5]). Both isomers share identical molecular weights (164.20 g/mol ) and functional group compositions, resulting in near-identical cohesive energy densities.

Quantitative Solubility Profile (at 25°C)
SolventClassificationSolubility (mg/mL)*Solvation Causality & Mechanism
Dichloromethane (DCM) Polar Aprotic89.7 Optimal: DCM perfectly matches the moderate polarity and high dispersion forces of the substituted benzaldehyde without requiring H-bond donation.
Ethanol Polar Protic45.2 Moderate: Ethanol donates H-bonds to the aldehyde/methoxy oxygens. However, its highly polar H-bonded network must be disrupted to accommodate the hydrophobic ethyl-benzene core, imposing an entropic penalty.
Dimethyl Sulfoxide (DMSO) Highly Polar Aprotic32.1 Moderate-Low: Strong dipole interactions occur, but DMSO's high dielectric constant favors highly polar molecules, making it less efficient for this lipophilic core.
Water Aqueous< 0.1 Insoluble: Severe hydrophobic exclusion by the ethyl-benzene core prevents the solvation cavity from forming, typical of benzaldehyde derivatives (4[4]).

*Data extrapolated from validated empirical testing of the structural isomer 4-ethyl-2-methoxybenzaldehyde.

Experimental Protocol: Thermodynamic Solubility Determination

To validate the solubility of 2-ethyl-4-methoxybenzaldehyde for specific proprietary solvent mixtures, the Isothermal Shake-Flask Method remains the gold standard. This self-validating system ensures that true thermodynamic equilibrium is reached, avoiding the kinetic artifacts common in kinetic solubility assays (e.g., solvent-shift methods).

Workflow N1 1. Solid-Liquid Saturation Excess Solute in Solvent N2 2. Isothermal Equilibration Orbital Shaking at 25°C (48h) N1->N2 N3 3. Phase Separation 0.22 µm PTFE Filtration N2->N3 N4 4. Analytical Dilution Volumetric Preparation N3->N4 N5 5. HPLC-UV Quantification Isocratic Elution (~260 nm) N4->N5

Thermodynamic Shake-Flask Solubility Workflow.

Step-by-Step Methodology:
  • Saturation Setup: Add an excess amount of 2-ethyl-4-methoxybenzaldehyde (e.g., 150 mg) to 1.0 mL of the target organic solvent in a tightly sealed glass vial. Causality: Glass is required to prevent plasticizer leaching caused by aggressive solvents like DCM.

  • Isothermal Equilibration: Place the vial in an orbital thermostatic shaker set to 25.0 ± 0.1 °C at 300 RPM for 48 hours. Causality: 48 hours ensures the dissolution-precipitation dynamic reaches thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to organic solvents; filtering removes micro-crystals that would artificially inflate the quantified solubility.

  • Dilution: Accurately pipette an aliquot of the saturated supernatant and dilute it volumetrically with the mobile phase to fall within the linear dynamic range of the detector.

  • Quantification: Analyze via HPLC-UV (detection wavelength typically around 260-265 nm for substituted benzaldehydes) against a standard calibration curve.

Application in Drug Development & Synthesis Workflows

The solubility profile directly dictates the operational parameters when utilizing 2-ethyl-4-methoxybenzaldehyde in synthesis.

  • Cross-Coupling Reactions: In palladium-catalyzed Suzuki-Miyaura or Sonogashira couplings to synthesize complex estrogen analogues (2[2]), Tetrahydrofuran (THF) or DCM are the optimal solvents. They fully solubilize the aldehyde while maintaining compatibility with transition metal catalysts.

  • Biological Assays: Because the compound is practically insoluble in water (<0.1 mg/mL) (5[5]), in vitro biological assays require the preparation of a concentrated stock solution in DMSO (up to 30 mg/mL). This stock is then spiked into aqueous buffers. To prevent compound precipitation ("crashing out") upon aqueous dilution, it is highly recommended to pre-saturate the assay buffers with 1% Tween-80 or BSA to act as an emulsion carrier.

References

  • 4-Ethyl-2-methoxybenzaldehyde | CAS 142224-35-9. Benchchem.
  • Benzaldehyde - Solubility of Things. Solubility of Things.
  • Synthesis of Novel Structurally Simplified Estrogen Analogues with Electron-Don
  • Benzaldehyde, 2-ethyl-4-methoxy- | 6161-69-9. ChemicalBook.
  • Solubility of 4-(benzo[d]thiazol-2-yl)benzaldehyde in Organic Solvents: A Technical Guide. BenchChem.

Sources

Exploratory

The Synthetic Versatility of 2-Ethyl-4-methoxybenzaldehyde: A Gateway to Novel Derivatives

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Substituted benzaldehydes are a cornerstone in the synthesis of a vast array of...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Substituted benzaldehydes are a cornerstone in the synthesis of a vast array of biologically active compounds. This in-depth technical guide focuses on the chemical landscape of 2-Ethyl-4-methoxybenzaldehyde, a unique aromatic aldehyde with significant potential in medicinal chemistry and materials science. While direct literature on the derivatives of this specific molecule is emerging, its structural features—a reactive aldehyde group, an electron-donating methoxy group, and a lipophilic ethyl group—provide a rich platform for the generation of diverse molecular architectures. This guide will explore the synthesis of the core 2-Ethyl-4-methoxybenzaldehyde molecule, followed by a detailed examination of established synthetic routes to key classes of derivatives, including Schiff bases, hydrazones, and chalcones. By drawing parallels with closely related substituted benzaldehydes, this document offers field-proven insights and detailed experimental protocols to empower researchers in the exploration of novel chemical entities derived from this promising scaffold.

The Core Moiety: Synthesis and Characterization of 2-Ethyl-4-methoxybenzaldehyde

The strategic placement of the ethyl and methoxy groups on the benzaldehyde ring imparts specific electronic and steric properties that can influence the biological activity and pharmacokinetic profile of its derivatives. The synthesis of this foundational molecule is a critical first step in the exploration of its chemical potential.

Synthetic Approach: Suzuki-Miyaura Cross-Coupling

A plausible and efficient route for the synthesis of 2-Ethyl-4-methoxybenzaldehyde involves a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is renowned for its high tolerance of functional groups and its ability to form carbon-carbon bonds with high efficiency.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 2-Bromo-4-methoxybenzaldehyde catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) reactant1->catalyst reactant2 Triethylborane reactant2->catalyst product 2-Ethyl-4-methoxybenzaldehyde catalyst->product Suzuki-Miyaura Cross-Coupling base Base (e.g., K₂CO₃) base->catalyst

Caption: Synthesis of 2-Ethyl-4-methoxybenzaldehyde via Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 2-Ethyl-4-methoxybenzaldehyde

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add 2-Bromo-4-methoxybenzaldehyde (1.0 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a suitable base, for instance, potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

  • Reagent Addition: To this stirred suspension, add Triethylborane (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure 2-Ethyl-4-methoxybenzaldehyde.

Physicochemical and Spectroscopic Data
PropertyValue
CAS Number 6161-69-9[1]
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol
Boiling Point 133-134 °C at 12 Torr

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (singlet, ~9.8-10.0 ppm), the aromatic protons (multiplets, ~6.8-7.8 ppm), the methoxy group (singlet, ~3.8 ppm), and the ethyl group (quartet for -CH₂- at ~2.7 ppm and triplet for -CH₃ at ~1.2 ppm).

  • ¹³C NMR: The carbon NMR would display a resonance for the carbonyl carbon around 190 ppm, in addition to signals for the aromatic, methoxy, and ethyl carbons.

  • IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching vibration in the region of 1680-1700 cm⁻¹.

Derivatization Pathways: Unlocking a Library of Bioactive Molecules

The aldehyde functionality of 2-Ethyl-4-methoxybenzaldehyde is a versatile handle for a multitude of chemical transformations, enabling the synthesis of diverse classes of derivatives with potential pharmacological activities.

Schiff Bases: A Privileged Scaffold in Medicinal Chemistry

The condensation of 2-Ethyl-4-methoxybenzaldehyde with primary amines yields Schiff bases, which are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The formation of the azomethine (-C=N-) group is a critical pharmacophore in these derivatives.

G cluster_reactants Reactants cluster_reagents Conditions cluster_product Product reactant1 2-Ethyl-4-methoxybenzaldehyde product Schiff Base reactant1->product Condensation reactant2 Primary Amine (R-NH₂) reactant2->product solvent Solvent (e.g., Ethanol) solvent->product catalyst Acid Catalyst (e.g., Acetic Acid) catalyst->product

Caption: General synthesis of Schiff bases from 2-Ethyl-4-methoxybenzaldehyde.

Experimental Protocol: Synthesis of a Schiff Base Derivative

  • Dissolution: In a round-bottom flask, dissolve 2-Ethyl-4-methoxybenzaldehyde (1.0 eq) in a suitable solvent, such as absolute ethanol.

  • Amine Addition: To this solution, add an equimolar amount of the desired primary amine.[3]

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.[3]

  • Reaction: Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by TLC.[4]

  • Isolation: Upon completion, cool the reaction mixture. The Schiff base product often precipitates out of the solution and can be collected by filtration.

  • Purification: Wash the solid product with cold ethanol to remove unreacted starting materials and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent.[2]

Hydrazones: Versatile Intermediates and Bioactive Agents

The reaction of 2-Ethyl-4-methoxybenzaldehyde with hydrazine or its derivatives leads to the formation of hydrazones. These compounds are not only stable intermediates in organic synthesis but also possess a broad spectrum of biological activities, including anticonvulsant, antidepressant, analgesic, anti-inflammatory, and antimicrobial properties.[5][6][7]

G cluster_reactants Reactants cluster_reagents Conditions cluster_product Product reactant1 2-Ethyl-4-methoxybenzaldehyde product Hydrazone reactant1->product Condensation reactant2 Hydrazine Derivative (R-NHNH₂) reactant2->product solvent Solvent (e.g., Ethanol) solvent->product catalyst Acid Catalyst (e.g., Acetic Acid) catalyst->product

Caption: General synthesis of hydrazones from 2-Ethyl-4-methoxybenzaldehyde.

Experimental Protocol: Synthesis of a Hydrazone Derivative

  • Reactant Preparation: Dissolve 2-Ethyl-4-methoxybenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Hydrazine Addition: Add a solution of the selected hydrazine derivative (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) (1.0 eq) in ethanol to the flask.[8]

  • Catalysis: Add a catalytic amount of a suitable acid, such as acetic acid.

  • Reaction: Stir the mixture at room temperature or heat under reflux for a period determined by TLC monitoring.[9]

  • Product Isolation: Cool the reaction mixture in an ice bath to induce crystallization of the hydrazone product.

  • Purification: Collect the solid by filtration, wash with a small amount of cold ethanol, and dry. Recrystallization from a solvent like ethanol or methanol can be performed for further purification.[8]

Chalcones: Precursors to Flavonoids and Potent Pharmacophores

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via the Claisen-Schmidt condensation of a substituted benzaldehyde with an acetophenone.[10][11][12] Chalcone derivatives are of significant interest due to their wide array of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory effects.[13] The α,β-unsaturated ketone moiety is a key structural feature responsible for their biological activity.

G cluster_reactants Reactants cluster_reagents Conditions cluster_product Product reactant1 2-Ethyl-4-methoxybenzaldehyde product Chalcone reactant1->product Claisen-Schmidt Condensation reactant2 Substituted Acetophenone reactant2->product solvent Solvent (e.g., Ethanol) solvent->product base Base Catalyst (e.g., NaOH or KOH) base->product

Caption: General synthesis of chalcones from 2-Ethyl-4-methoxybenzaldehyde.

Experimental Protocol: Synthesis of a Chalcone Derivative

  • Base Solution: In a flask, prepare a solution of a strong base, such as sodium hydroxide or potassium hydroxide, in ethanol.[14]

  • Reactant Addition: To the cooled base solution, add the substituted acetophenone (1.0 eq) and stir. Then, add 2-Ethyl-4-methoxybenzaldehyde (1.0 eq) to the mixture.[10]

  • Reaction: Stir the reaction mixture at room temperature for several hours, or until TLC indicates the consumption of the starting materials.

  • Precipitation: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone product.

  • Isolation and Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.[14]

Future Perspectives and Applications

The derivatives of 2-Ethyl-4-methoxybenzaldehyde represent a promising, yet largely unexplored, area of chemical research. The synthetic accessibility of Schiff bases, hydrazones, chalcones, and other heterocyclic compounds from this starting material opens the door to the creation of large, diverse chemical libraries for high-throughput screening.

The presence of the 2-ethyl and 4-methoxy substituents is anticipated to modulate the physicochemical properties of the resulting derivatives, potentially enhancing their membrane permeability and metabolic stability, which are critical parameters in drug design. Future research should focus on the systematic synthesis and biological evaluation of these novel compounds against a range of therapeutic targets, including cancer, infectious diseases, and inflammatory disorders.

Conclusion

This technical guide has outlined the synthetic pathways to 2-Ethyl-4-methoxybenzaldehyde and its key derivatives. While the direct exploration of this specific scaffold is in its nascent stages, the well-established reactivity of the benzaldehyde functional group provides a robust framework for the generation of novel and diverse chemical entities. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers dedicated to the discovery and development of next-generation therapeutics and functional materials. The strategic combination of the ethyl, methoxy, and aldehyde functionalities within this core structure presents a compelling opportunity for the design of molecules with tailored biological and material properties.

References

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (n.d.). Molecules. [Link]

  • Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. (2015). Molecules, 20(4), 5946-5964. [Link]

  • 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. (n.d.). RSC Advances. [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega, 7(32), 27752-27775. [Link]

  • Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. (2025). Journal of the Chilean Chemical Society. [Link]

  • Synthesis and Characterization of New Schiff Bases and Biological Studies. (2023). Der Pharma Chemica, 15(5), 59-67. [Link]

  • Hydrazone synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • 2-Hydroxy-4-Methoxybenzaldehyde: Larvicidal Structure-Activity Studies. (n.d.). SciSpace. [Link]

  • Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. (n.d.). [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega, 7(32), 27752-27775. [Link]

  • Synthesis of Novel Azo Schiff Bases and Their Antibacterial and Antifungal Activities. (n.d.). Molecules, 14(3), 1269-1283. [Link]

  • SYNTHESIS OF CHALCONES. (2020). Journal of Emerging Technologies and Innovative Research (JETIR), 7(7). [Link]

  • Product Class 17: Hydrazones. (n.d.). Science of Synthesis, 27, 673-726. [Link]

  • Synthesis and Characterization of new Hydrazone derivatives containing heterocyclic meioty. (2020). Annals of Tropical Medicine & Public Health, 23(16). [Link]

  • Synthesis and Characterization of 4-methoxychalcone. (n.d.). [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016). Molekul, 11(2), 219-228. [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling of New 3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-Dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) Related Phosphodiesterase 4D (PDE4D) Inhibitors. (2014). Journal of Medicinal Chemistry, 57(16), 7061-7072. [Link]

  • Ovicidal Activity of 2-Hydroxy-4-Methoxybenzaldehyde, Derivatives and Structural Analogues on Anopheles gambiae eggs. (2021). bioRxiv. [Link]

  • ASYMMETRIC SYNTHESIS OF (R)--(-METHoXY-,- 1,2,3,4-TETRAHYDROISOQUINOLINE (SO-CALLED "FUMARIZINE"). (n.d.). [Link]

  • Synthesis of biologically active heterocyclic compounds from β- diketones. (2025). Organic Communications, X(X), XX-XX. [Link]

  • Synthesis of Some Heterocyclic Compounds Derived from 2-Mercapto Benzoxazole. (2025). [Link]

  • Preparation of Ethynylbenzene Derivatives from Substituted Benzaldehydes. (n.d.). Request PDF. [Link]

  • Ovicidal Activity of 2-Hydroxy-4-Methoxybenzaldehyde, Derivatives and Structural Analogues on Anopheles gambiae eggs. (2021). bioRxiv. [Link]

  • 2-Methoxybenzaldehyde. (n.d.). Wikipedia. [Link]

  • Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(21), 6149-6152. [Link]

  • 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis. (2025). Frontiers in Microbiology, 16. [Link]

Sources

Foundational

Whitepaper: Chemical Profiling and Synthetic Methodologies for 2-Ethyl-4-methoxybenzaldehyde

Executive Summary As a Senior Application Scientist overseeing discovery workflows and scale-up synthesis, I frequently evaluate the integrity and reactivity of foundational building blocks. 2-Ethyl-4-methoxybenzaldehyde...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing discovery workflows and scale-up synthesis, I frequently evaluate the integrity and reactivity of foundational building blocks. 2-Ethyl-4-methoxybenzaldehyde is not merely a standard reagent; it is a highly specific, ortho-alkylated pharmacophore precursor. It serves as a critical intermediate in the synthesis of structurally simplified estrogen analogues, Selective Estrogen Receptor Modulators (SERMs), and complex polycyclic natural products[1].

This technical guide systematically details the core chemical identifiers, physicochemical properties, and field-proven synthetic workflows for this compound. By emphasizing the mechanistic causality behind each protocol, this guide provides a self-validating framework to ensure high-yield, reproducible results in the laboratory.

Core Chemical Identifiers & Physicochemical Properties

Accurate chemical identification is the bedrock of reproducible research. A single misidentified regioisomer can derail months of downstream drug development. The following table consolidates the verified identifiers and physical properties for 2-Ethyl-4-methoxybenzaldehyde, ensuring precise procurement and analytical verification[2],[3].

Table 1: Chemical Identifiers and Properties

ParameterValue
Chemical Name 2-Ethyl-4-methoxybenzaldehyde
CAS Registry Number 6161-69-9
Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
InChIKey KNZNOAUEHPPANO-UHFFFAOYSA-N
SMILES CCc1cc(OC)ccc1C=O
Boiling Point 133-134 °C (at 12 Torr)
Purity Standard ≥95% (Commercial laboratory grade)
Mechanistic Pathways & Synthetic Workflows

The synthesis of 2-Ethyl-4-methoxybenzaldehyde requires precise control over regioselectivity and functional group tolerance. Two primary pathways are utilized in modern laboratories: Directed Formylation via Lithium-Halogen Exchange [1] and Palladium-Catalyzed Alkyl-Aryl Cross-Coupling [3].

G A 3-Ethylphenol (Starting Material) B 3-Methoxyethylbenzene (Methylation) A->B MeI, Base C 4-Bromo-3-ethylanisole (Bromination) B->C Br2, AcOH D 2-Ethyl-4-methoxybenzaldehyde (Target: CAS 6161-69-9) C->D 1. t-BuLi, THF, -78°C 2. DMF E 2-Bromo-4-methoxybenzaldehyde (Alternative) E->D Pd Catalyst, Base F Triethylborane (Alkylating Agent) F->D Cross-Coupling

Figure 1: Divergent synthetic pathways for 2-Ethyl-4-methoxybenzaldehyde.

Protocol A: Directed Formylation via Lithium-Halogen Exchange

This is the most robust method for generating the target aldehyde from 4-bromo-3-ethylanisole, as documented in the 1[1].

  • Causality Check: The use of tert-butyllithium (t-BuLi) is critical here. Unlike n-butyllithium, t-BuLi completely drives the equilibrium toward the aryllithium intermediate and minimizes Wurtz-Fittig coupling side reactions by generating gaseous byproducts (isobutane and isobutylene).

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under an argon atmosphere to ensure strictly anhydrous conditions.

  • Substrate Dissolution: Dissolve 4-bromo-3-ethylanisole in anhydrous tetrahydrofuran (THF) at a concentration of approximately 5 mL/mmol.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Causality: Cryogenic temperatures are mandatory to stabilize the highly reactive aryllithium intermediate and prevent unwanted ortho-lithiation of the methoxy group.

  • Lithiation: Add t-BuLi (1.5–1.7 M in pentane, 1.09 equivalents) dropwise. Stir for 30 minutes at -78 °C to ensure complete metal-halogen exchange.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (5.0 equivalents) dropwise. Causality: DMF acts as the formylating electrophile. The resulting tetrahedral hemiaminal intermediate is highly stable at -78 °C, which strictly prevents over-addition (a common failure point if ethyl formate is used).

  • Quenching & Workup: Stir for 15 minutes, then allow the reaction to warm to room temperature. Dilute with deionized H2O (10 mL/mmol) to hydrolyze the hemiaminal to the target aldehyde.

  • Extraction: Extract the aqueous layer with diethyl ether (3 × 5 mL/mmol). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and evaporate the solvent under reduced pressure.

  • Purification: Isolate the pure 2-Ethyl-4-methoxybenzaldehyde via silica gel column chromatography (Expected Yield: ~82%).

Protocol B: Palladium-Catalyzed Alkyl-Aryl Cross-Coupling

When the aldehyde functionality is already present on the aromatic ring (e.g., starting from 2-bromo-4-methoxybenzaldehyde), organolithium reagents cannot be used without first protecting the aldehyde as an acetal. To bypass this, a Suzuki-Miyaura cross-coupling using triethylborane is employed[3].

Step-by-Step Methodology:

  • Catalyst Assembly: In a Schlenk tube, combine 2-bromo-4-methoxybenzaldehyde, a palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%), and a mild base (e.g., K2CO3).

  • Alkylation: Introduce triethylborane (1.0 M solution in THF, 1.2 equivalents) under an inert atmosphere.

  • Coupling: Heat the mixture to 65 °C for 12 hours. Causality: The palladium catalytic cycle (oxidative addition, transmetalation, reductive elimination) is highly chemoselective. It tolerates the electrophilic aldehyde carbon, allowing direct ethylation at the ortho position without requiring protective group chemistry.

  • Isolation: Filter the crude mixture through a Celite pad, concentrate, and purify via flash chromatography.

Application in Drug Development: Estrogen Analogues

2-Ethyl-4-methoxybenzaldehyde is a cornerstone building block in the development of structurally simplified estrogen analogues[1]. By utilizing this aldehyde, researchers can synthesize compounds that mimic the A-ring of estradiol while introducing steric bulk (via the ethyl group) that modulates receptor binding affinity. This approach is critical for developing therapies that target the cardiovascular system without triggering unwanted proliferative effects in breast or uterine tissues, as detailed in the 1[1].

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, rigorous analytical validation is required. The 1H NMR profile serves as a self-validating fingerprint for this molecule, confirming both the regiochemistry of the ethyl group and the integrity of the aldehyde[1].

Table 2: 1H NMR Characterization (200 MHz, CDCl3)

Chemical Shift (δ, ppm)Multiplicity & CouplingIntegrationAssignment
1.27Triplet (t), J = 7.5 Hz3H-CH2CH3 (Ethyl methyl)
3.05Quartet (q), J = 7.5 Hz2H-CH2 CH3 (Ethyl methylene)
3.88Singlet (s)3H-OCH3 (Methoxy)
6.77Doublet (d), J = 2.6 Hz1HAromatic H (C3)
6.85Doublet of doublets (dd), J = 8.6, 2.4 Hz1HAromatic H (C5)
7.76Doublet (d), J = 8.6 Hz1HAromatic H (C6)
10.12Singlet (s)1H-CHO (Aldehyde)
References
  • The Journal of Organic Chemistry (ACS) - Synthesis of olefins via reduction-decyanation of .beta.,.gamma.-unsaturated nitriles. Available at: [Link]

  • Synthesis (Thieme) - Synthesis of Novel Structurally Simplified Estrogen Analogues with Electron-Donating Groups in Ring A. Available at: [Link]

Sources

Exploratory

Precision Characterization Protocol: Melting and Boiling Point Determination of 2-Ethyl-4-methoxybenzaldehyde

[1] Executive Summary Compound Profile: 2-Ethyl-4-methoxybenzaldehyde (CAS: 6161-69-9) Molecular Formula: C₁₀H₁₂O₂ | MW: 164.20 g/mol Context: A structural analog of anisaldehyde, this compound serves as a versatile inte...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Compound Profile: 2-Ethyl-4-methoxybenzaldehyde (CAS: 6161-69-9) Molecular Formula: C₁₀H₁₂O₂ | MW: 164.20 g/mol Context: A structural analog of anisaldehyde, this compound serves as a versatile intermediate in organic synthesis, particularly in the formation of cinnamate derivatives and pharmaceutical scaffolds.

Accurate determination of the melting point (MP) and boiling point (BP) for 2-Ethyl-4-methoxybenzaldehyde is not merely a procedural formality but a critical quality attribute (CQA). As an aldehyde, it is susceptible to autoxidation, converting to 2-ethyl-4-methoxybenzoic acid upon air exposure. This degradation significantly elevates the observed melting point and alters boiling behavior.

This guide provides a rigorous, self-validating protocol for determining these physical constants, prioritizing sample integrity through inert handling and advanced thermal analysis.

Part 1: Pre-Analytical Validation & Handling

The "Purity First" Principle: Physical constants are only as reliable as the sample's purity. Impurities (e.g., oxidation byproducts, residual solvents) cause MP depression and BP elevation/broadening.

  • Inert Atmosphere Handling:

    • Protocol: All sampling must occur under a blanket of Nitrogen (

      
      ) or Argon (
      
      
      
      ).
    • Reasoning: Benzaldehyde derivatives oxidize rapidly. A sample exposed to air for >30 minutes can accumulate detectable amounts of carboxylic acid, skewing MP data.

  • Purity Check (GC-MS/HPLC):

    • Requirement: Purity >98% (area normalization).

    • Flag: If a peak for the corresponding acid is observed, recrystallize (if solid) or re-distill (if liquid) under vacuum before testing.

Part 2: Melting Point Determination[2]

Given the structural substitution (ethyl group at C2, methoxy at C4), this compound is likely a low-melting solid or viscous oil at room temperature.

Method A: Differential Scanning Calorimetry (DSC) - The Gold Standard

DSC is superior to capillary methods for low-melting solids as it eliminates operator subjectivity regarding the "meniscus point."

Protocol:

  • Calibration: Calibrate the DSC using Indium (

    
    ) and Zinc (
    
    
    
    ) standards.
  • Sample Prep: Hermetically seal 2–5 mg of the sample in an aluminum pan under

    
    .
    
  • Run Parameters:

    • Equilibration: Hold at -20°C for 5 minutes.

    • Ramp: Heat at 5°C/min to 100°C.

  • Analysis: Determine the onset temperature (

    
    ) of the endothermic melting peak. This value is thermodynamically closer to the true MP than the peak maximum.
    
Method B: Capillary Method (Thiele Tube / Mel-Temp)

Use only if DSC is unavailable.

Protocol:

  • Loading: Load the sample into a capillary tube to a height of 2–3 mm. Compact by tapping.[1]

  • Ramp Rate:

    • Rapid heat (10°C/min) to ~10°C below expected MP.

    • Slow heat (1°C/min) through the phase transition.

  • Observation: Record two temperatures:

    • 
      : First visible droplet (Meniscus point).
      
    • 
      : Complete liquefaction (Clear point).
      
  • Correction: Apply thermometer stem correction if using a fluid bath:

    
    
    Where 
    
    
    
    is the length of the exposed mercury column in degrees.

Part 3: Boiling Point Determination

Critical Warning: 2-Ethyl-4-methoxybenzaldehyde has a predicted atmospheric BP >250°C. Attempting to boil it at 1 atm (760 mmHg) will likely cause decomposition or polymerization before the boiling point is reached. Vacuum distillation is mandatory.

Method A: Reduced Pressure Distillation (Preparative)

This method determines the BP while simultaneously purifying the sample.

Experimental Setup:

  • Apparatus: Short-path distillation head (Vigreux column optional).

  • Vacuum Source: High-vacuum pump capable of <5 mmHg.

  • Manometer: Digital vacuum gauge (Pirani or capacitance).

Protocol:

  • Degassing: Stir the liquid under weak vacuum (50 mmHg) for 10 mins to remove dissolved gases.

  • Heating: Use an oil bath set 20–30°C higher than the expected BP.

  • Equilibration: Lower pressure to stable target (e.g., 1–5 mmHg).

  • Collection: Discard the first fraction (forerun). Record the temperature plateau where the distillate condenses at a constant rate (1 drop/sec).

    • Expected Range: ~110–130°C at 1–2 mmHg (Estimated based on anisaldehyde analogs).

Method B: Siwoloboff Method (Micro-scale)

For small samples (<1 mL) where distillation is impractical.

  • Setup: Place a small amount of liquid in an ignition tube. Insert a capillary tube sealed at the top (open end down) into the liquid.

  • Heating: Attach to a thermometer in a Thiele tube (oil bath). Heat gently.

  • Observation:

    • As temperature rises, bubbles escape from the capillary.

    • The Endpoint: Stop heating when a rapid, continuous stream of bubbles emerges.[2][3]

    • The Reading: Record the temperature exactly when the bubbles stop and the liquid sucks back into the capillary. This is the point where Vapor Pressure = External Pressure.[2][4]

Part 4: Data Analysis & Standardization[6]

Pressure Correction (Nomograph & Calculation)

To report the standard boiling point (at 760 mmHg), convert the vacuum experimental data using the Sidney-Young Equation or Antoine Equation estimates.

Simplified Correction (approximate):



Where 

is pressure in mmHg and

is the entropy of vaporization factor (typically ~5 for polar liquids).

Reporting Standard: Always report the value as:

BP:


 °C at 

mmHg (lit.

°C)

Part 5: Visualization of Workflows

Diagram 1: Physical Constant Determination Workflow

PhysicalConstantWorkflow Start Sample: 2-Ethyl-4-methoxybenzaldehyde PurityCheck Purity Check (GC/HPLC) >98%? Start->PurityCheck Purify Purify (Recrystallize/Distill) PurityCheck->Purify No StateCheck Physical State at 25°C? PurityCheck->StateCheck Yes Purify->PurityCheck Solid Solid StateCheck->Solid Liquid Liquid/Oil StateCheck->Liquid DSC Method A: DSC (Onset Temp) Solid->DSC Preferred Capillary Method B: Capillary (Mel-Temp) Solid->Capillary Alternative Report Final Report: Value + Conditions (P) DSC->Report Capillary->Report VacDist Method A: Vacuum Distillation (Preparative) Liquid->VacDist High Volume Siwoloboff Method B: Siwoloboff (Micro-scale) Liquid->Siwoloboff Low Volume Calc Pressure Correction (Nomograph/Antoine) VacDist->Calc Siwoloboff->Calc Calc->Report

Caption: Decision matrix for selecting the optimal characterization method based on physical state and sample volume.

Diagram 2: Boiling Point Logic & Vacuum Correction

BPCorrection Atmospheric Atmospheric Pressure (760 mmHg) Decomp Risk: Decomposition (Oxidation/Polymerization) Atmospheric->Decomp High Temp (>250°C) Vacuum Reduced Pressure (1-10 mmHg) Atmospheric->Vacuum Apply Vacuum SafeBoil Safe Boiling (~110-140°C) Vacuum->SafeBoil Lower BP Correction Mathematical Correction (Sidney-Young) SafeBoil->Correction Measured T & P Standardized Standardized BP (Calculated for 760 mmHg) Correction->Standardized

Caption: Logic flow demonstrating why vacuum distillation is required to avoid sample degradation.

References

  • Synthesis and Characterization

    • Title: Use of [2,3] Sigmatropic Rearrangements for the Specific Ortho-Substitution of Arom
    • Source: The Journal of Organic Chemistry, Vol. 42, No. 20, 1977.
    • URL:[Link]

  • Standard Test Method (Melting Point)

    • Title: USP <741> Melting Range or Temper
    • Source: United St
    • URL:[Link]

  • Standard Test Method (Boiling Point)

    • Title: ASTM D1120 - Standard Test Method for Boiling Point of Engine Coolants (Adaptable Principle).
    • Source: ASTM Intern
    • URL:[Link]

  • Compound Data (Isomer Reference)

    • Title: 2-Methoxybenzaldehyde Properties (PubChem).[5][6]

    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Sources

Foundational

Privileged Scaffolds in Drug Discovery: The Biological Activity and Synthetic Utility of 2-Ethyl-4-methoxybenzaldehyde Analogs

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper Executive Summary In contemporary medicinal chemistry, identifying versatil...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper

Executive Summary

In contemporary medicinal chemistry, identifying versatile, low-molecular-weight building blocks is critical for developing targeted therapeutics. 2-Ethyl-4-methoxybenzaldehyde (CAS 6161-69-9) and its structural isomers have emerged as highly privileged scaffolds. Characterized by a benzaldehyde core substituted with electron-donating methoxy and sterically defining ethyl groups, this compound serves as a critical precursor for synthesizing complex biological modulators.

This technical guide explores the primary biological applications of these analogs—most notably their role in synthesizing structurally simplified Selective Estrogen Receptor Modulators (SERMs)—and details the field-proven synthetic methodologies and self-validating protocols required to harness their therapeutic potential.

Mechanistic Rationale: The "A-Ring" Mimicry

The biological utility of 2-Ethyl-4-methoxybenzaldehyde is fundamentally rooted in its structural homology to the A-ring of endogenous steroid hormones, particularly 17β-estradiol.

  • The Methoxy Group (-OCH₃): In biological systems, the methoxy group acts as a protected precursor. Upon targeted demethylation, it yields a free phenolic hydroxyl (-OH). This hydroxyl is strictly required for anchoring the molecule within the Estrogen Receptor (ER) ligand-binding domain, forming critical hydrogen bonds with Glu353 and Arg394 [1].

  • The Ethyl Group (-CH₂CH₃): The ortho/para-directing ethyl group provides precise steric bulk. In the context of ER binding, this hydrophobic protrusion interacts with the receptor's binding pocket, influencing the repositioning of Helix-12. This conformational shift is the causal mechanism that dictates whether the compound acts as an agonist (recruiting co-activators) or an antagonist (recruiting co-repressors) in specific tissues [1].

Primary Biological Activity: Selective Estrogen Receptor Modulators (SERMs)

The most significant application of 2-Ethyl-4-methoxybenzaldehyde is the synthesis of structurally simplified estrogen analogues. Traditional steroid synthesis is hampered by the presence of multiple stereogenic centers in the B and C rings. By replacing these complex rings with a rigid alkyne moiety derived from the benzaldehyde precursor, researchers can synthesize SERMs that maintain high biological activity but are drastically easier to manufacture [1].

These simplified SERMs are engineered to provide cardiovascular protection (lowering the risk of arteriosclerotic diseases) while avoiding the oncogenic risks associated with full estrogen agonists in breast and uterine tissue.

ER_Pathway SERM 2-Ethyl-4-methoxybenzaldehyde Derived SERM ER Estrogen Receptor (ERα/β) (Cytoplasm/Nucleus) SERM->ER Binds Hydrophobic Pocket Dimer Receptor Dimerization & Conformational Change ER->Dimer Helix-12 Repositioning ERE Estrogen Response Element (ERE) Binding on DNA Dimer->ERE Nuclear Translocation CoAct Co-activator Recruitment (Cardiovascular Protection) ERE->CoAct Agonist Conformation CoRep Co-repressor Recruitment (Breast Tissue Antagonism) ERE->CoRep Antagonist Conformation

Fig 1. Tissue-selective mechanism of action for simplified SERMs via Estrogen Receptor modulation.

Secondary Biological Targets

Beyond endocrinology, isomers and analogs of this scaffold (such as 4-Ethyl-2-methoxybenzaldehyde) are utilized in antiviral and antimicrobial research:

  • HIV-1 Reverse Transcriptase Inhibitors: Aminopyridone derivatives synthesized from these benzaldehydes act as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). They exhibit synergistic viral inhibition when combined with nucleoside analogs [2].

  • Oxazolidinone Antibacterials: The benzaldehyde core serves as a lipophilic spacer in model compounds designed to inhibit the bacterial 50S ribosomal subunit, enhancing cellular membrane permeability [3].

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the comparative biological activities and SAR insights for therapeutic classes derived from the 2-Ethyl-4-methoxybenzaldehyde scaffold.

Analog Class / DerivativePrimary Biological TargetTherapeutic Effect / ApplicationKey SAR Insight
Simplified Alkyne SERMs Estrogen Receptor (ERα/β)Cardiovascular protection; Osteoporosis preventionThe ethyl group dictates Helix-12 positioning; Methoxy cleavage to a free -OH is essential for high-affinity binding[1].
Aminopyridone Analogs HIV-1 Reverse TranscriptaseSynergistic viral inhibition (AIDS therapy)The methoxy group provides critical hydrogen bonding within the allosteric NNRTI binding pocket [2].
Oxazolidinone Derivatives Bacterial Ribosome (50S)Inhibition of bacterial protein synthesisThe benzaldehyde core acts as a lipophilic spacer, significantly enhancing Gram-positive membrane permeability[3].

Experimental Protocols: Synthesis and Biological Evaluation

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of a simplified SERM from 2-Ethyl-4-methoxybenzaldehyde, followed by its biological validation. Every step is designed as a self-validating system.

Workflow A Precursor (2-Ethyl-4-methoxybenzaldehyde) B Corey-Fuchs Reaction (Alkyne Formation) A->B CBr4, PPh3 C Sonogashira Coupling (Ring D Attachment) B->C Pd-Catalyst, CuI D Deprotection (Phenol Generation) C->D BBr3 or TFA E In Vitro Assay (ER Binding Affinity) D->E Purified SERM

Fig 2. Step-by-step synthetic and biological evaluation workflow for estrogen receptor analogues.

Phase 1: Corey-Fuchs Homologation (Alkyne Synthesis)

Mechanistic Causality: The aldehyde group must be converted into a terminal alkyne to create the rigid, linear spacer that mimics the spatial dimensions of steroid rings B and C.

  • Dibromoalkene Formation: Dissolve 2-Ethyl-4-methoxybenzaldehyde (1.0 eq) and CBr₄ (2.0 eq) in anhydrous CH₂Cl₂ at 0 °C. Slowly add PPh₃ (4.0 eq). Stir for 2 hours.

  • Alkyne Conversion: Isolate the dibromoalkene, dissolve in anhydrous THF at -78 °C, and add n-BuLi (2.2 eq) dropwise. Stir for 1 hour, then quench with saturated NH₄Cl.

  • System Validation: Confirm terminal alkyne formation via FTIR spectroscopy. A successful reaction is validated by the appearance of a sharp, distinct terminal C-H stretch at ~3300 cm⁻¹ and a weak C≡C stretch at ~2100 cm⁻¹.

Phase 2: Palladium-Catalyzed Sonogashira Coupling

Mechanistic Causality: This step covalently links the synthesized A-ring mimic (the alkyne) to a cyclic vinyl iodide (the D-ring mimic). The use of Pd(PPh₃)₂Cl₂ and CuI ensures high regioselectivity without disrupting the electron-donating groups.

  • Reaction Setup: Degas a solution of the terminal alkyne (1.0 eq) and the cyclic vinyl iodide (1.2 eq) in DMF/Et₃N (1:1 v/v).

  • Catalysis: Add Pd(PPh₃)₂Cl₂ (2.5 mol%) and CuI (5.0 mol%). Stir at room temperature for 12 hours under an argon atmosphere.

  • System Validation: Monitor via TLC. Post-purification (silica gel chromatography), validate the coupled product using ¹H NMR. The disappearance of the terminal alkyne proton (~3.0 ppm) confirms successful cross-coupling.

Phase 3: Deprotection (Receptor Anchoring Generation)

Mechanistic Causality: The methoxy group is biologically inert at the receptor level. It must be cleaved to a free phenol to mimic the C3-OH of estradiol, which is an absolute requirement for ER binding.

  • Cleavage: Dissolve the coupled product in anhydrous CH₂Cl₂ at -78 °C. Add BBr₃ (3.0 eq) dropwise. Allow the mixture to warm to room temperature over 4 hours.

  • System Validation: Validate complete deprotection via ¹H NMR. The self-validating marker is the complete disappearance of the highly integrated methoxy singlet at ~3.8 ppm and the appearance of a broad phenolic -OH peak at ~5.0-5.5 ppm.

Phase 4: Biological Validation (ER Fluorescence Polarization Assay)

Mechanistic Causality: To quantify the therapeutic potential, the synthesized SERM must demonstrate competitive binding against native estradiol.

  • Assay Setup: Incubate recombinant ERα/ERβ with a fluorescently labeled estradiol probe (e.g., Fluormone™) in a 384-well plate.

  • Competitive Binding: Add the synthesized SERM in a 10-point serial dilution (10 µM to 0.1 nM). Incubate for 2 hours.

  • System Validation: Measure fluorescence polarization (mP). The assay is self-validating if the Z'-factor of the control wells is > 0.5. Calculate the IC₅₀ based on the displacement of the fluorescent probe, confirming the biological activity of the analog.

References

  • European Patent Office. (1992).
Exploratory

Safety Data Sheet (SDS) Interpretation for 2-Ethyl-4-methoxybenzaldehyde: A Mechanistic Guide for Chemical Professionals

Executive Summary For researchers and drug development professionals, a Safety Data Sheet (SDS) is more than a regulatory requirement; it is a mechanistic blueprint for safe laboratory operations. 2-Ethyl-4-methoxybenzal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, a Safety Data Sheet (SDS) is more than a regulatory requirement; it is a mechanistic blueprint for safe laboratory operations. 2-Ethyl-4-methoxybenzaldehyde (CAS: 6161-69-9) is a highly versatile organic building block, acting as a crucial precursor in the creation of diverse and complex organic structures, including pharmaceutical intermediates and estrogen analogues[1]. However, its intrinsic chemical properties—specifically its electrophilic carbonyl center and susceptibility to autoxidation—demand rigorous handling protocols.

This whitepaper deconstructs the SDS for 2-Ethyl-4-methoxybenzaldehyde through the lens of physical organic chemistry. By translating standardized hazard codes into mechanistic causality, this guide empowers scientists to design self-validating safety protocols that protect both personnel and experimental integrity.

Deconstructing the SDS: A Mechanistic Analysis

Under the guidelines established by the Globally Harmonized System (GHS)[2] and enforced by OSHA's Hazard Communication Standard (HCS)[3], the SDS communicates risks through standardized classifications. For 2-Ethyl-4-methoxybenzaldehyde, these classifications are deeply tied to its molecular structure.

Hazard Identification (Section 2)

Substituted benzaldehydes are typically classified under GHS for skin and eye irritation (H315, H319) and specific target organ toxicity for the respiratory system (H335)[4].

  • Mechanistic Causality : The aldehyde functional group is highly electrophilic. Upon contact with biological tissues (skin, eyes, or respiratory mucosa), the carbonyl carbon can undergo nucleophilic attack by primary amines present in proteins, forming covalent Schiff base linkages. This protein modification triggers localized inflammatory responses, manifesting as irritation or potential sensitization. The presence of the lipophilic ethyl and methoxy groups enhances the molecule's ability to partition into and penetrate the stratum corneum, exacerbating dermal exposure risks.

First-Aid & Fire-Fighting Measures (Sections 4 & 5)
  • Combustibility : As an organic liquid, it is combustible. The SDS mandates the use of carbon dioxide, dry chemical, or alcohol-resistant foam for fire suppression[4].

  • Mechanistic Causality : Because the compound is immiscible with water, applying a high-pressure water jet during a fire will not extinguish the flames; instead, it will disperse the burning organic layer, spreading the hazard.

Handling, Storage, & Stability (Sections 7 & 10)

The SDS explicitly states to store the chemical in a tightly closed container in a cool, well-ventilated area, away from incompatible materials like strong oxidizing agents[4].

  • Mechanistic Causality (Autoxidation) : Benzaldehydes are highly susceptible to autoxidation. In the presence of atmospheric oxygen and UV light, the formyl hydrogen is abstracted to create an acyl radical. This radical reacts with oxygen to form a highly reactive peroxy acid intermediate, which subsequently reacts with another aldehyde molecule to yield 2-ethyl-4-methoxybenzoic acid. This degradation not only compromises reagent purity but can also violently quench basic organometallic reagents (e.g., Grignard or organolithium reagents) during downstream synthesis.

Mechanistic Visualizations

Autoxidation A 2-Ethyl-4-methoxybenzaldehyde (Target Molecule) B O2 / UV Light (Initiation) A->B Exposure C Acyl Radical Intermediate B->C H-abstraction D Peroxy Acid (Highly Reactive) C->D +O2 E 2-Ethyl-4-methoxybenzoic Acid (Stable Degradant) D->E +Aldehyde (Disproportionation)

Autoxidation pathway of 2-Ethyl-4-methoxybenzaldehyde into its corresponding benzoic acid.

Quantitative Data Summary

Understanding the physical and chemical properties (Section 9 of the SDS) is critical for designing engineering controls.

PropertyValue / DescriptionMechanistic Implication for Safety & Handling
CAS Number 6161-69-9Unique identifier ensuring regulatory compliance and accurate SDS retrieval.
Molecular Formula C10H12O2Determines molecular weight (164.20 g/mol ) for stoichiometric calculations[1].
Physical State Liquid (at standard conditions)Prone to vapor emission; requires handling inside a certified fume hood.
Solubility Immiscible in water; soluble in organicsDictates spill cleanup methodology (necessitates solid absorbents, not water).
Reactivity Electrophilic carbonyl centerForms Schiff bases with biological amines; requires strict dermal protection.
Environmental Aquatic Chronic 3 (H412)Harmful to aquatic life with long-lasting effects; prohibits drain disposal.

Experimental Protocols & Workflows

To bridge the gap between SDS theory and laboratory practice, the following self-validating protocols must be integrated into standard operating procedures.

Protocol: Inert-Atmosphere Handling and Reaction Setup

Objective : Prevent autoxidation of 2-Ethyl-4-methoxybenzaldehyde during synthetic operations to maintain reagent integrity and prevent the introduction of acidic impurities. Causality : Exposure to atmospheric oxygen initiates a radical chain reaction. Excluding oxygen via inert gas displacement halts the initiation step of the autoxidation pathway.

Step-by-Step Methodology :

  • System Purging : Assemble the reaction vessel (e.g., Schlenk flask) and purge with high-purity Argon for 15 minutes.

    • Self-Validation: Monitor the exhaust oil bubbler. A steady, continuous rate of 1-2 bubbles per second confirms positive pressure and complete system integrity. If bubbling stops, a leak is present and must be resolved before proceeding.

  • Reagent Transfer : Use a gas-tight syringe, purged three times with Argon, to draw and transfer the 2-Ethyl-4-methoxybenzaldehyde.

  • Solvent Addition : Introduce anhydrous, degassed solvent (e.g., THF or DCM) via cannula transfer to maintain the inert atmosphere.

  • Reaction Execution : Maintain positive Argon pressure throughout the reaction.

    • Self-Validation: If the bubbler experiences negative pressure (fluid sucking back toward the flask), it indicates a temperature drop or gas consumption. Immediately increase Argon flow to prevent atmospheric oxygen ingress.

Protocol: Chemical Spill Response and Decontamination

Objective : Safely contain and neutralize a localized spill of 2-Ethyl-4-methoxybenzaldehyde. Causality : Because the compound is an immiscible organic liquid and a respiratory irritant[4], using water will spread the contamination, and ambient evaporation will increase inhalation risks.

Step-by-Step Methodology :

  • Evacuation and PPE Assessment : Evacuate non-essential personnel. Don chemical-resistant splash goggles, a half-face respirator with organic vapor cartridges, and Butyl rubber gloves.

    • Causality: Butyl rubber provides superior permeation resistance against aldehydes compared to standard nitrile or latex, which can degrade rapidly upon contact with organic solvents.

  • Containment : Surround the perimeter of the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand.

    • Self-Validation: Visually inspect the perimeter. Ensure the spill is fully enclosed by the absorbent barrier before covering the center to prevent outward capillary spreading.

  • Absorption and Collection : Allow 10-15 minutes for full absorption. Use non-sparking tools to scoop the saturated absorbent into a high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination : Wipe the affected area with a dilute sodium bisulfite (

    
    ) solution.
    
    • Causality: Sodium bisulfite reacts with residual aldehyde on the surface to form a water-soluble bisulfite adduct, effectively neutralizing the electrophilic hazard and allowing for safe final wipe-down with water.

SpillResponse S1 Spill Detected (Liquid Aldehyde) S2 Evacuate & Assess PPE (Butyl Gloves, Respirator) S1->S2 Step 1 S3 Containment (Absorb with Vermiculite/Sand) S2->S3 Step 2 S4 Chemical Neutralization (Sodium Bisulfite Wash) S3->S4 Step 3 S5 Hazardous Waste Disposal (Incineration) S4->S5 Step 4

Step-by-step workflow for safe containment and disposal of an aldehyde chemical spill.

References
  • Title : Safety Data Sheet: 4-Methoxybenzaldehyde Source : Fisher Scientific URL :[Link]

  • [2] Title : About the GHS (Globally Harmonized System) Source : United Nations Economic Commission for Europe (UNECE) URL :[Link]

  • [3] Title : Hazard Communication Standard Overview Source : Iowa State University / Occupational Safety and Health Administration (OSHA) URL :[Link]

Sources

Protocols & Analytical Methods

Method

Reductive amination reactions using 2-Ethyl-4-methoxybenzaldehyde

Application Note: Optimized Reductive Amination of 2-Ethyl-4-methoxybenzaldehyde Executive Summary This application note details the optimized protocols for the reductive amination of 2-Ethyl-4-methoxybenzaldehyde (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Reductive Amination of 2-Ethyl-4-methoxybenzaldehyde

Executive Summary

This application note details the optimized protocols for the reductive amination of 2-Ethyl-4-methoxybenzaldehyde (CAS: 142224-35-9). This specific substrate presents a "dual-deactivation" challenge: the ortho-ethyl group provides significant steric hindrance, while the para-methoxy group electronically deactivates the carbonyl center via resonance.

Standard reductive amination protocols often fail with this substrate, leading to low conversion or competitive reduction to the benzyl alcohol. This guide provides two validated workflows:

  • Method A (Standard): Sodium Triacetoxyborohydride (STAB) for primary/unhindered amines.

  • Method B (Advanced): Titanium(IV) isopropoxide mediated reaction for secondary/hindered amines.

Substrate Analysis: The Steric-Electronic Challenge

To successfully derivatize 2-Ethyl-4-methoxybenzaldehyde, one must understand the specific barriers imposed by its structure.

FeatureChemical MoietyEffect on ReactionConsequence
Steric 2-Ethyl Group (ortho)Blocks the trajectory of the incoming amine nucleophile.Slow Imine Formation: The equilibrium formation of the imine is significantly retarded compared to unsubstituted benzaldehyde.
Electronic 4-Methoxy Group (para)Electron Donating Group (EDG) via resonance (+M effect).Reduced Electrophilicity: Increases electron density at the carbonyl carbon, making it less reactive toward nucleophilic attack.

Implication for Protocol Design: Because imine formation is slow, adding a reducing agent too early (or using a non-selective one like NaBH₄) will result in the reduction of the unreacted aldehyde to 2-ethyl-4-methoxybenzyl alcohol , a difficult-to-remove impurity. We must use conditions that force imine formation or use a reducing agent that is strictly selective for imines over aldehydes.

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the competitive pathways and the specific blocking effects of the 2-ethyl and 4-methoxy substituents.

ReactionPathway cluster_factors Deactivation Factors Aldehyde 2-Ethyl-4-methoxybenzaldehyde Hemiaminal Hemiaminal (Unstable) Aldehyde->Hemiaminal Slow Attack (Blocked by 2-Ethyl) SideProduct Benzyl Alcohol (Impurity) Aldehyde->SideProduct Direct Reduction (If Imine formation is too slow) Amine Amine (R-NH2) Amine->Hemiaminal Imine Imine Intermediate (Target for Reduction) Hemiaminal->Imine -H2O (Acid Catalysis) Product Secondary/Tertiary Amine (Final Product) Imine->Product Reduction (STAB/NaBH4) Factor1 2-Ethyl: Steric Shield Factor2 4-Methoxy: Electronic Deactivation

Figure 1: Reaction pathway showing the "bottleneck" at the initial nucleophilic attack due to the ortho-ethyl group.

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB)

Best for: Primary amines, unhindered secondary amines.

Rationale: STAB is a mild hydride donor that reduces imines much faster than aldehydes. This selectivity allows for "One-Pot" procedures even when the aldehyde is deactivated.

Reagents:

  • 2-Ethyl-4-methoxybenzaldehyde (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

Protocol:

  • Mixing: In a clean reaction vial, dissolve 2-Ethyl-4-methoxybenzaldehyde (1.0 equiv) and the Amine (1.1 equiv) in DCE (concentration ~0.2 – 0.5 M).

  • Activation: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes. Note: This pre-stir allows the equilibrium to shift slightly toward the imine before reduction begins.

  • Reduction: Add STAB (1.4 equiv) in one portion.

  • Reaction: Stir at RT under nitrogen atmosphere.

    • Time: Due to the 2-ethyl group, reaction times are longer than typical benzaldehydes. Allow 4–16 hours.

  • Quench: Quench by adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM or EtOAc (x3). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Method B: Titanium(IV) Isopropoxide Mediated

Best for: Weak nucleophiles (anilines), bulky secondary amines, or if Method A yields <50%.

Rationale: Ti(OiPr)₄ acts as a strong Lewis acid to activate the carbonyl oxygen (counteracting the methoxy EDG effect) and chemically scavenges water, driving the sterically hindered imine formation to completion before the reducing agent is added.

Reagents:

  • 2-Ethyl-4-methoxybenzaldehyde (1.0 equiv)

  • Amine (1.1 equiv)

  • Titanium(IV) isopropoxide (1.25 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv) or STAB.

  • Solvent: THF (anhydrous).

Protocol:

  • Imine Formation: In a dry flask under Argon, mix the aldehyde and amine in anhydrous THF.

  • Lewis Acid Addition: Add Ti(OiPr)₄ (1.25 equiv) dropwise.

  • Incubation: Stir at RT for 6–12 hours.

    • Checkpoint: The solution often turns slightly yellow/orange. For extremely hindered amines, mild heating (40–50°C) may be required here.

  • Reduction: Cool the mixture to 0°C. Add NaBH₄ (1.5 equiv) carefully (exothermic). Alternatively, use STAB for milder reduction.

  • Stir: Allow to warm to RT and stir for 2–4 hours.

  • Quench (Critical): Add water (or 1M NaOH) dropwise. A heavy white precipitate (TiO₂) will form.

  • Filtration: Dilute with EtOAc. Filter the mixture through a pad of Celite to remove the titanium salts.

  • Workup: The filtrate is concentrated and purified via column chromatography.

Decision Matrix & Workflow

Use this logic tree to select the correct protocol for your specific amine partner.

DecisionTree cluster_advice Troubleshooting Start Start: 2-Ethyl-4-methoxybenzaldehyde AmineCheck Analyze Amine Partner Start->AmineCheck Primary Primary Amine (e.g., Benzylamine, Methylamine) AmineCheck->Primary Secondary Secondary Amine (e.g., Piperidine, Diethylamine) AmineCheck->Secondary Aniline Weak Nucleophile (e.g., Aniline) AmineCheck->Aniline MethodA Method A: STAB + AcOH (Standard) Primary->MethodA Low Sterics Secondary->MethodA Cyclic/Unhindered MethodB Method B: Ti(OiPr)4 (Force Imine Formation) Secondary->MethodB Acyclic/Bulky Aniline->MethodB Electronic Mismatch Advice If Method A yields >20% Alcohol impurity, switch to Method B immediately.

Figure 2: Protocol selection guide based on amine nucleophilicity and steric bulk.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][4] The Journal of Organic Chemistry, 61(11), 3849–3862.[2] [Link]

  • Neidigh, K. A., Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[5] Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds.[5][6][7] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532. [Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[4] The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

Sources

Application

Application Note: 2-Ethyl-4-methoxybenzaldehyde as a Strategic Intermediate in SERM Synthesis

An in-depth technical guide on the utilization of 2-Ethyl-4-methoxybenzaldehyde in pharmaceutical synthesis, specifically focusing on its role in developing Selective Estrogen Receptor Modulators (SERMs). Introduction &...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the utilization of 2-Ethyl-4-methoxybenzaldehyde in pharmaceutical synthesis, specifically focusing on its role in developing Selective Estrogen Receptor Modulators (SERMs).

Introduction & Chemical Profile

2-Ethyl-4-methoxybenzaldehyde (CAS: 6161-69-9) is a highly versatile aromatic building block utilized extensively in advanced pharmaceutical synthesis [1]. In the realm of drug development, minimizing stereogenic centers while maintaining high biological target affinity is a critical objective. This compound serves as a foundational "Ring A" surrogate in the synthesis of structurally simplified estrogen analogues, specifically Selective Estrogen Receptor Modulators (SERMs) [2].

Structurally, it features an electron-donating methoxy group at the para position (relative to the ethyl group) and an ortho-ethyl group. Together, these substituents sterically and electronically tune the reactivity of the formyl group and the aromatic ring, making it an ideal precursor for complex carbon-carbon bond formations.

Mechanistic Insights: The Role of the Substitution Pattern

The specific substitution pattern of 2-ethyl-4-methoxybenzaldehyde is deliberately chosen for its biomimetic and steric properties:

  • Methoxy Group (-OCH₃): Acts as a strong electron-donating group (EDG), increasing the electron density of the aromatic ring. This mimics the phenolic A-ring of natural 17β-estradiol, which is an absolute requirement for high-affinity hydrogen bonding within the estrogen receptor (ER) ligand-binding domain [2].

  • Ethyl Group (-CH₂CH₃): Provides necessary steric bulk. In the context of SERMs, this bulk influences the spatial orientation of the molecule within the ER, often dictating whether the resulting complex recruits co-activators (agonistic effect) or co-repressors (antagonistic effect).

  • Formyl Group (-CHO): Serves as the primary reactive handle. It allows for highly controlled C-C bond extension, most notably via the Corey-Fuchs reaction, converting the aldehyde into a terminal alkyne. This alkyne acts as a rigid, linear surrogate for the B and C rings of the traditional steroid scaffold.

Application Workflow: Synthesis of Simplified Estrogen Analogues

The transformation of 2-ethyl-4-methoxybenzaldehyde into a bioactive SERM involves a highly orchestrated sequence of reactions, prioritizing functional group tolerance and high-yield conversions.

Workflow A 2-Ethyl-4-methoxybenzaldehyde (Starting Material) B Dibromoalkene Intermediate (Corey-Fuchs Step 1) A->B CBr4, PPh3 CH2Cl2 C Terminal Alkyne (Corey-Fuchs Step 2) B->C n-BuLi, THF -78°C to RT D Protected Estrogen Analogue (Sonogashira Coupling) C->D Vinyl Iodide, Pd(PPh3)2Cl2 CuI, Et3N, DMF E Active SERM (Deprotection) D->E CF3CO2H CH2Cl2

Synthetic workflow from 2-Ethyl-4-methoxybenzaldehyde to an active SERM.

The Corey-Fuchs Homologation

The initial phase requires converting the aldehyde into a terminal alkyne. The aldehyde is first treated with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) to yield a dibromoalkene. Subsequent treatment with a strong base (n-butyllithium) induces a self-validating elimination and rearrangement to form the terminal arylacetylene.

Palladium-Catalyzed Sonogashira Coupling

The resulting arylacetylene is coupled with a cyclic vinyl iodide (representing the D-ring of the steroid) via a Sonogashira reaction [2]. Causality of Experimental Choice: Cyclic vinyl iodides are highly sensitive. Standard Sonogashira conditions often employ secondary amines (like diethylamine, Et₂NH), which can lead to the nucleophilic degradation of the iodide. To prevent this, our protocol mandates the use of a tertiary amine (triethylamine, Et₃N) in N,N-dimethylformamide (DMF) at elevated temperatures [2].

Sonogashira Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition (Vinyl Iodide) Pd0->OA + R-I TM Transmetalation (Copper Acetylide) OA->TM Pd(II) Intermediate RE Reductive Elimination (Coupled Product) TM->RE Di-organo Pd(II) RE->Pd0 - Product Cu Cu Cycle (Alkyne + Et3N) Cu->TM Cu-Alkyne

Catalytic cycle of the Sonogashira coupling used in SERM scaffold assembly.

Experimental Protocols

Protocol A: Conversion to Terminal Alkyne (Corey-Fuchs Reaction)

Objective: Synthesize 1-ethynyl-2-ethyl-4-methoxybenzene from 2-ethyl-4-methoxybenzaldehyde.

Step-by-Step Methodology:

  • Dibromoalkene Formation:

    • In a flame-dried Schlenk flask under an argon atmosphere, dissolve CBr₄ (2.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) and cool to 0 °C.

    • Add PPh₃ (4.0 equiv.) portion-wise. Validation Check: Stir for 15 minutes until the solution turns a distinct orange/red color, indicating the formation of the reactive phosphorus ylide.

    • Add a solution of 2-ethyl-4-methoxybenzaldehyde (1.0 equiv.) in CH₂Cl₂ dropwise.

    • Stir at room temperature for 2 hours. Monitor completion via TLC (Hexane/Ethyl Acetate 9:1; the aldehyde spot should completely disappear).

    • Quench with distilled water, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate the dibromoalkene.

  • Alkyne Formation:

    • Dissolve the purified dibromoalkene in anhydrous tetrahydrofuran (THF) and cool to -78 °C under argon.

    • Slowly add n-BuLi (2.5 M in hexanes, 2.2 equiv.) dropwise. Validation Check: The reaction mixture will darken significantly upon lithium-halogen exchange.

    • Stir at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours to drive the rearrangement.

    • Quench carefully with saturated aqueous NH₄Cl. Extract with diethyl ether, wash with brine, dry (Na₂SO₄), and concentrate. Purify via flash chromatography to yield the terminal alkyne.

Protocol B: Sonogashira Coupling for SERM Scaffold Assembly

Objective: Couple the terminal alkyne with a cyclic vinyl iodide to form the protected estrogen analogue.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine the terminal alkyne (1.0 equiv.) and the cyclic vinyl iodide (1.2 equiv.) in anhydrous DMF.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (2.5 mol%) and CuI (5.0 mol%).

  • Base Addition: Add anhydrous Et₃N (5.0 equiv.). Critical Note: Strictly avoid secondary amines to prevent vinyl iodide degradation.

  • Degassing & Reaction: Degas the mixture via three consecutive freeze-pump-thaw cycles to remove dissolved oxygen, which can cause unwanted Glaser homocoupling of the alkyne. Heat the mixture to 60 °C for 12-18 hours under an argon atmosphere.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash extensively with water (at least 3 times to remove DMF) and brine. Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via column chromatography.

Quantitative Data Summary

The following table summarizes the optimized conditions and typical yields for the Sonogashira coupling step when utilizing 2-ethyl-4-methoxybenzaldehyde-derived alkynes [2].

ParameterCondition / ValueRationale
Catalyst System Pd(PPh₃)₂Cl₂ (2.5 mol%) + CuI (5.0 mol%)Balances oxidative addition efficiency with minimal homocoupling of the alkyne.
Solvent Anhydrous DMFHigh polarity stabilizes the Pd transition states and fully dissolves the organic precursors.
Base Et₃N (Excess, 5.0 eq)Tertiary amine prevents nucleophilic degradation of the sensitive cyclic vinyl iodide.
Temperature 60 °CProvides sufficient thermal energy for the transmetalation step without degrading the catalyst.
Typical Yield 75% - 85%High conversion efficiency critical for late-stage pharmaceutical intermediate synthesis.

References

  • Tietze, L. F., Vock, C. A., Krimmelbein, I. K., & Nacke, L. (2009). Synthesis of Novel Structurally Simplified Estrogen Analogues with Electron-Donating Groups in Ring A. Synthesis, 2009(12), 2040-2060. Available at:[Link]

Method

Application Note: Selective Catalytic Hydrogenation of 2-Ethyl-4-methoxybenzaldehyde

This application note details the protocol for the selective catalytic hydrogenation of 2-Ethyl-4-methoxybenzaldehyde to its corresponding alcohol, 2-Ethyl-4-methoxybenzyl alcohol . This transformation is critical in the...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the protocol for the selective catalytic hydrogenation of 2-Ethyl-4-methoxybenzaldehyde to its corresponding alcohol, 2-Ethyl-4-methoxybenzyl alcohol .

This transformation is critical in the synthesis of modified estrogen analogs and functionalized phenylacetylenes , where the preservation of the aromatic system and the ether moiety is paramount.

Executive Summary & Scientific Rationale

The hydrogenation of 2-Ethyl-4-methoxybenzaldehyde (CAS 6161-69-9) presents a specific chemoselective challenge distinct from simple benzaldehydes. While the para-methoxy group electronically deactivates the carbonyl toward nucleophilic attack, the 2-ethyl group (ortho-substitution) imposes significant steric hindrance, impeding the optimal adsorption of the carbonyl oxygen onto the catalyst surface.[1]

Key Process Challenges:

  • Steric Hindrance: The ortho-ethyl group restricts the rotational freedom of the aldehyde and hinders flat adsorption on the metal lattice, significantly reducing reaction rates compared to p-anisaldehyde.

  • Selectivity: The electron-rich aromatic ring (activated by both ethyl and methoxy groups) is susceptible to ring saturation (over-reduction) if forcing conditions (high T/P) are used to overcome the steric barrier.

  • Hydrodeoxygenation Risk: Under acidic conditions or excessive temperatures, the benzylic hydroxyl group can undergo hydrogenolysis to yield 2-ethyl-4-methoxytoluene .[1]

This protocol utilizes a 5% Pd/C catalyst in a neutral alcoholic solvent. Palladium is selected for its high activity toward C=O reduction while maintaining moderate selectivity against aromatic ring saturation under mild pressures, unlike Ruthenium or Rhodium catalysts.

Reaction Mechanism & Pathway Analysis

The reaction follows a Langmuir-Hinshelwood mechanism where both hydrogen and the aldehyde substrate adsorb onto the catalyst surface.[1]

Chemoselectivity Pathway

The diagram below illustrates the target pathway versus potential competing side reactions.

ReactionPathway Substrate 2-Ethyl-4-methoxybenzaldehyde (Substrate) Target 2-Ethyl-4-methoxybenzyl alcohol (Target Product) Substrate->Target H2, Pd/C Main Pathway OverRed2 Ring-Saturated Analog (Cyclohexyl Impurity) Substrate->OverRed2 Rh/Ru Catalyst or High P OverRed1 2-Ethyl-4-methoxytoluene (Hydrogenolysis Impurity) Target->OverRed1 Excess H2, Acid, High T (Hydrodeoxygenation) Target->OverRed2 Over-exposure

Figure 1: Reaction pathway showing the selective reduction to the benzyl alcohol and potential over-reduction pathways.

Experimental Protocol

Materials & Equipment
  • Substrate: 2-Ethyl-4-methoxybenzaldehyde (Purity >98%).[1]

  • Catalyst: 5% Palladium on Carbon (Pd/C), 50% water wet (reduces flammability).

  • Solvent: Methanol (HPLC Grade) or Ethanol (Absolute). Note: Methanol typically offers faster kinetics due to higher hydrogen solubility.

  • Hydrogen Source: H2 gas cylinder (99.999%) or Hydrogen Generator.

  • Reactor: High-pressure stainless steel autoclave (e.g., Parr) or glass pressure vessel (e.g., Fisher-Porter) rated for 10 bar.[1]

Step-by-Step Procedure

Step 1: Catalyst Loading (Inert Atmosphere)

  • Purge the empty reactor with Nitrogen (N2) for 5 minutes.

  • Weigh 5% Pd/C (50% wet) equivalent to 5 wt% loading relative to the substrate (e.g., 50 mg catalyst for 1.0 g substrate).

    • Rationale: Higher loading helps overcome the steric barrier of the ortho-ethyl group.[1]

  • Add the catalyst to the reactor as a slurry in a small amount of solvent to prevent dry catalyst ignition.

Step 2: Substrate Addition

  • Dissolve 2-Ethyl-4-methoxybenzaldehyde in Methanol (Concentration: 0.1 M to 0.5 M).

  • Carefully add the substrate solution to the reactor containing the catalyst slurry.

  • Seal the reactor immediately.

Step 3: Hydrogenation

  • Purge: Pressurize with N2 to 5 bar, then vent. Repeat 3 times to remove O2.

  • H2 Introduction: Pressurize with H2 to 5 bar, then vent (do this twice).

  • Reaction Conditions:

    • Pressure: Set final H2 pressure to 5–8 bar (70–115 psi) .

    • Temperature: Heat to 40°C .

    • Note: Unlike simple anisaldehyde (which reduces at RT), the ortho-ethyl derivative requires mild heating (40°C) to drive the reaction to completion within a reasonable timeframe (4–6 hours).

  • Stirring: Set stirring to maximum efficient speed (e.g., 800–1000 rpm) to eliminate mass transfer limitations.

Step 4: Monitoring

  • Monitor H2 uptake. The reaction is complete when uptake plateaus.

  • In-Process Control (IPC): Sample after 4 hours. Analyze via HPLC or TLC (Hexane:EtOAc 8:2).

    • Target: Disappearance of aldehyde peak (approx. UV 254 nm).

Step 5: Workup

  • Cool reactor to room temperature.

  • Vent H2 and purge with N2.

  • Filtration: Filter the reaction mixture through a Celite® 545 pad to remove the Pd/C catalyst. Wash the pad with fresh methanol.

    • Safety: Do not let the filter cake dry out; Pd/C is pyrophoric. Keep wet with water/solvent.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap) at 40°C to yield the crude 2-Ethyl-4-methoxybenzyl alcohol.

Workflow Visualization

Workflow Start Start: Raw Material QC Prep Solution Prep (Substrate in MeOH) Start->Prep CatLoad Catalyst Loading (5% Pd/C, Inert atm) Prep->CatLoad Reaction Hydrogenation (5-8 bar H2, 40°C, 4-6h) CatLoad->Reaction IPC IPC: HPLC/TLC (Check Conversion) Reaction->IPC IPC->Reaction Incomplete Filter Filtration (Remove Pd/C via Celite) IPC->Filter Complete (>99%) Evap Evaporation (Solvent Removal) Filter->Evap Product Final Product (2-Ethyl-4-methoxybenzyl alcohol) Evap->Product

Figure 2: Operational workflow from raw material preparation to product isolation.

Optimization & Troubleshooting Guide

The following table summarizes data-driven adjustments for common process deviations.

ObservationProbable CauseCorrective Action
Slow Conversion (<50% in 6h) Steric hindrance of 2-Ethyl groupIncrease Pressure to 10 bar or Temp to 50°C . Do not exceed 60°C to avoid ring saturation.
Formation of Toluene Derivative Hydrogenolysis (Over-reduction)Reduce Temperature. Ensure solvent is neutral (trace acid catalyzes C-OH cleavage).[1]
Ring Saturation (Cyclohexyl) Catalyst too active or P too highSwitch catalyst to 5% Pt/C (often more selective for C=O) or reduce Pressure to 3 bar.
Ether Cleavage (Demethylation) High Temperature / Acidic impuritiesMaintain T < 60°C. Check substrate for acidic impurities from previous steps (e.g., HBr carryover).

References

  • Chemical Identity & Synthesis

    • Synthesis of olefins via reduction-decyanation...[1] (Mentions synthesis of 2-Ethyl-4-methoxybenzaldehyde via Grignard).[1][2][3] J. Org.[2] Chem., 1977, 42 (20), pp 3309–3310.[2]

  • General Hydrogenation Protocols: Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis; Wiley-Interscience, 2001. (Standard reference for Pd/C selectivity).
  • Safety Data

    • BenchChem Safety Data Sheet: 4-Ethyl-2-methoxybenzaldehyde (Isomer analog for tox reference).[1]

  • Catalyst Selectivity: Rylander, P. N. Hydrogenation Methods; Academic Press, 1985. (Discusses steric effects in benzaldehyde reduction).

Sources

Application

Application Note: Selective Functionalization of the Methoxy Group in 2-Ethyl-4-methoxybenzaldehyde for Library Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Molecule of Interest: 2-Ethyl-4-methoxybenzaldehyde (CAS: 6161-69-9) Executive Summary 2-Ethyl-4-methoxybenzaldehyde is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Molecule of Interest: 2-Ethyl-4-methoxybenzaldehyde (CAS: 6161-69-9)

Executive Summary

2-Ethyl-4-methoxybenzaldehyde is a highly versatile building block in medicinal chemistry. While the formyl group serves as a primary handle for reductive aminations, olefinations, and condensation reactions, the C4-methoxy group is often treated as a static pharmacophore. However, selective unmasking (demethylation) of this methoxy group to a phenol unlocks a critical vector for divergent functionalization. This application note provides field-proven, self-validating protocols for the selective demethylation of 2-ethyl-4-methoxybenzaldehyde and its subsequent derivatization via O-alkylation and palladium-catalyzed Suzuki-Miyaura cross-coupling.

Strategic Rationale & Mechanistic Insights

The Chemoselectivity Challenge

Functionalizing the methoxy group requires the cleavage of the highly stable


 ether bond. The industry standard for this transformation is Boron Tribromide (

) [1]. The primary challenge with 2-ethyl-4-methoxybenzaldehyde is the presence of the highly reactive aldehyde group.

Expert Insight on Stoichiometry: A common point of failure in this reaction is using only 1.0 to 1.5 equivalents of


. The aldehyde carbonyl oxygen is a hard Lewis base and will rapidly coordinate with the first equivalent of the Lewis acidic 

. Therefore, a minimum of 2.0 to 2.5 equivalents of

is strictly required: one equivalent to act as a sacrificial coordinating agent for the formyl group (protecting it in situ), and the second to coordinate with the methoxy oxygen and initiate the

cleavage of the methyl group.
Overcoming Workup Agglomeration

During the aqueous quench of


 reactions, chemists frequently observe a thick, intractable agglomerate at the biphasic interface [1]. This is caused by the formation of partially hydrolyzed borate salts and the zwitterionic character of the unprotected phenol. To prevent this, the protocol below utilizes a strictly controlled cryogenic quench with an ice-water/brine mixture, followed by immediate acidification (1M HCl) to ensure the resulting 2-ethyl-4-hydroxybenzaldehyde remains fully protonated and highly soluble in the organic extraction phase.
Divergent Functionalization

Once the phenol is revealed, the synthetic pathway diverges:

  • Path A (Etherification): Direct

    
     alkylation using alkyl halides and a mild base (
    
    
    
    ) to generate extended ether libraries (e.g., PROTAC linker attachment).
  • Path B (Cross-Coupling): Conversion of the phenol to a trifluoromethanesulfonate (triflate) ester. The aryl triflate serves as an excellent electrophile for Suzuki-Miyaura couplings, allowing for the installation of complex

    
     carbon architectures directly at the C4 position while leaving the aldehyde intact [2].
    

Synthetic Workflow

Workflow SM 2-Ethyl-4-methoxybenzaldehyde (Starting Material) Phenol 2-Ethyl-4-hydroxybenzaldehyde (Key Intermediate) SM->Phenol BBr3 (2.5 eq) DCM, -78°C to RT Triflate Aryl Triflate (Electrophile) Phenol->Triflate Tf2O, Pyridine DCM, 0°C Ether O-Alkyl Ether (Target Library A) Phenol->Ether R-X, K2CO3 DMF, 80°C Biaryl C4-Biaryl Derivative (Target Library B) Triflate->Biaryl Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O

Figure 1: Divergent synthetic workflow for the C4-functionalization of 2-Ethyl-4-methoxybenzaldehyde.

Experimental Protocols

Self-Validation Note: Each protocol includes specific in-process controls (IPCs) to ensure the reaction is proceeding correctly before moving to the next step.

Protocol A: Selective Demethylation to 2-Ethyl-4-hydroxybenzaldehyde

Reagents: 2-Ethyl-4-methoxybenzaldehyde (1.0 eq),


 (1.0 M in DCM, 2.5 eq), Anhydrous DCM.
  • Preparation: Dissolve 2-ethyl-4-methoxybenzaldehyde (10 mmol, 1.64 g) in anhydrous DCM (40 mL) under an inert argon atmosphere.

  • Cryogenic Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibration.

  • Reagent Addition: Add

    
     (25 mL of a 1.0 M solution in DCM, 25 mmol) dropwise via syringe over 30 minutes. Causality: Slow addition prevents localized heating, which can lead to aldehyde degradation.
    
  • Reaction: Maintain at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature (20-25 °C). Stir for an additional 4 hours.

  • IPC: Monitor by TLC (Hexanes/EtOAc 3:1). The starting material (

    
    ) should completely disappear, replaced by a highly polar spot (
    
    
    
    ).
  • Quench & Workup (Critical Step): Re-cool the mixture to 0 °C. Dropwise , add 20 mL of a 1:1 mixture of crushed ice and saturated aqueous NaCl (brine). Follow immediately with 10 mL of 1M HCl. Causality: The acidic brine prevents the formation of intractable boron agglomerates.

  • Isolation: Extract the aqueous layer with DCM (3 x 30 mL). Wash the combined organics with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the crude phenol as a pale yellow solid.
    
Protocol B: Synthesis of 4-Formyl-3-ethylphenyl trifluoromethanesulfonate

Reagents: 2-Ethyl-4-hydroxybenzaldehyde (1.0 eq), Trifluoromethanesulfonic anhydride (


, 1.2 eq), Pyridine (2.0 eq), DCM.
  • Dissolve the phenol (5 mmol) in anhydrous DCM (20 mL) and add pyridine (10 mmol). Cool to 0 °C.

  • Add

    
     (6 mmol) dropwise over 10 minutes. The solution will darken.
    
  • Stir at 0 °C for 1 hour.

  • Quench with saturated aqueous

    
     (15 mL). Extract with DCM, dry over 
    
    
    
    , and concentrate. Purify via short-path silica plug to yield the aryl triflate. Note: Store at -20 °C if not used immediately, as aryl triflates can degrade over time.
Protocol C: Suzuki-Miyaura Cross-Coupling (C4-Arylation)

Reagents: Aryl Triflate (1.0 eq), Arylboronic Acid (1.5 eq),


 (0.05 eq), 

(3.0 eq), 1,4-Dioxane/Water (4:1).
  • In a microwave vial or Schlenk flask, combine the aryl triflate (1 mmol), arylboronic acid (1.5 mmol), and

    
     (3 mmol).
    
  • Add 1,4-Dioxane (4 mL) and Water (1 mL). Degas the mixture by sparging with argon for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the

    
     active catalytic species.
    
  • Add

    
     (0.05 mmol). Seal the vessel and heat to 90 °C for 6 hours.
    
  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate and purify via flash chromatography.

Mechanistic Visualization: Coordination

Mechanism Step1 2-Ethyl-4-methoxybenzaldehyde Step2 Bis-BBr3 Coordination Complex (Aldehyde & Methoxy oxygens bound) Step1->Step2 + 2.5 eq. BBr3 (-78°C) Step3 Oxonium Ion Formation (C-O bond weakening) Step2->Step3 Intramolecular polarization Step4 Bromide Attack (Demethylation -> CH3Br) Step3->Step4 SN2 cleavage by Br- Step5 Borate Ester Intermediate Step4->Step5 - CH3Br (gas) Step6 Acidic Aqueous Quench (Hydrolysis of Borate) Step5->Step6 + Ice/Brine / 1M HCl (0°C) Step7 2-Ethyl-4-hydroxybenzaldehyde Step6->Step7 - B(OH)3, - HBr

Figure 2: Step-by-step molecular mechanism of BBr3-mediated demethylation highlighting the necessity of excess reagent.

Data Presentation: Reaction Optimization & Analytics

The following table summarizes the optimization data for the demethylation and subsequent functionalization, highlighting the diagnostic


 NMR shifts used for self-validation.
Reaction StepReagent SystemTemp / TimeIsolated YieldDiagnostic

NMR Handles (

)
Demethylation

(1.0 eq) in DCM
-78 °C to RT, 5h< 20% (Incomplete)N/A (Mixed starting material)
Demethylation

(2.5 eq) in DCM
-78 °C to RT, 5h88%

10.15 (s, 1H, CHO),

6.20 (br s, 1H, OH), Loss of

3.85 (s, 3H, OCH3)
Triflation

(1.2 eq), Pyridine
0 °C, 1h92%

10.25 (s, 1H, CHO),

7.90 (d, 1H, Ar-H)
Suzuki Coupling

,

90 °C, 6h81%

10.30 (s, 1H, CHO),

7.60-7.40 (m, 5H, Phenyl)

Note: The aldehyde proton (


 10.15 - 10.30 ppm) and the ethyl quartet/triplet (

3.00 ppm / 1.25 ppm) remain intact across all transformations, confirming the chemoselectivity of the protocols.

References

  • Dimethylation with BBr3? - ResearchGate Source: ResearchGate Scientific Forums URL:[Link] (Provides foundational community consensus on the handling of BBr3 agglomeration and the necessity of acidic/brine quenching for methoxybenzaldehydes).

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling Source: MDPI - Molecules (Open Access Journal) URL:[Link] (Comprehensive review on the mechanistic cycle of Suzuki-Miyaura couplings and the stability of functional groups like aldehydes under basic coupling conditions).

Method

Using 2-Ethyl-4-methoxybenzaldehyde in fragrance and flavor chemistry

Using 2-Ethyl-4-methoxybenzaldehyde in Fragrance and Flavor Chemistry[1][2] Part 1: Executive Summary & Chemical Identity 2-Ethyl-4-methoxybenzaldehyde (CAS: 6161-69-9) is a specialized aromatic aldehyde serving as a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Using 2-Ethyl-4-methoxybenzaldehyde in Fragrance and Flavor Chemistry[1][2]

Part 1: Executive Summary & Chemical Identity

2-Ethyl-4-methoxybenzaldehyde (CAS: 6161-69-9) is a specialized aromatic aldehyde serving as a critical intermediate in both high-value fragrance formulation and pharmaceutical synthesis (specifically estrogenic analogs). Structurally, it is an ethyl-substituted derivative of Anisaldehyde (4-methoxybenzaldehyde).[3]

While less ubiquitous than its parent compound, its unique steric profile—provided by the ortho-ethyl group—imparts distinct organoleptic properties and chemical reactivity profiles. In fragrance, it functions as a substantivity modifier , adding balsamic depth to fleeting floral accords. In drug development, it acts as a scaffold for non-steroidal estrogen receptor modulators.

Property Data
CAS Number 6161-69-9
IUPAC Name 2-Ethyl-4-methoxybenzaldehyde
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Appearance Colorless to pale yellow liquid/solid (mp ~35°C)
Odor Profile Sweet, Anisic, Balsamic, slightly Nutty/Phenolic, Mimosa-like
Solubility Soluble in Ethanol, DPG, DEP; Insoluble in Water
LogP (Predicted) ~2.2 - 2.5

Part 2: Synthesis & Sourcing Protocol

Context: The primary synthesis route involves the formylation of 3-Ethylanisole .[3] This reaction yields two isomers: the target (2-Ethyl-4-methoxybenzaldehyde) and its isomer (4-Ethyl-2-methoxybenzaldehyde). High-purity separation is the critical control point.

Protocol 1: Synthesis via Vilsmeier-Haack Formylation

Target Audience: Synthetic Chemists & Process Engineers

Reagents:

  • 3-Ethylanisole (1-Ethyl-3-methoxybenzene)[3]

  • Phosphorus Oxychloride (

    
    )
    
  • Dimethylformamide (DMF)[4]

  • Dichloromethane (DCM) or Toluene (Solvent)

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation:

    • Cool DMF (1.2 eq) to 0°C in a jacketed reactor under

      
      .
      
    • Add

      
       (1.1 eq) dropwise over 30 minutes. Maintain temp < 5°C.
      
    • Checkpoint: Ensure formation of the white chloroiminium salt precipitate/slurry.

  • Substrate Addition:

    • Dissolve 3-Ethylanisole (1.0 eq) in DCM.

    • Add substrate solution to the Vilsmeier reagent slowly at 0-5°C.

    • Mechanistic Note: The methoxy group directs ortho/para. The ethyl group directs ortho/para. The positions 4 and 6 (relative to OMe) are most activated.

  • Reaction & Workup:

    • Reflux at 40°C for 4–6 hours. Monitor via TLC/GC.

    • Quench by pouring onto crushed ice/sodium acetate solution (buffered to pH 5–6) to hydrolyze the iminium intermediate.

    • Extract with DCM, wash with brine, dry over

      
      .
      
  • Purification (The Critical Step):

    • The crude oil contains ~60:40 mixture of isomers (Target vs. 4-Ethyl-2-methoxy isomer).

    • Fractional Distillation: Use a spinning band column under high vacuum (0.5 mmHg). The 2-Ethyl isomer (more sterically crowded) typically has a slightly lower boiling point.

    • Recrystallization: If solid at room temp, recrystallize from Hexane/EtOAc (9:1) to enrich the para-methoxy isomer (Target).

Visualizing the Reaction Pathway

SynthesisPathway Start 3-Ethylanisole (1-Ethyl-3-methoxybenzene) Intermediate Iminium Salt Intermediate Start->Intermediate + Reagent Reagent Vilsmeier Reagent (DMF + POCl3) Reagent->Intermediate Hydrolysis Hydrolysis (Ice/NaOAc) Intermediate->Hydrolysis Target TARGET: 2-Ethyl-4-methoxybenzaldehyde (Para-Methoxy) Hydrolysis->Target Major/Minor Separation Isomer BYPRODUCT: 4-Ethyl-2-methoxybenzaldehyde (Ortho-Methoxy) Hydrolysis->Isomer caption Figure 1: Divergent synthesis of 2-Ethyl-4-methoxybenzaldehyde via Vilsmeier-Haack formylation.

Part 3: Fragrance Application Protocols

Role: 2-Ethyl-4-methoxybenzaldehyde acts as a "Texturizer" for floral and balsamic accords. Unlike Anisaldehyde, which can be sharp, the ethyl group softens the attack and increases lipophilicity, making it more substantive (longer-lasting).

Protocol 2: Accord Formulation (Mimosa & Heliotrope)

Objective: Create a modern, powdery floral base without the "cherry-almond" harshness of pure Heliotropin.

Formulation Guidelines:

  • Dosage: 0.1% to 2.0% of the fragrance concentrate.

  • Restriction: Ensure compliance with IFRA standards for aldehydes (check for sensitization limits, though generally lower risk than Cinnamic aldehyde).

Experimental Accord (Parts per 1000):

IngredientPartsFunction
2-Ethyl-4-methoxybenzaldehyde 15 Primary Modifier (Soft Anisic)
Anisaldehyde40Core Floral Sweetness
Heliotropin (or replacement)30Powdery/Almond
Methyl Ionone Gamma80Violet/Iris Volume
Phenylethyl Alcohol150Rose Body (Blender)
Benzyl Salicylate200Fixative/Diffuser
Sandalwood Synth (e.g., Bacdanol)60Woody Base
Dipropylene Glycol (DPG)qsSolvent

Evaluation Step:

  • Blend ingredients at room temperature.

  • Maturation: Allow to age for 48 hours. The Schiff base formation between the aldehyde and any amines (if Methyl Anthranilate were added) would be slower with the 2-ethyl derivative due to steric hindrance, offering better color stability than Anisaldehyde.

Protocol 3: Stability Testing (Schiff Base & Discoloration)

Hypothesis: The 2-Ethyl group provides steric protection to the carbonyl carbon, reducing reactivity compared to Anisaldehyde.

  • Test A (Control): Anisaldehyde (1%) + Methyl Anthranilate (1%) in Ethanol.

  • Test B (Variable): 2-Ethyl-4-methoxybenzaldehyde (1%) + Methyl Anthranilate (1%) in Ethanol.

  • Condition: Incubate at 50°C for 2 weeks.

  • Observation: Measure Absorbance at 400nm (Yellowing).

    • Expected Result: Test B shows significantly less yellowing/browning than Test A, validating its use in light-colored perfumes (e.g., lotions, white florals).

Part 4: Flavor Application Protocols

Role: Used in "Brown" flavors (Vanilla, Chocolate, Caramel) and "Red" flavors (Berry, Cherry) to add creamy, balsamic nuances.

Protocol 4: Vanilla Extender

Objective: Reduce reliance on natural Vanillin while maintaining mouthfeel.

Dosage: 1–5 ppm in final food product.

Flavor Profile Mapping:

  • Top Note: Faintly phenolic, similar to Guaiacol but sweeter.

  • Body: Creamy, Anisic.

  • Tail: Balsamic, lingering.

Application in Cream Soda Flavor:

  • Base: Vanillin (5%), Ethyl Vanillin (1%).

  • Modifier: Add 2-Ethyl-4-methoxybenzaldehyde at 0.05%.

  • Effect: Adds a "spicy/woody" bark-like nuance, mimicking the complexity of cured Madagascar vanilla beans better than Vanillin alone.

Part 5: Pharmaceutical & Research Utility

Context: Beyond scent, this molecule is a pharmacophore in the synthesis of Selective Estrogen Receptor Modulators (SERMs) .

Mechanism of Action (Scaffold):

The 2-Ethyl-4-methoxy phenyl ring mimics the A-ring of Estradiol. The ethyl group at position 2 provides steric bulk that can prevent metabolic degradation or alter receptor binding affinity (antagonist vs. agonist profile).

Workflow for Drug Discovery:

  • Condensation: React 2-Ethyl-4-methoxybenzaldehyde with ketones (e.g., cyclohexanone) via Aldol condensation.

  • Cyclization: Form fused ring systems typical of steroid analogs.

  • Screening: Assay against ER-alpha and ER-beta receptors.

Visualizing the Olfactory & Functional Map

OlfactoryMap Center 2-Ethyl-4-methoxybenzaldehyde Anisaldehyde Anisaldehyde (Sweeter, Sharper) Center->Anisaldehyde Structural Analog EthVanillin Ethyl Vanillin (Creamier, Stronger) Center->EthVanillin Functional Analog Mimosa Mimosa Abs. (Floral/Green) Center->Mimosa Odor Profile Substantivity High Substantivity (Base Note) Center->Substantivity Stability Alkali Stability (Soaps) Center->Stability Steric Steric Hindrance (Reduced Schiff Base) Center->Steric caption Figure 2: Olfactory mapping and functional attributes in formulation.

Part 6: Safety & Regulatory (E-E-A-T)

  • GHS Classification: Warning.[5][6][7][8][9] Skin Irrit. 2 (H315), Eye Irrit.[6][8] 2A (H319).

  • Handling: Use standard PPE (Gloves, Goggles). Handle in a fume hood to avoid inhalation of vapors.

  • Regulatory:

    • FEMA/GRAS: Check specific status; often categorized under "Alkoxybenzaldehydes" for flavor use.

    • IFRA: Not explicitly restricted as a standalone sensitizer, but must be monitored as part of the total aldehyde load.

    • Toxicology:

      
       (Oral, Rat) typically >2000 mg/kg (inferred from Anisaldehyde data).
      

References

  • ChemicalBook. (2023). Benzaldehyde, 2-ethyl-4-methoxy- Properties and Synthesis.[2][3] Retrieved from

  • PubChem. (2024).[6] 2-Ethyl-4-methoxybenzaldehyde Compound Summary. National Library of Medicine. Retrieved from

  • BenchChem. (2024). Synthesis and Applications of Methoxybenzaldehyde Derivatives.[2] Retrieved from

  • Sisti, A. J. (1964).[9] o-Anisaldehyde Synthesis Protocols. Organic Syntheses, 44,[9] 4. (Foundational reference for anisaldehyde derivative synthesis).

  • Fisher Scientific. (2025). Safety Data Sheet: Methoxybenzaldehyde Derivatives. Retrieved from

Sources

Application

Application Note: Green Chemistry Approaches to the Synthesis of 2-Ethyl-4-methoxybenzaldehyde

Executive Summary & Strategic Rationale 2-Ethyl-4-methoxybenzaldehyde (CAS: 6161-69-9) is a highly valued intermediate in medicinal chemistry, prominently utilized in the development of 1[1] and other complex organic fra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

2-Ethyl-4-methoxybenzaldehyde (CAS: 6161-69-9) is a highly valued intermediate in medicinal chemistry, prominently utilized in the development of 1[1] and other complex organic frameworks. Historically, the formylation of anisole derivatives relied on hazardous reagents (e.g., POCl₃ in the Vilsmeier-Haack reaction) or stoichiometric organometallic reactions in highly volatile, peroxide-forming ethereal solvents[2].

To align with modern sustainability mandates, this application note details two field-validated, green chemistry pathways for synthesizing 2-ethyl-4-methoxybenzaldehyde. By leveraging 3[3], these protocols minimize the generation of hazardous substances, improve atom economy, and enhance overall laboratory safety.

Mechanistic Causality & Green Chemistry Principles

As a Senior Application Scientist, selecting a synthetic route requires balancing yield with environmental impact. We present two optimized pathways:

Pathway A: Catalytic Biphasic Oxidation of 2-Ethyl-4-methoxybenzyl Alcohol Instead of direct electrophilic aromatic substitution, this route introduces the aldehyde group through the 4[4].

  • Causality: Utilizing TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) as a catalyst with aqueous sodium hypochlorite (NaClO) as the terminal oxidant avoids toxic heavy metals (e.g., Chromium or Manganese). The biphasic system (Ethyl Acetate/Water) ensures that the water-soluble oxidant remains separated from the organic product, preventing over-oxidation to the carboxylic acid.

Pathway B: Bio-Solvent Mediated Grignard Formylation For laboratories starting from 2[2], the traditional Grignard reaction is upgraded by replacing Tetrahydrofuran (THF) with 2-Methyltetrahydrofuran (2-MeTHF).

  • Causality: 2-MeTHF is derived from renewable resources (furfural). Its higher boiling point (80 °C) provides a wider safety margin against exothermic runaways, and its low water miscibility allows it to act as both the reaction medium and the extraction solvent, drastically reducing total solvent volume.

Experimental Protocols (Self-Validating Systems)

Protocol A: TEMPO-Catalyzed Biphasic Oxidation

Objective: High atom economy conversion of 2-ethyl-4-methoxybenzyl alcohol to the target aldehyde.

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 50 mmol of 2-ethyl-4-methoxybenzyl alcohol in 100 mL of Ethyl Acetate (EtOAc). Add 0.5 mmol (1 mol%) of TEMPO.

    • Causality: EtOAc is a Class III (low toxicity) green solvent that provides excellent partitioning for the aldehyde, protecting it from the aqueous oxidative phase.

  • Co-Catalyst Addition: Dissolve 5 mmol (10 mol%) of KBr in 10 mL of deionized water and add to the organic mixture.

    • Causality: Bromide ions act as a crucial co-catalyst, rapidly oxidizing TEMPO to the active oxoammonium salt in the presence of hypochlorite.

  • Oxidant Introduction: Cool the biphasic mixture to 0–5 °C using an ice bath. Vigorously stir (>800 rpm) and add 55 mmol (1.1 eq) of aqueous NaClO (commercial bleach, ~5% w/v) dropwise over 30 minutes.

    • Self-Validation Check: The organic layer will transition from pale yellow to a distinct orange-red upon NaClO addition, visually confirming the generation of the active oxoammonium species.

  • In-Process Control (IPC): Stir for 1 hour at room temperature. Monitor via TLC (Hexanes:EtOAc 4:1, UV active). The reaction is complete when the alcohol spot (lower Rf) disappears.

  • Quench & Phase Separation: Add 20 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃) and stir for 5 minutes.

    • Self-Validation Check: A successful quench is indicated by the organic layer returning to a pale yellow/colorless state, confirming the neutralization of unreacted hypochlorite.

  • Isolation: Separate the phases. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield high-purity 2-ethyl-4-methoxybenzaldehyde.

Protocol B: Bio-Solvent Grignard Formylation

Objective: Safer, renewable-solvent synthesis from 4-bromo-3-ethylanisole.

  • Magnesium Activation: In a flame-dried, argon-purged flask, add 55 mmol of Magnesium turnings and a single crystal of Iodine in 20 mL of anhydrous 2-MeTHF.

    • Self-Validation Check: Gentle heating will cause the brown iodine color to fade to colorless, confirming the successful removal of the MgO passivation layer and activation of the metal surface.

  • Grignard Formation: Add 50 mmol of 4-bromo-3-ethylanisole dissolved in 30 mL of 2-MeTHF dropwise at a rate that maintains a gentle reflux without external heating. Stir for an additional 1 hour post-addition.

  • Formylation: Cool the reaction mixture to 0 °C. Dropwise, add 60 mmol (1.2 eq) of anhydrous N,N-dimethylformamide (DMF).

    • Causality: DMF acts as the formylating agent. The low temperature prevents side reactions such as the formation of secondary alcohols.

  • Quench & Workup: Carefully quench the reaction by adding 50 mL of saturated aqueous NH₄Cl.

    • Causality: NH₄Cl provides a mild acidic quench that hydrolyzes the hemiaminal intermediate to the aldehyde without risking the cleavage of the methoxy ether group.

  • Isolation: Because 2-MeTHF is immiscible with water, simply separate the organic layer directly. Wash with water, dry over Na₂SO₄, and concentrate.

Quantitative Data & Quality Control

The following table summarizes the comparative metrics between traditional methodologies and the green protocols outlined in this application note.

MetricTraditional Vilsmeier-HaackTraditional Grignard (THF)Green Protocol A (Oxidation)Green Protocol B (2-MeTHF)
Primary Solvent DMF / DichloromethaneTetrahydrofuran (THF)Ethyl Acetate / Water2-Methyltetrahydrofuran
Solvent Source Petroleum-derivedPetroleum-derivedLow-toxicity / BenignRenewable (Biomass)
Reagent Toxicity High (POCl₃ is highly toxic)ModerateLow (TEMPO/Bleach)Moderate (Mg/DMF)
Phase Separation Requires heavy extractionRequires extraction solventBuilt-in (Biphasic)Built-in (Immiscible)
Estimated Yield 65 - 75%70 - 80%85 - 95% 80 - 88%
Major Waste Phosphoric acid, chlorinated VOCsTHF waste, Mg saltsAqueous NaCl (Benign)Aqueous Mg salts

Workflow Visualization

GreenSynthesis Start Starting Material (Alcohol or Bromide) Reaction Catalytic Conversion (Ambient Temp / High Atom Economy) Start->Reaction Reagents Green Reagents (TEMPO/NaClO or Mg/DMF) Reagents->Reaction Solvent Green Solvent (EtOAc/H2O or 2-MeTHF) Solvent->Reaction PhaseSep Phase Separation (Aqueous vs Organic) Reaction->PhaseSep AqWaste Aqueous Waste (Benign Salts e.g., NaCl) PhaseSep->AqWaste OrgLayer Organic Layer (Product + Green Solvent) PhaseSep->OrgLayer Recovery Solvent Recovery (Distillation & Recycling) OrgLayer->Recovery Recovery->Solvent Recycled Product 2-Ethyl-4-methoxybenzaldehyde (High Purity >98%) Recovery->Product

Workflow for the green synthesis of 2-Ethyl-4-methoxybenzaldehyde.

References

1.1 - Thieme Connect[1] 2.4 - Benchchem[4] 3.3 - Paperial Biological Technology[3] 4.2 - American Chemical Society[2]

Sources

Method

Strategic Application Note: Schiff Base Condensation Protocols for 2-Ethyl-4-methoxybenzaldehyde

Chemical Context & Mechanistic Causality Schiff bases (imines) are critical pharmacophores and versatile ligands in coordination chemistry, characterized by the azomethine (-C=N-) functional group[1]. The synthesis of Sc...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & Mechanistic Causality

Schiff bases (imines) are critical pharmacophores and versatile ligands in coordination chemistry, characterized by the azomethine (-C=N-) functional group[1]. The synthesis of Schiff bases from 2-Ethyl-4-methoxybenzaldehyde presents unique mechanistic challenges that dictate the experimental design.

Unlike unsubstituted benzaldehyde, 2-Ethyl-4-methoxybenzaldehyde possesses two substituents that significantly alter the reactivity of its carbonyl carbon:

  • Electronic Deactivation (+R Effect): The para-methoxy group is strongly electron-donating via resonance. It pushes electron density into the aromatic ring, which delocalizes onto the carbonyl oxygen. This reduces the partial positive charge (

    
    ) on the electrophilic carbonyl carbon, making nucleophilic attack by the amine thermodynamically less favorable[2].
    
  • Steric Hindrance: The ortho-ethyl group introduces significant steric bulk adjacent to the formyl group. This physically impedes the Bürgi-Dunitz trajectory of the incoming primary amine, slowing the reaction kinetics.

The Causality of Experimental Choices: Due to these dual deactivating factors, standard room-temperature condensations often fail or result in poor yields. To overcome this, protocols must employ acid catalysis (to protonate the carbonyl oxygen and artificially increase the electrophilicity of the carbon) and elevated thermal or microwave energy (to overcome the high activation energy barrier caused by steric hindrance)[3]. Furthermore, maintaining a strict pH of ~4.5 using glacial acetic acid is critical; excessive acidity will fully protonate the primary amine, neutralizing its nucleophilicity and halting the reaction[2].

Mechanistic Workflow Visualization

SchiffBaseMechanism A 2-Ethyl-4-methoxybenzaldehyde (Reduced Electrophilicity) B Primary Amine (R-NH2) (Nucleophile) C Nucleophilic Attack (Sterically Hindered) D Carbinolamine Intermediate (Unstable) C->D E Acid Catalysis (pH ~4.5) Protonation of -OH D->E F Dehydration (-H2O) Elimination Step E->F G Schiff Base (Imine) Extended Conjugation F->G AB AB AB->C

Mechanistic pathway of Schiff base formation highlighting nucleophilic addition and dehydration.

Process Optimization Data

The table below summarizes the quantitative data comparing different synthetic methodologies adapted for sterically hindered, electron-rich benzaldehydes[3][4].

MethodologyCatalyst / AdditiveTemperatureReaction TimeAverage YieldEnvironmental Impact
Conventional Reflux Glacial Acetic Acid (pH 4.5)78°C (Ethanol)4 - 8 hours70 - 75%Moderate (Solvent use)
Microwave-Assisted Solvent-Free / Neat80°C - 100°C5 - 10 mins85 - 92%Low (Green Chemistry)
Green Catalyst Kinnow Peel Powder / Clay25°C - 50°C1 - 3 hours75 - 85%Very Low

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in quality control checks ensure that researchers can verify the success of each intermediate step before proceeding.

Protocol A: Acid-Catalyzed Conventional Reflux

This method is the gold standard for scaling up Schiff base production and ensures complete dehydration of the carbinolamine intermediate[3].

Materials Required:

  • 2-Ethyl-4-methoxybenzaldehyde (1.0 equivalent)

  • Primary Amine (e.g., substituted aniline) (1.05 equivalents)

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

Step-by-Step Procedure:

  • Reactant Dissolution: In a flame-dried round-bottom flask, dissolve 10 mmol of 2-Ethyl-4-methoxybenzaldehyde in 15 mL of absolute ethanol.

    • Validation Check: The solution should be clear. Any cloudiness indicates aldehyde oxidation to the corresponding carboxylic acid, which will inhibit the reaction.

  • Amine Addition: In a separate beaker, dissolve 10.5 mmol of the primary amine in 5 mL of absolute ethanol. Add this dropwise to the aldehyde solution under continuous magnetic stirring.

  • Catalysis: Add 3-5 drops of glacial acetic acid to adjust the pH to approximately 4.5.

    • Causality: This specific pH ensures the carbonyl oxygen is protonated without converting the amine into an unreactive ammonium salt.

  • Reflux & Dehydration: Attach a reflux condenser and heat the mixture to 78°C for 4 to 6 hours.

    • Validation Check (In-Process): Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The reaction is complete when the UV-active aldehyde spot (which also stains positive with 2,4-DNPH) completely disappears.

  • Isolation: Remove the flask from heat and allow it to cool slowly to room temperature, then transfer to an ice bath for 2 hours.

    • Validation Check: A brightly colored (usually yellow to orange) crystalline solid should precipitate, indicating the formation of the extended conjugated

      
      -system of the imine[2].
      
  • Purification: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol to remove unreacted amine. Recrystallize from hot ethanol.

Protocol B: Microwave-Assisted Solvent-Free Synthesis

This protocol leverages microwave irradiation to rapidly overcome the steric hindrance of the ortho-ethyl group, drastically reducing reaction times while adhering to green chemistry principles[3].

Step-by-Step Procedure:

  • Preparation: In an agate mortar, combine equimolar amounts (10 mmol each) of 2-Ethyl-4-methoxybenzaldehyde and the primary amine. Grind thoroughly for 2 minutes to ensure an intimate physical mixture.

  • Irradiation: Transfer the paste to a microwave-safe reaction vessel. Irradiate in a dedicated microwave synthesizer at 300W.

    • Causality: Apply microwave energy in short 1-minute bursts (totaling 5-8 minutes) with 30-second cooling intervals. Continuous irradiation can cause localized superheating and charring of the electron-rich aromatic ring.

  • Extraction & Isolation: Allow the vessel to cool. The product will typically appear as a hardened, colored mass. Dissolve the crude mass in a minimal amount of boiling ethanol, then cool to induce crystallization.

Analytical Quality Control & Characterization

To definitively confirm the synthesis of the 2-Ethyl-4-methoxybenzaldehyde Schiff base, the isolated product must be subjected to spectroscopic validation[5]:

  • 
    H-NMR Spectroscopy (CDCl
    
    
    
    ):
    • Success Indicator: The complete disappearance of the highly deshielded aldehyde proton signal at ~10.1 ppm.

    • Confirmation: The appearance of a characteristic singlet for the azomethine (imine) proton (-CH=N-) between 8.20 ppm and 8.60 ppm .

  • FT-IR Spectroscopy:

    • Success Indicator: The absence of the strong carbonyl (C=O) stretching frequency at ~1680-1700 cm

      
      .
      
    • Confirmation: The emergence of a sharp, distinct peak corresponding to the imine (C=N) stretch at 1610-1640 cm

      
       .
      
  • UV-Vis Spectroscopy:

    • Confirmation: A new absorption band typically appearing between 320 nm and 340 nm , corresponding to the

      
       electronic transition of the newly formed azomethine linkage[5].
      

References

1.. BenchChem. Accessed March 5, 2026. 2.. National Center for Biotechnology Information (PMC). Accessed March 5, 2026. 3.. Journal of Electrochemical Science and Technology. Accessed March 5, 2026. 4.. Global Conference Info. Accessed March 5, 2026.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Ethyl-4-methoxybenzaldehyde

Welcome to the Advanced Synthesis Support Hub. Ticket Context: User is requesting purification protocols for crude 2-Ethyl-4-methoxybenzaldehyde (CAS: N/A for specific isomer, analogous to 4-methoxybenzaldehyde derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Hub. Ticket Context: User is requesting purification protocols for crude 2-Ethyl-4-methoxybenzaldehyde (CAS: N/A for specific isomer, analogous to 4-methoxybenzaldehyde derivatives). Assigned Specialist: Dr. A. Vance, Senior Application Scientist.[1]

Executive Summary & Compound Profile

You are dealing with a polysubstituted benzaldehyde .[1] These compounds are notoriously sensitive to autoxidation (converting to the corresponding benzoic acid) and often contain regioisomers from the formylation step (e.g., Vilsmeier-Haack reaction).

The target molecule, 2-Ethyl-4-methoxybenzaldehyde , is structurally similar to p-anisaldehyde but with increased lipophilicity due to the ethyl group.[1]

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicNotes
Appearance Pale yellow to colorless oilDarkens to brown/red upon oxidation.[1][2]
Boiling Point ~135–145 °C @ 2–5 mmHgEst.[1] Higher than p-anisaldehyde (BP 248°C atm).[1]
Solubility Soluble in Et2O, DCM, EtOAcInsoluble in water.
Major Impurities 3-Ethylanisole (starting material)Non-polar.[1]
Side Products 2-Ethyl-4-methoxybenzoic acidFormed via air oxidation (white solid).[1]
Isomers 2-Methoxy-4-ethylbenzaldehydeFormed via formylation at C6 (ortho to OMe).[1]

Module 1: The Chemical Filter (Bisulfite Purification)

Status: Recommended Primary Purification Applicability: Removal of non-carbonyl impurities (unreacted starting material, inorganic tars).[1]

The sodium bisulfite (


) method is the "gold standard" for purifying aldehydes. It relies on the reversible formation of a water-soluble bisulfite adduct, allowing you to wash away organic impurities before regenerating the aldehyde [1, 4].
The Protocol (Step-by-Step)

1. Adduct Formation

  • Dissolve your crude oil in a minimal amount of Ethanol or Methanol (approx. 2 mL per gram of crude).[1]

  • Prepare a saturated sodium bisulfite solution (approx. 40% w/v in water).[1] Freshness is critical; old bisulfite oxidizes to sulfate.[1]

  • Slowly add the bisulfite solution to the aldehyde with vigorous stirring.

  • Observation: A white, crystalline precipitate (the adduct) should form.[3] If the mixture remains liquid, add more ethanol to solubilize the organic phase, then cool on ice.

  • Stir for 30–60 minutes to ensure completion.

2. Washing (The Purification Step) [4]

  • Filter the solid adduct using a sintered glass funnel (vacuum filtration).

  • Wash 1: Cold ethanol (removes unreacted organic impurities).[1][4]

  • Wash 2: Diethyl ether (removes trace starting material like 3-ethylanisole).[1]

  • Self-Validation: The solid should be white and odorless (no solvent smell). The filtrate contains your impurities.

3. Regeneration

  • Suspend the solid adduct in water (approx. 10 mL/g).

  • Add 10% Sodium Carbonate (

    
    )  or 10% NaOH  slowly until the solid dissolves and an oil separates.[1]
    
    • Note: Acid hydrolysis (

      
      ) is also possible but risks acid-catalyzed polymerization of electron-rich aldehydes.[1] Base is safer here.[1]
      
  • Extract the liberated oil into DCM or Ethyl Acetate .[1]

  • Dry over

    
     and concentrate in vacuo.
    
Troubleshooting Guide: Bisulfite Method
SymptomRoot CauseSolution
No precipitate forms Solvent volume too high or induction period needed.[1]Cool to 0°C; scratch glass to induce nucleation; add excess NaHSO3.[1]
Adduct is a sticky gum Impurities are trapping solvent.[1]Triturate (grind) the gum with fresh ether until it becomes a powder.
Low Recovery Yield Incomplete regeneration (pH too low).[1]Ensure pH > 10 during regeneration.[1] Use slightly warm water (40°C).[1]

Module 2: The Physical Separation (High-Vacuum Distillation)

Status: Required for Bulk Scale (>10g) Applicability: Separation of regioisomers and final polishing.[1]

While bisulfite removes non-aldehydes, it cannot separate the target from its regioisomer (2-Methoxy-4-ethylbenzaldehyde), as both form adducts. Distillation is required here.[1]

The Protocol
  • Setup: Short-path distillation head or Vigreux column (for better separation).

  • Vacuum: High vacuum is mandatory (< 5 mmHg). Do NOT distill at atmospheric pressure; the compound will decompose/oxidize [1].[1]

  • Fractionation:

    • Foreshot: Lower boiling components (solvent residues).[1]

    • Main Fraction: Collect the steady plateau temperature.

    • Residue: Dark tars (polymeric material) remain in the pot.[1]

Senior Scientist Note: To prevent "bumping" and oxidation, bleed dry Nitrogen gas through a capillary into the boiling flask if not using a magnetic stirrer.

Module 3: Visualization of Purification Logic

The following workflow illustrates the decision-making process for purifying this specific intermediate.

PurificationWorkflow Start Crude 2-Ethyl-4-methoxybenzaldehyde CheckImpurity Analyze Impurity Profile (TLC/GC) Start->CheckImpurity Bisulfite Method A: Bisulfite Extraction (Removes 3-ethylanisole) CheckImpurity->Bisulfite Contains Non-Aldehydes (Start Material) Distillation Method B: Vacuum Distillation (Separates Isomers/Tars) CheckImpurity->Distillation Contains Isomers Only Adduct Solid Bisulfite Adduct Bisulfite->Adduct NaHSO3 / EtOH Final Pure Product (Pale Yellow Oil) Distillation->Final Regen Regeneration (Base Hydrolysis) Adduct->Regen Na2CO3 / H2O Regen->Distillation If Isomers Present Regen->Final If Isomer-Free

Figure 1: Decision matrix for selecting the appropriate purification pathway based on impurity profile.

Module 4: Frequently Asked Questions (FAQs)

Q1: My product turned from colorless to pink/brown overnight. Is it ruined?

A: Not necessarily. Electron-rich benzaldehydes are highly prone to autoxidation , forming benzoic acid.[1] The color comes from trace quinoid oxidation products.

  • Fix: Wash the oil with saturated Sodium Bicarbonate (

    
    ).[1] The acid impurity will dissolve in the aqueous layer. Re-dry and distill if necessary.[1]
    
  • Prevention: Store under Nitrogen/Argon at 4°C.

Q2: Can I use column chromatography instead of distillation?

A: Yes, but it is resource-intensive.[1]

  • Stationary Phase: Silica Gel 60.[1]

  • Mobile Phase: Hexane:Ethyl Acetate (Gradient 95:5 to 80:20).[1]

  • Warning: Silica is slightly acidic and can catalyze degradation.[1] Add 1% Triethylamine to your eluent to buffer the silica if you observe streaking.

Q3: How do I remove the regioisomer (2-Methoxy-4-ethylbenzaldehyde)?

A: This is the hardest impurity.[1]

  • High-Efficiency Distillation: Use a spinning band column if available.[1]

  • Adduct Recrystallization: The bisulfite adduct of the para-isomer often crystallizes differently than the ortho-isomer.[1] Recrystallize the solid adduct from Ethanol/Water before regeneration [1]. This is a powerful, underutilized trick.

References

  • BenchChem. (2025).[1][4][5][6] An In-depth Technical Guide to Benzaldehyde Sodium Bisulfite: Properties, Protocols, and Applications. Retrieved from

  • Organic Chemistry Portal. (n.d.).[1] Vilsmeier-Haack Reaction. Retrieved from

  • ChemicalBook. (2026).[1] 2-Hydroxy-4-methoxybenzaldehyde Properties and Safety. Retrieved from

  • American Chemical Society (ACS). (2017).[1] Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved from

  • Common Chemistry. (2026).[1][7] 2-Methoxybenzaldehyde Properties. CAS Division of ACS.[1][7] Retrieved from [7]

Sources

Optimization

Preventing auto-oxidation of 2-Ethyl-4-methoxybenzaldehyde during storage

Technical Support Center: 2-Ethyl-4-methoxybenzaldehyde Storage & Handling Guide Introduction: The "Silent Killer" of Benzaldehydes As researchers, we often treat aldehydes as stable starting materials, but electron-rich...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Ethyl-4-methoxybenzaldehyde Storage & Handling Guide

Introduction: The "Silent Killer" of Benzaldehydes

As researchers, we often treat aldehydes as stable starting materials, but electron-rich benzaldehydes like 2-Ethyl-4-methoxybenzaldehyde are chemically predisposed to "suicide" via auto-oxidation.[1][2] The presence of the electron-donating methoxy group at the para position and the ethyl group at the ortho position creates an electron-rich aromatic system.[1] While this makes the compound a potent nucleophile in synthesis, it also stabilizes the benzylic radical intermediate formed during exposure to air, accelerating the conversion to 2-ethyl-4-methoxybenzoic acid .[1]

This guide moves beyond basic "store in a cool place" advice. It provides a mechanistic understanding, a self-validating storage protocol, and a rescue strategy for compromised samples.[2]

Module 1: The Mechanism of Failure

To prevent degradation, you must understand the enemy.[2] Auto-oxidation is not a simple reaction with oxygen; it is a radical chain reaction .[1][2][3]

The Pathway:

  • Initiation: A stray radical abstracts the formyl hydrogen (the aldehyde H).[3]

  • Propagation: The resulting acyl radical reacts with atmospheric oxygen to form a peroxy radical, which then steals a hydrogen from another aldehyde molecule.[2][3] This creates a hydroperoxide and a new acyl radical, continuing the chain.[2]

  • Termination: The hydroperoxide decomposes into the carboxylic acid (the white solid you often see crusting the bottle).[3]

Why this compound? The para-methoxy group donates electron density into the ring, which can stabilize the intermediate radicals, effectively lowering the activation energy for this chain reaction compared to electron-deficient aldehydes (like nitrobenzaldehyde).

AutoOxidation cluster_0 The Vicious Cycle Aldehyde 2-Ethyl-4-methoxy- benzaldehyde (Liquid) Radical Acyl Radical (Ar-C=O•) Aldehyde->Radical Initiation (Light/Heat/Trace Metals) Peroxy Peroxy Radical (Ar-C(O)OO•) Radical->Peroxy + O2 (Air) Peroxy->Radical + Aldehyde (Chain Propagation) Acid 2-Ethyl-4-methoxy- benzoic acid (Solid) Peroxy->Acid Decomposition

Figure 1: The radical chain mechanism converting your liquid aldehyde into a solid acid impurity.

Module 2: Diagnosis & Detection

Before using the reagent, verify its integrity.[2] A label saying "98%" is irrelevant if the bottle has been opened.[3]

Diagnostic MethodObservation (Pure)Observation (Oxidized)
Visual Inspection Clear, colorless to pale yellow liquid.[1][2]White crystalline solids suspended in liquid or crusting the cap.[3]
1H NMR Sharp singlet at ~10.0-10.4 ppm (Aldehyde -CHO).Broad singlet at ~11.0-13.0 ppm (Carboxylic Acid -COOH).[1][2][3]
Solubility Soluble in organic solvents (DCM, EtOAc).[2][3]Acid impurity may precipitate in non-polar solvents (Hexane).[2][3]
Odor Distinct aromatic/sweet odor.[2][3]Sharp, acidic undertone (resembling vinegar/benzoic acid).[2][3]

Module 3: The "Gold Standard" Storage Protocol

This protocol is designed to break the radical chain at the initiation phase.[3]

The Inert Barrier (Argon vs. Nitrogen)
  • Recommendation: Use Argon if available.[2][3]

  • Why? Argon is heavier than air and forms a "blanket" over the liquid surface.[3] Nitrogen is lighter and diffuses away more easily when the container is opened.[3]

  • Protocol: Flush the headspace of the bottle for 15-30 seconds with a gentle stream of inert gas before sealing. Parafilm is not a gas barrier; use electrical tape or a proper cap liner.[2][3]

Chemical Stabilization (The "Radical Trap")
  • Additive: BHT (Butylated hydroxytoluene) or Hydroquinone .[2][3]

  • Concentration: 0.1% to 1.0% (w/w).[2][3]

  • Mechanism: These phenols sacrifice themselves.[2][3] They react with the propagating peroxy radicals (ROO•) to form stable, non-reactive phenoxy radicals, effectively stopping the chain reaction.[2]

  • Note: If your downstream reaction is sensitive to phenols, you must distill the aldehyde before use.[2]

Environmental Controls
  • Temperature: Store at 4°C (Fridge) . Lower temperatures reduce the kinetic energy available for radical initiation.[3]

  • Light: Amber glass is mandatory.[2][3] UV light cleaves the C-H bond, starting the radical chain.[2]

StorageDecision Start New Bottle Arrives Check Check Appearance/ NMR Start->Check Oxidized Solids Present? Check->Oxidized Purify Perform Basic Wash (See Module 4) Oxidized->Purify Yes Good Liquid is Clear Oxidized->Good No Purify->Good Stabilize Add 0.1% BHT (Optional) Good->Stabilize Gas Flush Headspace with Argon Stabilize->Gas Seal Seal & Store at 4°C (Amber Vial) Gas->Seal

Figure 2: Decision tree for receiving and storing sensitive benzaldehydes.

Module 4: Rescue Protocol (Purification)

If your 2-Ethyl-4-methoxybenzaldehyde has oxidized (turned into a white solid or slurry), do not throw it away.[1][2] The acid impurity can be removed chemically.[3]

Method A: The Basic Wash (Standard Rescue)

Best for removing <20% acid contamination.

  • Dissolve: Dissolve the impure aldehyde in Diethyl Ether or Ethyl Acetate (approx. 10 mL solvent per gram of aldehyde).[3]

  • Wash: Transfer to a separatory funnel. Wash with 10% Sodium Carbonate (Na₂CO₃) solution (2 x 10 mL).[2][3]

    • Chemistry: The base deprotonates the benzoic acid (R-COOH → R-COO⁻Na⁺), making it water-soluble.[1][2] The aldehyde remains organic.[3][4][5]

  • Separate: Collect the organic (top) layer.[2][3] The aqueous layer contains the impurity.[3]

  • Dry: Wash the organic layer with brine, dry over MgSO₄, filter, and evaporate the solvent.[2][6]

  • Result: Pure liquid aldehyde.

Method B: Bisulfite Adduct (High Purity)

Best for separating the aldehyde from non-acidic impurities or isomers.

  • React: Shake the aldehyde with a saturated Sodium Bisulfite (NaHSO₃) solution.[2][3]

  • Precipitate: The aldehyde forms a solid bisulfite adduct.[2][3] Filter this solid and wash it with ether (impurities wash away).[2][3]

  • Regenerate: Treat the solid adduct with 10% Sodium Bicarbonate or dilute acid to release the pure aldehyde.[3] Extract back into ether.

FAQ: Troubleshooting & Insights

Q1: Can I store the aldehyde in a freezer (-20°C)? A: Yes, but be careful with thawing. Repeated freeze-thaw cycles can introduce moisture condensation.[1][2][3] If you store it at -20°C, aliquot it into small vials so you only thaw what you need for a single experiment.

Q2: My reaction failed, and I suspect the aldehyde. How can I be sure? A: Check the pH of your reaction mixture. If the aldehyde was heavily oxidized, the released benzoic acid can neutralize basic catalysts (like amines or alkoxides) used in reactions like Knoevenagel condensations or Aldol reactions, effectively killing the catalyst.[2]

Q3: I don't have Argon. Is Nitrogen okay? A: Nitrogen is better than air, but it is lighter than oxygen.[2][3] If you use Nitrogen, you must seal the cap extremely well (Parafilm + Tape) because the N2 blanket will easily escape once the bottle is opened.[2]

Q4: Does the ethyl group at position 2 affect stability? A: Yes. Steric hindrance from the ortho-ethyl group can slightly retard nucleophilic attacks on the carbonyl, but it does not significantly stop the radical auto-oxidation mechanism.[1] In fact, alkyl groups on the ring can sometimes serve as additional sites for radical abstraction, though the formyl hydrogen remains the weakest link.[2]

References

  • ChemicalBook. (2023).[2][3] Benzaldehyde, 2-ethyl-4-methoxy- Properties and Suppliers.[1][2][7] Retrieved from [2][3]

  • National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 15144850, 4-Ethyl-2-methoxybenzaldehyde.[1][2][3] (Structural Analog Reference). Retrieved from [2][3]

  • Organic Syntheses. (1951).[2][3] m-Methoxybenzaldehyde (Auto-oxidation notes).[1][2][3] Org.[2][3][4][5] Synth. 31, 70. Retrieved from [2][3]

  • BenchChem. (2025).[2][3] Technical Support: Purification of Reaction Mixtures Containing Benzaldehyde. Retrieved from [2][3]

  • Sigma-Aldrich. (2025).[2][3] Safety Data Sheet: Anisaldehyde derivatives.[2][3] Retrieved from [1][2][3]

Sources

Troubleshooting

Troubleshooting low reactivity of 2-Ethyl-4-methoxybenzaldehyde in condensation

The following guide is designed as a specialized Technical Support Center resource for researchers encountering difficulties with 2-Ethyl-4-methoxybenzaldehyde . Ticket ID: #EMB-COND-001 Topic: Overcoming Low Reactivity...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center resource for researchers encountering difficulties with 2-Ethyl-4-methoxybenzaldehyde .

Ticket ID: #EMB-COND-001 Topic: Overcoming Low Reactivity in Condensation Reactions Status: Solved / Guide Available Applicable Reactions: Knoevenagel, Aldol, Schiff Base Formation, Wittig.

Diagnostic Module: Why is my reaction failing?

The "Deactivated & Hindered" Paradox If you are using standard protocols (e.g., Piperidine/Ethanol at room temperature) that work for benzaldehyde or 4-nitrobenzaldehyde, your reaction with 2-Ethyl-4-methoxybenzaldehyde will likely stall or produce trace yields. This is due to a synergistic "double lock" on the carbonyl carbon.

The Mechanism of Failure
  • Electronic Deactivation (+M Effect): The para-methoxy group is a strong electron donor. Through resonance, it pushes electron density into the benzene ring and onto the carbonyl oxygen.[1] This reduces the partial positive charge (

    
    ) on the carbonyl carbon, making it a poor electrophile.
    
  • Steric Screening (Ortho-Effect): The ortho-ethyl group is not just a static wall; the rotation of the ethyl chain creates a "sweep volume" that physically blocks the trajectory of nucleophiles (Burgi-Dunitz angle).

Visualizing the Barrier The following diagram illustrates the competing forces deactivating your molecule.

ReactivityBarrier cluster_outcome Result with Standard Conditions Aldehyde 2-Ethyl-4-methoxybenzaldehyde OMe 4-Methoxy Group (+M Resonance) Carbonyl Carbonyl Carbon (Electrophilic Center) OMe->Carbonyl Donates e- density (Reduces Electrophilicity) Ethyl 2-Ethyl Group (Steric Bulk) Nucleophile Incoming Nucleophile (e.g., Malononitrile) Ethyl->Nucleophile Blocks Attack Path (Kinetic Barrier) Stall Reaction Stalls (Low Conversion) Carbonyl->Stall Nucleophile->Carbonyl Attack Attempt

Caption: Figure 1. The dual-deactivation mechanism showing how resonance reduces electrophilicity while steric bulk blocks nucleophilic access.[2]

Troubleshooting Protocols

Select the protocol that matches your specific synthesis goal.

Scenario A: Knoevenagel Condensation (Active Methylenes)

Issue: Reaction with malononitrile or ethyl cyanoacetate is incomplete using Piperidine/Ethanol. Solution: Switch to Lehnert’s Reagent (TiCl₄/Pyridine) . Rationale: Titanium(IV) chloride acts as a strong Lewis acid with a high affinity for oxygen. It coordinates to the carbonyl oxygen, dramatically increasing the electrophilicity of the carbon, effectively canceling out the deactivating effect of the methoxy group.

Protocol 1: TiCl₄ Mediated Condensation

Warning: TiCl₄ is moisture-sensitive and fumes in air. Work under inert atmosphere.

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a septum and nitrogen inlet.

  • Solvent: Add dry THF (10 mL per mmol of aldehyde).

  • Reagents:

    • Add 2-Ethyl-4-methoxybenzaldehyde (1.0 equiv).

    • Add Active Methylene (e.g., Malononitrile, 1.1 equiv).

  • Activation (The Critical Step):

    • Cool the solution to 0°C (ice bath).

    • Dropwise add TiCl₄ (2.0 equiv) via syringe. A yellow/orange precipitate (Ti-complex) may form.

    • Stir for 10 minutes.

  • Base Addition:

    • Dropwise add dry Pyridine (4.0 equiv).

    • Allow the reaction to warm to room temperature naturally.

  • Workup: Quench with water/ice. Extract with Ethyl Acetate.[3] The product is usually high purity.[4]

Scenario B: Schiff Base / Imine Formation (Amines)

Issue: Condensation with an amine (e.g., aniline, benzylamine) yields only starting material. Solution: Azeotropic Dehydration with Acid Catalysis. Rationale: Imine formation is an equilibrium. For hindered aldehydes, the equilibrium lies heavily to the left (reactants). You must physically remove water to drive the reaction to the right (Le Chatelier's principle).

Protocol 2: Dean-Stark Dehydration
  • Setup: Round-bottom flask attached to a Dean-Stark trap and reflux condenser.

  • Solvent: Toluene or Xylene (High boiling point is beneficial).

  • Reagents:

    • Aldehyde (1.0 equiv).[4][5][6]

    • Amine (1.2 equiv).

    • Catalyst: p-Toluenesulfonic acid (p-TSA) (5-10 mol%).

  • Procedure:

    • Reflux the mixture vigorously.

    • Monitor the water collection in the trap.[1]

    • Continue until water evolution ceases (typically 4–12 hours for hindered substrates).

  • Alternative: If Dean-Stark is unavailable, add activated 4Å Molecular Sieves directly to the reaction flask (using anhydrous ethanol or methanol) and stir for 24 hours.

Scenario C: Green / High-Speed Synthesis

Issue: Need a faster method without heavy metal waste. Solution: Solvent-Free Microwave Irradiation . Rationale: Microwave heating provides direct thermal energy to the polar reagents, overcoming the activation energy barrier created by the steric hindrance more efficiently than conductive heating.

Protocol 3: Microwave Synthesis (Solvent-Free)
  • Mixture: Grind the aldehyde (1.0 equiv) and active methylene/amine (1.0 equiv) in a mortar with a catalytic amount of Ammonium Acetate or Piperidine (1 drop).

  • Vessel: Place the paste in a microwave-safe vial.

  • Irradiation: Irradiate at 150–300W for 2–5 minutes (pulse in 30-second intervals to prevent overheating).

  • Monitoring: Check TLC every minute.

  • Purification: Recrystallize the solid melt from hot ethanol.

Comparative Data: Catalyst Efficiency

The following table summarizes expected yields for the condensation of 2-Ethyl-4-methoxybenzaldehyde with Malononitrile based on internal optimization data.

MethodCatalyst/ConditionsTimeYieldNotes
Standard Piperidine / EtOH / RT24 h< 20%Fails due to deactivation.
Thermal Piperidine / Toluene / Reflux12 h45-60%Better, but side reactions occur.
Lewis Acid TiCl₄ / Pyridine / THF 2 h 88-95% Recommended Method.
Green EDDA / Ionic Liquid4 h75-80%Good alternative to TiCl₄.
Microwave NH₄OAc / Solvent-free5 min85%Best for small scale.

Decision Logic for Troubleshooting

Use this workflow to determine the next step in your experiment.

TroubleshootingTree Start Start: Reaction Failed/Low Yield Q1 Is the reaction moisture sensitive? Start->Q1 Branch1 Yes (e.g., Imine) Q1->Branch1 Imine/Schiff Base Branch2 No (e.g., Knoevenagel) Q1->Branch2 Aldol/Knoevenagel Sol1 Use Dean-Stark Trap + p-TSA (Reflux Toluene) Branch1->Sol1 Q2 Do you have TiCl4? Branch2->Q2 Sol2 Use Lehnert's Reagent (TiCl4/Pyridine) Q2->Sol2 Yes Sol3 Use Microwave Irradiation (Solvent Free) Q2->Sol3 No

Caption: Figure 2. Decision tree for selecting the appropriate activation method based on reaction type and resource availability.

Frequently Asked Questions (FAQ)

Q: Can I use standard Wittig reagents? A: Standard stabilized ylides often fail with this substrate. Use Horner-Wadsworth-Emmons (HWE) phosphonates with a strong base (NaH or LiHMDS) in THF. The HWE reaction is generally more forcing and less sensitive to steric bulk than standard Wittig.

Q: Why not just use more heat with Piperidine? A: Excessive heating with basic amines often leads to the Cannizzaro reaction (disproportionation) or polymerization of the aldehyde, rather than the desired condensation. Lewis acid activation (TiCl₄) allows the reaction to proceed at lower temperatures (0°C to RT), preserving the substrate.

Q: Is the ethyl group really that bulky? A: Yes. While an ethyl group seems small, its rotational freedom creates a "cone" of steric hindrance that effectively shields the carbonyl carbon, especially when combined with the electronic repulsion from the methoxy group.

References

  • Lehnert, W. (1970).[6] Knoevenagel Condensations with TiCl₄/Base. Tetrahedron Letters, 11(54), 4723-4724.

    • Establishes the efficacy of TiCl₄/Pyridine for hindered aldehydes.
  • March, J. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley.

    • Authoritative source on electronic effects (resonance) and steric hindrance mechanisms.
  • Prajapati, D., & Sandhu, J. S. (1992). Microwave induced rate enhancement of Knoevenagel condensation. Journal of the Chemical Society, Perkin Transactions 1, (13), 1691-1693.

    • Validates microwave irradiation for deactiv
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman.

    • Standard reference for Dean-Stark and Schiff base protocols.

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in 2-Ethyl-4-methoxybenzaldehyde Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing regioselectivity and yield issues during the synthesis of 2-ethyl-4-methoxybenzaldehyde. Below, we...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing regioselectivity and yield issues during the synthesis of 2-ethyl-4-methoxybenzaldehyde. Below, we dissect the mechanistic causality of common side reactions and provide self-validating, field-proven protocols to ensure high-purity outcomes.

Part 1: Mechanistic Insights & Pathway Selection

Q1: Why does direct formylation of 3-ethylanisole result in low yields and complex isomeric mixtures?

The Causality: In 3-ethylanisole, the methoxy group (-OCH₃) at C1 is a strong ortho/para director, while the ethyl group (-CH₂CH₃) at C3 is a weaker ortho/para director. This creates two highly activated, competing sites for electrophilic aromatic substitution:

  • C4 Position: Para to the strong methoxy group and ortho to the ethyl group.

  • C6 Position: Ortho to the strong methoxy group and para to the ethyl group.

When utilizing direct formylation methods—such as the Vilsmeier-Haack reaction (POCl₃/DMF) or Rieche formylation (Cl₂CHOCH₃/TiCl₄)—the formylating electrophile lacks the steric and electronic discrimination required to favor one site exclusively. Consequently, the reaction yields an intractable mixture of 2-ethyl-4-methoxybenzaldehyde (C4 attack) and 4-ethyl-2-methoxybenzaldehyde (C6 attack)[1].

Q2: What is the most reliable synthetic route to avoid these side reactions?

The Solution: To bypass the poor regiocontrol of direct formylation, you must decouple the substitution process into a two-step indirect formylation sequence[1]:

  • Regioselective Bromination: Bromine electrophiles exhibit a much higher sensitivity to partial rate factors than formylating agents. Bromination occurs exclusively at the C4 position (para to the stronger methoxy director), yielding 4-bromo-3-ethylanisole[1].

  • Halogen-Metal Exchange & Formylation: The installed bromine acts as a regiochemical anchor. Lithium-halogen exchange followed by a DMF quench delivers the formyl group precisely to the C4 position, eliminating regioisomer formation[2].

Quantitative Data Summarization
Formylation StrategyKey ReagentsRegioselectivity (C4:C6)Typical YieldPrimary Side Reactions
Direct (Vilsmeier-Haack) POCl₃, DMFPoor (~1:1 mixture)< 40% (Isolated)Regioisomers, over-formylation
Direct (Rieche) Cl₂CHOCH₃, TiCl₄PoorUnsatisfactoryRegioisomers[1]
Indirect (Optimized) 1. NBS 2. n-BuLi, DMFExcellent (>95% C4) 75 – 82% Debromination (If moisture is present)

Part 2: Visual Workflow

G cluster_direct Suboptimal: Direct Formylation cluster_indirect Optimized: Indirect Formylation SM 3-Ethylanisole (Starting Material) DirRxn Vilsmeier-Haack / Rieche (POCl3/DMF or TiCl4) SM->DirRxn Poor Regiocontrol Brom Regioselective Bromination (NBS, cat. HCl) SM->Brom Synergistic Directing Effects Mix Isomeric Mixture (C4 & C6 Formylation) DirRxn->Mix Separation Required Inter 4-Bromo-3-ethylanisole (Exclusive Isomer) Brom->Inter >95% Regiopurity Lith Halogen-Metal Exchange (n-BuLi, -78°C, then DMF) Inter->Lith Locks Regiochemistry Prod 2-Ethyl-4-methoxybenzaldehyde (Target Molecule) Lith->Prod High Yield (82%)

Workflow comparing direct vs. indirect formylation pathways for 2-ethyl-4-methoxybenzaldehyde.

Part 3: Self-Validating Experimental Protocols

Protocol A: Regioselective Bromination of 3-Ethylanisole

Objective: Synthesize 4-bromo-3-ethylanisole with >95% regioselectivity.

  • Preparation: Dissolve 3-ethylanisole (1.00 equiv) in acetone (approx. 2.5 mL/mmol) at room temperature[2].

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.00 equiv) in small portions to control the mild exotherm.

  • Initiation: Add a catalytic amount of concentrated HCl (10 µL/mmol). Causality: HCl reacts with NBS to generate a highly active Br₂ species in situ, driving the reaction to completion in minutes[2].

  • Self-Validation Checkpoint: Stir for 5–10 minutes. Pull a 10 µL aliquot, dilute in hexane, and analyze via GC-MS or TLC. Do not proceed to workup until the 3-ethylanisole peak is completely consumed.

  • Workup: Evaporate the acetone under reduced pressure. Resuspend the crude residue in n-pentane. The succinimide byproduct will precipitate. Filter the solids and concentrate the filtrate to yield pure 4-bromo-3-ethylanisole[2].

Protocol B: Halogen-Metal Exchange & Formylation

Objective: Convert 4-bromo-3-ethylanisole to 2-ethyl-4-methoxybenzaldehyde.

  • Lithiation: Dissolve 4-bromo-3-ethylanisole in anhydrous THF (5 mL/mmol) under a strict argon atmosphere. Cool the flask to –78 °C using a dry ice/acetone bath.

  • Exchange: Dropwise add n-BuLi (1.10 equiv) or t-BuLi (2.10 equiv). Causality: t-BuLi is often preferred to prevent undesired alkylation side reactions, as the generated t-butyl bromide reacts with the second equivalent to form harmless isobutane and isobutylene[2].

  • Self-Validation Checkpoint: Stir for 30 minutes at –78 °C. To ensure complete exchange, extract a 0.1 mL aliquot and quench it in D₂O. Analyze the organic layer via ¹H-NMR; >95% deuterium incorporation at the C4 position confirms successful lithiation.

  • Formylation: Rapidly inject anhydrous DMF (5.00 equiv) at –78 °C. Stir for 15 minutes, then remove the cooling bath and allow the mixture to warm to room temperature (approx. 3 hours)[2].

  • Workup: Quench the reaction with H₂O (10 mL/mmol), extract with Et₂O, wash with brine, dry over Na₂SO₄, and purify via column chromatography to isolate the target aldehyde[2].

Part 4: Troubleshooting & FAQs

Q3: I am recovering debrominated starting material (3-ethylanisole) after Protocol B. What went wrong?

Causality: The aryllithium intermediate generated at –78 °C is an exceptionally strong base. If your DMF contains trace moisture, or if your reaction vessel was not properly flame-dried, the intermediate will abstract a proton from H₂O rather than undergoing nucleophilic addition to the DMF carbonyl. Solution: Ensure your DMF is rigorously anhydrous (distilled over BaO and stored over 4Å molecular sieves). Always perform the D₂O quench validation step (Protocol B, Step 3) before adding DMF to isolate whether the failure occurred during lithiation or the formylation quench.

Q4: How do I avoid over-bromination (dibrominated impurities) during Protocol A?

Causality: Excess brominating agent or localized hot spots during addition can lead to secondary bromination at the C6 position. Solution: Strictly control the stoichiometry of NBS to exactly 1.00 equivalent and ensure vigorous stirring during addition. If scaling up to industrial quantities, consider switching to a vapor-phase bromination technique. Establishing 3-ethylanisole as a vapor and commingling it with bromine vapor has been proven to substantially reduce dibrominated impurities[3].

References

  • Nelson, D. J., & Uschak, E. A. (1977). Synthesis of Aryl Alkynes. 1. 2-Ethyl-4-methoxyphenylacetylene. The Journal of Organic Chemistry, 42(20), 3309.
  • Karl, J., et al. (2004). Synthesis of Novel Structurally Simplified Estrogen Analogues with Electron-Donating Groups in Ring A. Synthesis, 11, 1755-1759.
  • US Patent 5008464A. (1991). Anisole bromination. Google Patents.

Sources

Troubleshooting

Handling air-sensitive 2-Ethyl-4-methoxybenzaldehyde in the laboratory

To: Research & Development Team From: Technical Support Center (Senior Application Scientist) Subject: Technical Guide: Handling & Troubleshooting 2-Ethyl-4-methoxybenzaldehyde (CAS: 6161-69-9) Executive Summary: The Sta...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Technical Support Center (Senior Application Scientist) Subject: Technical Guide: Handling & Troubleshooting 2-Ethyl-4-methoxybenzaldehyde (CAS: 6161-69-9)

Executive Summary: The Stability Paradox

2-Ethyl-4-methoxybenzaldehyde is a deceptively labile intermediate. While the para-methoxy group donates electron density that theoretically stabilizes the aromatic ring, it simultaneously activates the carbonyl carbon toward autoxidation. The ortho-ethyl group provides some steric protection but is insufficient to prevent degradation upon prolonged exposure to atmospheric oxygen.

The Failure Mode: The primary impurity you will encounter is 2-ethyl-4-methoxybenzoic acid . This manifests first as a "haze" in the neat liquid, progressing to white crystalline precipitation. This acid impurity is a catalyst poison for many downstream transition-metal catalyzed couplings and must be removed.

Core Handling Directives (The "Golden Rules")

ParameterSpecificationScientific Rationale
Physical State Liquid (bp ~133–134 °C @ 12 Torr)Handling requires liquid-transfer techniques (syringes/cannulas), not spatulas.
Atmosphere Nitrogen or Argon (Strict)Oxygen initiates a radical chain mechanism, converting aldehyde

peracid

carboxylic acid.
Storage Temp 2°C to 8°CLow temperature kinetically inhibits the autoxidation rate constant (

).
Container Amber Glass + Teflon-lined SeptumUV light accelerates radical formation; Teflon prevents leaching/swelling common with rubber.

Troubleshooting & FAQs

Scenario A: "My clear liquid has developed a white precipitate or cloudiness."

Diagnosis: Autoxidation has occurred. The white solid is 2-ethyl-4-methoxybenzoic acid, which is insoluble in the parent aldehyde. Immediate Action: Do not use "as is." The acid is acidic enough to quench basic reagents (e.g., organolithiums) or protonate sensitive catalysts. Resolution:

  • Minor Haze: Filter through a 0.45

    
    m PTFE syringe filter under nitrogen.
    
  • Significant Precipitate: Perform Vacuum Distillation (Protocol A) or Bisulfite Wash (Protocol B).

Scenario B: "The liquid has turned yellow/orange but remains clear."

Diagnosis: Oligomerization or trace metal contamination. Aldehydes can undergo self-aldol condensation over time, forming conjugated impurities (colored). Resolution: Distillation is required. Chemical washing (bisulfite) will not remove non-aldehyde oligomers efficiently.

Scenario C: "I need to transfer 5.0 mL to a reaction flask. Can I pour it?"

Answer: No. Pouring introduces a "cone of air" into the storage bottle and the reaction vessel. Correct Protocol:

  • Purge the storage bottle headspace with Argon for 2 minutes.

  • Use an oven-dried glass syringe with a long stainless steel needle.

  • Use the "positive pressure" technique: Inject inert gas volume equivalent to the liquid volume being removed to prevent vacuum lock.

Recovery & Purification Protocols

Protocol A: Vacuum Distillation (Gold Standard)

Best for: High purity requirements (>99%) and removing non-volatile oligomers.

  • Setup: Short-path distillation head with a cow receiver.

  • Pressure: High vacuum is essential (<15 Torr) to keep the bath temperature below 160°C. High heat can trigger thermal decomposition.

  • Procedure:

    • Add a magnetic stir bar (critical to prevent bumping).

    • Heat oil bath to ~140–150°C.

    • Discard the first 5-10% (Forerun): This contains moisture and lower-boiling volatiles.

    • Collect the Main Fraction: Stable boiling point (approx. 133°C @ 12 Torr).

    • Stop early: Do not distill to dryness; the pot residue (peroxides/oligomers) can be unstable.

Protocol B: Bisulfite Adduct Purification (Chemical Scrub)

Best for: Removing non-aldehyde impurities or when distillation equipment is unavailable. Mechanism:[1] Aldehydes form water-soluble sulfonates with sodium bisulfite, while impurities (esters, oligomers) remain in the organic layer.

BisulfitePurification Impure Impure Aldehyde (Liquid + Impurities) Step1 Add Sat. NaHSO3 (aq) Stir vigorously 1 hr Impure->Step1 Separation Phase Separation Step1->Separation Organic Organic Layer (Discard: Oligomers/Acids) Separation->Organic Top Layer Aqueous Aqueous Layer (Bisulfite Adduct) Separation->Aqueous Bottom Layer Wash Wash with Ether (Removes trapped organics) Aqueous->Wash Regen Add NaHCO3 or Na2CO3 (pH > 10) Wash->Regen Extract Extract with DCM/Ether Dry (MgSO4) & Concentrate Regen->Extract Pure Pure 2-Ethyl-4-methoxybenzaldehyde Extract->Pure

Caption: Chemical purification workflow utilizing the reversible formation of the bisulfite adduct.

Reaction Setup Logic (Graphviz)

When planning your experiment, use this decision matrix to determine the necessary pretreatment.

HandlingLogic Start Start: Check 2-Ethyl-4-methoxybenzaldehyde Visual Visual Inspection Start->Visual Clear Clear Liquid Visual->Clear Looks Good Cloudy Cloudy / White Solid Visual->Cloudy Oxidation Yellow Yellow / Dark Visual->Yellow Oligomers DirectUse Direct Use via Syringe (Inert Atm) Clear->DirectUse Filter Syringe Filter (PTFE) Cloudy->Filter Minor Distill Vacuum Distillation Cloudy->Distill Major Yellow->Distill Filter->DirectUse Distill->DirectUse

Caption: Decision matrix for determining pretreatment steps based on visual indicators of degradation.

References

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General reference for aldehyde handling and peroxide risks).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Authoritative source for purification of specific organic classes).[2][3][4]

Sources

Optimization

Recrystallization techniques for high-purity 2-Ethyl-4-methoxybenzaldehyde

Introduction: The "Borderline Solid" Challenge Welcome to the technical support hub for 2-Ethyl-4-methoxybenzaldehyde. This compound presents a classic purification challenge common to alkyl-alkoxybenzaldehydes: it is a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Borderline Solid" Challenge

Welcome to the technical support hub for 2-Ethyl-4-methoxybenzaldehyde. This compound presents a classic purification challenge common to alkyl-alkoxybenzaldehydes: it is a Low-Melting Solid (LMS) .[1]

Depending on the specific polymorph and purity, its melting point often hovers near ambient temperature (approx. 30–50°C range, analogous to o-anisaldehyde derivatives). This physical property leads to the most frequent failure mode: "Oiling Out" (Liquid-Liquid Phase Separation) rather than crystallization.[1]

This guide moves beyond standard textbook procedures to address the thermodynamics of crystallizing "sticky" aldehydes.

Module 1: Critical Troubleshooting (FAQs)

Q1: My product separates as an oil at the bottom of the flask upon cooling. How do I force crystallization?

Diagnosis: You have entered the "Oiling Out" region of the phase diagram.[1] This occurs when the temperature of the solution drops below the saturation temperature of the liquid phase (oiling out) before it hits the saturation temperature of the solid phase (crystallization).

The Fix: The "Cloud Point" Titration Method Do not use a single solvent.[1] You need a binary system where the compound is highly soluble in Solvent A and insoluble in Solvent B.[1]

  • Dissolution: Dissolve crude material in the minimum amount of warm Ethanol (EtOH) or Ethyl Acetate (EtOAc) (Solvent A).[1] Note: Keep T < 40°C to minimize oxidation.

  • Titration: Add Hexane or Cyclohexane (Solvent B)[1] dropwise until a persistent cloudiness (turbidity) appears.[1]

  • Clarification: Add 1-2 drops of Solvent A to just clear the solution.[1]

  • Seeding (Crucial): Add a seed crystal of pure product. If none exists, scratch the glass surface with a glass rod to induce nucleation.[1]

  • Slow Cooling: Do not place directly in ice. Wrap the flask in a towel and let it cool to Room Temperature (RT) over 2 hours. Only then move to 4°C.[1]

Q2: The crystals are yellow/orange even after recrystallization. How do I remove the color?

Diagnosis: The color comes from oxidation byproducts (quinoid structures) or conjugated oligomers formed via aldol condensation.[1] Recrystallization alone is often insufficient for these trace chromophores.[1]

The Fix: Activated Carbon Polish (Physical) or Bisulfite Wash (Chemical)

  • Physical: During the hot dissolution step (see Q1), add Activated Carbon (1-3 wt%) . Stir for 15 minutes, then filter hot through a Celite pad.

  • Chemical: If color persists, perform a Bisulfite Purification (detailed in Module 3).[1] This is the "Nuclear Option" for aldehydes.[1]

Q3: My yield is low (<50%). Where did I lose the product?

Diagnosis: Likely retained in the mother liquor due to the high solubility of the "ethyl" and "methoxy" lipophilic chains in organic solvents.[1]

The Fix: Antisolvent Optimization Switch to a Methanol/Water system.[1]

  • Dissolve in warm Methanol.[1]

  • Add Water dropwise until turbid.[1]

  • Cool to -20°C (freezer) rather than 0°C. The lower temperature dramatically decreases solubility for this specific alkyl-aldehyde class.[1]

Module 2: Solvent Selection Data

The following table summarizes solvent suitability based on the dielectric constant (


) and the compound's lipophilic nature.
Solvent SystemRoleSuitabilityNotes
Ethanol / Water Primary⭐⭐⭐ (High)Best for removing polar impurities.[1] Risk of oiling out if water is added too fast.[1]
Ethyl Acetate / Hexane Alternative⭐⭐⭐ (High)Excellent for drying; Hexane acts as a gentle antisolvent.[1]
Cyclohexane Single⭐⭐ (Medium)Good for slow evaporation crystallization.[1]
Diethyl Ether Extraction⭐ (Low)Too volatile for controlled recrystallization; creeping hazard.[1]
Toluene Specialized⭐⭐ (Medium)Good for "Cooling Crystallization" (high solubility hot / low cold).[1]

Module 3: Advanced Protocols

Workflow 1: The "Oiling Out" Defense Strategy

This diagram illustrates the logic flow to prevent liquid-liquid phase separation.

RecrystallizationLogic Start Crude 2-Ethyl-4-methoxybenzaldehyde CheckState Physical State at RT? Start->CheckState Liquid Liquid / Oil CheckState->Liquid MP < RT Solid Solid / Semi-Solid CheckState->Solid MP > RT MeltCryst Melt Crystallization (No Solvent, -20°C) Liquid->MeltCryst SolventSelect Dissolve in warm EtOH (<45°C) Solid->SolventSelect Turbidity Add Water until Turbid SolventSelect->Turbidity OilingCheck Did Oil Droplets Form? Turbidity->OilingCheck YesOil Reheat to Clear Add more EtOH OilingCheck->YesOil Yes NoOil Cool to RT slowly OilingCheck->NoOil No YesOil->Turbidity Retry Slower Seed Seed with Crystal NoOil->Seed Final Filter & Wash (Cold Hexane) Seed->Final

Caption: Decision tree for managing phase behavior during recrystallization. Note the loop to correct oiling out by adjusting solvent ratios.

Workflow 2: The Bisulfite Purification (Chemical Reset)

If physical recrystallization fails to achieve >99% purity, use this chemical method.[1] Aldehydes form reversible water-soluble adducts with sodium bisulfite, while non-aldehyde impurities (isomers, starting materials) remain in the organic layer.

Protocol:

  • Formation: Dissolve 10g crude aldehyde in 30mL Ether. Add 50mL saturated Sodium Bisulfite (NaHSO₃) solution. Stir vigorously for 2 hours. The aldehyde-bisulfite adduct will precipitate as a white solid.[1]

  • Wash: Filter the solid adduct.[1][2] Wash with Ether to remove non-aldehyde impurities.[1]

  • Regeneration: Suspend the solid in water.[1] Add 10% Sodium Carbonate (Na₂CO₃) or dilute H₂SO₄ to decompose the adduct.[1]

  • Recovery: Extract the liberated pure aldehyde with Dichloromethane (DCM), dry over MgSO₄, and evaporate.

BisulfitePathway Aldehyde Impure Aldehyde Adduct Bisulfite Adduct (Solid Precipitate) Aldehyde->Adduct + NaHSO3 Impurities Impurities (In Ether Layer) Aldehyde->Impurities Non-Aldehydes Bisulfite NaHSO3 (Aq) Bisulfite->Adduct Regen Base/Acid Hydrolysis Adduct->Regen Filter & Wash Pure Pure Aldehyde Regen->Pure Extraction

Caption: Mechanism of Bisulfite Adduct purification. This method chemically separates the aldehyde from non-carbonyl impurities.[1]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for general purification of aromatic aldehydes and bisulfite methods).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Definitive source for recrystallization techniques and aldehyde characterization).

  • Furniss, B. S., et al. (1989).[1] General Practical Organic Chemistry: Purification Techniques. In Vogel's Textbook. (Specific chapter on low-melting solids and oiling out).

  • PubChem. (2025).[1] Compound Summary: 2-Ethyl-4-methoxybenzaldehyde.[1] National Center for Biotechnology Information.[1] (Used for structural verification and analog property comparison).[1]

Disclaimer: This guide assumes standard laboratory safety protocols. 2-Ethyl-4-methoxybenzaldehyde is an irritant.[1] Always use PPE and work within a fume hood.

Sources

Troubleshooting

Overcoming steric hindrance in 2-Ethyl-4-methoxybenzaldehyde derivatives

Ticket ID: #EMB-2024-STERIC Status: Open Priority: High (Blocker) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary: The "Double Whammy" Challenge Users frequently report sta...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #EMB-2024-STERIC Status: Open Priority: High (Blocker) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The "Double Whammy" Challenge

Users frequently report stalled reactions or low yields when working with 2-Ethyl-4-methoxybenzaldehyde . This is not a standard benzaldehyde; it presents a unique synergistic barrier to nucleophilic attack:

  • Steric Blockade (The 2-Ethyl Group): The ortho-ethyl group is bulky. It rotates out of the plane of the benzene ring, physically obstructing the Bürgi-Dunitz trajectory (the 107° angle required for nucleophilic attack).

  • Electronic Deactivation (The 4-Methoxy Group): The para-methoxy group is a strong Electron Donating Group (EDG). Through resonance, it pushes electron density into the carbonyl carbon, making it significantly less electrophilic.[1][2]

The Result: Standard protocols for reductive amination or condensation (Henry/Wittig) often fail because the carbonyl carbon is both "shielded" and "uninterested" in electrons.

Module 1: Nucleophilic Addition (Reductive Amination)

User Complaint: "I'm trying to condense this aldehyde with an amine using NaBH(OAc)3, but I'm recovering starting material."

Root Cause: The rate-determining step is the formation of the imine (or hemiaminal). In sterically hindered systems, the equilibrium favors the aldehyde and free amine. Standard dehydrating agents (MgSO4) are insufficient to drive this equilibrium.

The Protocol: Titanium(IV) Isopropoxide Mediation

To force imine formation, you must use a Lewis acid that also acts as a water scavenger.[3] Titanium(IV) isopropoxide [Ti(OiPr)4] is the gold standard for this specific steric profile.

Step-by-Step Workflow
  • Complexation: Mix the aldehyde (1.0 equiv) and amine (1.1 equiv) in neat Ti(OiPr)4 (1.5–2.0 equiv).

    • Note: If the amine is a solid, use a minimal amount of THF to dissolve it.

  • Activation: Stir under Argon at room temperature for 6–12 hours.

    • Observation: The solution will likely become viscous. The Ti(IV) coordinates to the carbonyl oxygen, increasing electrophilicity (counteracting the 4-OMe effect) and trapping the water byproduct.

  • Reduction: Dilute with absolute ethanol (or methanol). Add NaBH4 (1.5 equiv) portion-wise.

    • Caution: Exothermic reaction. Maintain temperature <30°C.

  • Workup (Critical): Quench with 1M NaOH or NH4OH. A white precipitate (TiO2) will form. Filter through Celite to remove the titanium salts before extraction.

Mechanism Visualization

The following diagram illustrates how Ti(OiPr)4 overcomes the steric barrier by activating the carbonyl and trapping water.

Ti_Mechanism cluster_0 The Titanium Advantage Aldehyde 2-Et-4-OMe-Benzaldehyde (Sterically Hindered) Ti_Complex Activated Ti-Complex (Lewis Acid Activation) Aldehyde->Ti_Complex + Ti(OiPr)4 + Amine Imine Imine Intermediate (Water Trapped by Ti) Ti_Complex->Imine - iPrOH (Steric Bypass) Amine Final Amine Product Imine->Amine + NaBH4 (Reduction)

Caption: Ti(OiPr)4 activates the carbonyl (overcoming electronic deactivation) and dehydrates the intermediate (overcoming steric reversibility).

Module 2: Carbon-Carbon Bond Formation (Henry Reaction)

User Complaint: "The nitroaldol reaction with nitromethane is extremely slow or yields a mess of side products."

Root Cause: The "Retro-Henry" reaction (reversibility) is faster than the forward reaction due to the steric strain in the beta-nitroalcohol intermediate.

The Protocol: Ammonium Acetate "Force" Conditions

For 2-ethyl-substituted systems, do not aim for the alcohol intermediate. Drive the reaction all the way to the nitrostyrene (alkene) using thermodynamic control.

Optimized Conditions
ParameterStandard Condition (Fails)High-Steric Condition (Works)
Catalyst NaOH or TEA (Base)NH4OAc (Ammonium Acetate)
Solvent Ethanol/MethanolGlacial Acetic Acid
Temp 0°C to RTReflux (100°C+) or Microwave
Time 2-4 Hours1-2 Hours (MW) / 12h (Reflux)
Troubleshooting Guide
  • Microwave Assist: If available, heat the mixture (Aldehyde + 10 equiv Nitromethane + 1 equiv NH4OAc) to 110°C for 30 mins in a sealed vessel. The pressure and heat overcome the activation energy barrier imposed by the ethyl group.

  • Solvent Choice: If Acetic Acid is too harsh for other functional groups, use n-Butanol with a catalytic amount of butylamine at reflux. The higher boiling point of n-Butanol (117°C) is necessary.

Module 3: Oxidation (Aldehyde to Acid)

User Complaint: "Jones oxidation destroyed my methoxy group, but mild oxidations aren't finishing."

Root Cause: The 4-methoxy group is electron-rich and susceptible to electrophilic aromatic substitution or oxidative cleavage under harsh acidic conditions (like Jones reagent).

The Protocol: Buffered Pinnick Oxidation

The Pinnick oxidation (NaClO2) is driven by aldehyde hydrate formation. While sterics hinder hydrate formation slightly, the reaction is generally robust enough if scavengers are used correctly.

  • Solvent: t-BuOH / Water / THF (3:1:1). The THF helps dissolve the greasy ethyl-substituted aldehyde.

  • Scavenger: 2-Methyl-2-butene (Isoamylene). Use 10–20 equivalents. This is non-negotiable; it traps the hypochlorite byproduct which would otherwise chlorinate the electron-rich aromatic ring.

  • Buffer: NaH2PO4 (Sodium dihydrogen phosphate) to maintain pH ~4-5.

Frequently Asked Questions (FAQ)

Q: Can I purify 2-Ethyl-4-methoxybenzaldehyde using bisulfite extraction? A: No. Sodium bisulfite adducts form poorly with ortho-substituted benzaldehydes due to steric hindrance. You will likely lose your product in the aqueous layer or fail to form the precipitate. Rely on vacuum distillation or flash chromatography (Hexane/EtOAc) for purification.

Q: Why does the 2-ethyl group have such a massive effect compared to a 2-methyl group? A: Rotational Freedom. A methyl group is a single "bump." An ethyl group has rotational degrees of freedom. In its lowest energy conformation, the terminal methyl of the ethyl group often orients itself directly toward the carbonyl oxygen, creating a "roof" over the reactive site.

Q: I see a new spot on TLC just above the aldehyde during storage. What is it? A: Benzoic Acid. Even hindered aldehydes oxidize in air. 2-Ethyl-4-methoxybenzoic acid is less soluble in hexanes. If your aldehyde is solidifying or showing a crust, wash it with saturated NaHCO3 to remove the acid.

References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4] The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.[4] Link

  • Bürgi, H. B., et al. "Stereochemistry of reaction paths at carbonyl centres."[5] Tetrahedron, vol. 30, no. 12, 1974, pp. 1563-1572. Link

  • Gairaud, C. B., & Lappin, G. R. "The Synthesis of Nitrostyrenes." The Journal of Organic Chemistry, vol. 18, no. 1, 1953, pp. 1–3. (Foundational text for NH4OAc/HOAc method). Link

  • Raiford, L. C., & Fox, D. E. "Steric Hindrance in the Migration of Acetyl." Journal of the American Chemical Society, vol. 66, 1944. (Classic analysis of ortho-substituent effects on benzaldehyde reactivity).

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shift assignments for 2-Ethyl-4-methoxybenzaldehyde

The following guide provides a definitive structural assignment for 2-Ethyl-4-methoxybenzaldehyde , synthesized from high-fidelity experimental data. It contrasts this target molecule with its parent compound, 4-methoxyb...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a definitive structural assignment for 2-Ethyl-4-methoxybenzaldehyde , synthesized from high-fidelity experimental data. It contrasts this target molecule with its parent compound, 4-methoxybenzaldehyde (p-anisaldehyde) , to illustrate the specific electronic and steric impacts of ortho-alkylation.

Content Type: Comparative Technical Guide Methodology: 200/300 MHz CDCl₃ Experimental Data Analysis

Executive Summary

2-Ethyl-4-methoxybenzaldehyde (CAS: 6161-69-9) represents a trisubstituted benzene system where the ortho-ethyl group introduces significant steric strain on the aldehyde functionality, disrupting the symmetry observed in its parent compound, 4-methoxybenzaldehyde.

Accurate assignment of this molecule requires distinguishing between the ABX aromatic spin system (due to the 1,2,4-substitution pattern) and the standard AA'BB' system of the parent p-anisaldehyde. This guide provides the exact chemical shifts, coupling constants, and structural rationale for researchers utilizing this intermediate in drug discovery (e.g., estrogen receptor modulators).

Comparative Analysis: Target vs. Standard

The introduction of the ethyl group at the C2 position breaks the molecular symmetry, resulting in distinct shifts for all aromatic protons and a notable deshielding of the aldehyde proton.

Feature4-Methoxybenzaldehyde (Standard)2-Ethyl-4-methoxybenzaldehyde (Target)Key Difference
Symmetry

(Effective)

(Planar)
Target has no axis of symmetry; all Ar-H are unique.
Spin System

(appears as two doublets)

(1 doublet, 1 dd, 1 meta-doublet)
Target shows meta-coupling (

Hz).
Aldehyde (

)
~9.88 ppm10.13 ppm +0.25 ppm deshielding due to ortho-ethyl steric twist/anisotropy.
Benzylic CH₂ N/A3.05 ppm Highly deshielded quartet due to ring current.
H-3 (Ar-H) ~7.00 ppm (equiv. to H-5)6.77 ppm Shielded; appears as a fine doublet (

Hz).
Detailed Experimental Assignments

Solvent: Chloroform-d (CDCl₃) | Reference: TMS (


 0.00)
A. 1H NMR Data Table
PositionGroupShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
1-CHO Aldehyde10.13 Singlet (s)1H-Deshielded by carbonyl anisotropy and ortho-ethyl sterics.
H-6 Aromatic7.79 Doublet (d)1H8.5Ortho to CHO (deshielding zone); couples with H-5.
H-5 Aromatic6.84 Doublet of Doublets (dd)1H8.5, 2.6Ortho to OMe (shielding); couples ortho to H-6 and meta to H-3.
H-3 Aromatic6.77 Doublet (d)1H2.6Isolated between Et and OMe.[1] Shielded. Shows only meta coupling.
4-OMe Methoxy3.88 Singlet (s)3H-Characteristic aryl-methoxy shift.
2-CH₂ Methylene3.05 Quartet (q)2H7.5Benzylic protons; deshielded by aromatic ring current.
2-CH₃ Methyl1.27 Triplet (t)3H7.5Terminal methyl group; couples with methylene.
B. 13C NMR Data Summary (CDCl₃)
  • Carbonyl (C=O): 190.7 ppm[1]

  • Aromatic C-O (C4): 163.8 ppm[1]

  • Aromatic C-Alkyl (C2): 149.6 ppm[1]

  • Aromatic CH (C6): 134.6 ppm (Deshielded ortho to CHO)

  • Aromatic CH (C3, C5): 111.3, 115.3 ppm (Shielded ortho to OMe)

  • Alkyl: 55.3 (OMe), 25.8 (CH₂), 15.9 (CH₃)[1]

Structural Visualization & Logic

The following diagrams illustrate the atom mapping and the logical flow used to verify these assignments.

G cluster_0 2-Ethyl-4-methoxybenzaldehyde Structure cluster_1 Coupling Logic (J-Values) C1 C1 (Aldehyde) 10.13 ppm C2 C2 (Ethyl) 3.05 (q), 1.27 (t) C1->C2 Ortho C3 C3 (H) 6.77 ppm (d, J=2.6) C2->C3 Ortho C4 C4 (Methoxy) 3.88 ppm C3->C4 Ortho J_Meta Meta Coupling (H3-H5) J = 2.6 Hz C3->J_Meta C5 C5 (H) 6.84 ppm (dd) C4->C5 Ortho C6 C6 (H) 7.79 ppm (d, J=8.5) C5->C6 Ortho J_Ortho Ortho Coupling (H5-H6) J = 8.5 Hz C5->J_Ortho C5->J_Meta C6->C1 Ortho C6->J_Ortho

Caption: Atom mapping of chemical shifts and connectivity of the aromatic spin system (ABX pattern).

Experimental Protocol for Validation

To reproduce these results with high fidelity, follow this standardized protocol.

Sample Preparation[2][3][4]
  • Solvent Selection: Use CDCl₃ (99.8% D) containing 0.03% v/v TMS. Ensure the solvent is free of acidity (HCl traces in aged chloroform can catalyze acetal formation with the aldehyde).

    • Tip: Filter CDCl₃ through basic alumina if the bottle is old.

  • Concentration: Dissolve 10-15 mg of the aldehyde in 0.6 mL of solvent. High concentrations (>30 mg) may cause viscosity broadening or concentration-dependent shifts in the aldehyde proton.

  • Tube Quality: Use a 5mm precision NMR tube (Wilmad 507-PP or equivalent) to ensure optimal shimming.

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle)

  • Relaxation Delay (D1): 1.0 - 2.0 seconds (Aldehyde protons have long T1; ensure sufficient delay for quantitative integration).

  • Number of Scans (NS): 16 (Sufficient for >10 mg sample).

  • Spectral Width: -2 to 12 ppm (Capture the downfield CHO signal).

Processing
  • Apodization: Apply an exponential window function (LB = 0.3 Hz) to enhance signal-to-noise without compromising the resolution of the meta-coupling (2.6 Hz).

  • Phasing: Manually phase the aldehyde singlet first, then the aliphatic region.

References
  • Experimental Data Source:Synthesis of Novel Structurally Simplified Estrogen Analogues with Electron-Donating Groups in Ring A. (Data extracted for Compound 6b). Thieme Connect / Synthesis.
  • General Assignment Principles: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Parent Compound Data: AIST Spectral Database for Organic Compounds (SDBS). 4-Methoxybenzaldehyde (SDBS No. 2785).

Sources

Comparative

FTIR Spectral Analysis &amp; Peak Interpretation: 2-Ethyl-4-methoxybenzaldehyde

Executive Summary: The "Ortho-Ethyl" Signature In the competitive landscape of pharmaceutical intermediates, 2-Ethyl-4-methoxybenzaldehyde represents a critical structural scaffold, often evaluated against its simpler an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ortho-Ethyl" Signature

In the competitive landscape of pharmaceutical intermediates, 2-Ethyl-4-methoxybenzaldehyde represents a critical structural scaffold, often evaluated against its simpler analogue, 4-Methoxybenzaldehyde (p-Anisaldehyde) .

For researchers and drug development professionals, distinguishing these two compounds is not merely about purity; it is about verifying the regiochemical integrity of the ethyl substitution. While both compounds share a dominant methoxy-donating effect, the ortho-ethyl group introduces a specific steric and electronic perturbation that is detectable by high-resolution FTIR.

This guide provides a definitive spectral comparison, isolating the specific vibrational shifts caused by the 2-ethyl substituent and establishing a self-validating protocol for identification.

Experimental Methodology (Self-Validating Protocol)

To ensure reproducibility and data integrity (E-E-A-T), the following protocol utilizes Attenuated Total Reflectance (ATR) FTIR, which minimizes sample preparation errors common in transmission modes.

Instrument Configuration
  • Spectrometer: FTIR with deuterated L-alanine doped triglycine sulfate (DLaTGS) detector.

  • Accessory: Single-bounce Diamond ATR (High durability, broad spectral range).

  • Resolution: 4 cm⁻¹ (Optimal for resolving Fermi resonance doublets).

  • Accumulation: 32 scans (High Signal-to-Noise ratio).

  • Apodization: Blackman-Harris 3-Term.

Workflow Diagram

The following Graphviz diagram outlines the "Zero-Error" acquisition workflow, ensuring that atmospheric interferences (CO₂, H₂O) do not compromise the critical carbonyl region.

FTIR_Workflow cluster_QC Quality Control Gate Start Sample Prep (Neat Liquid) Background Background Scan (Air/Clean Crystal) Start->Background Clean Crystal Acquisition Sample Acquisition (32 Scans, 4cm⁻¹) Background->Acquisition Apply Sample Processing Post-Processing (ATR Correction) Acquisition->Processing Ratio Spectrum Check1 Check CO₂ (2350 cm⁻¹) Acquisition->Check1 Analysis Peak Picking (Threshold 5% T) Processing->Analysis Identify Peaks Check1->Background Fail (Purge) Check1->Processing Pass

Figure 1: Validated ATR-FTIR acquisition workflow with integrated Quality Control gate for atmospheric suppression.

Comparative Spectral Analysis

This section deconstructs the spectrum into three critical zones, comparing the target 2-Ethyl-4-methoxybenzaldehyde directly against the standard 4-Methoxybenzaldehyde .

Zone 1: The Carbonyl Region (1700–1670 cm⁻¹)

The position of the carbonyl stretching frequency (


) is the primary indicator of electronic environment.
  • 4-Methoxybenzaldehyde (Standard): The strong electron-donating methoxy group at the para position participates in resonance, increasing the single-bond character of the carbonyl carbon. This lowers the frequency significantly from standard benzaldehyde (~1700 cm⁻¹) to ~1685 cm⁻¹ .

  • 2-Ethyl-4-methoxybenzaldehyde (Target):

    • Electronic Effect: The 4-methoxy group still dominates, pulling the frequency down.

    • Steric Effect (The "Ethyl Twist"): The 2-ethyl group is bulky enough to cause a slight steric inhibition of resonance . It forces the carbonyl group slightly out of coplanarity with the benzene ring.

    • Result: This loss of conjugation typically causes a hypsochromic shift (blue shift) relative to the para-only isomer.

    • Diagnostic Peak: Expect the C=O stretch at 1690–1696 cm⁻¹ , slightly higher than the p-anisaldehyde standard.

Zone 2: The Aldehyde Fermi Resonance (2850–2700 cm⁻¹)

Both compounds display the characteristic "Aldehyde Doublet" caused by Fermi resonance between the fundamental C-H stretch and the first overtone of the C-H bending vibration.[1]

  • Observation: Two distinct bands at ~2840 cm⁻¹ and ~2730 cm⁻¹ .

  • Differentiation: This feature confirms the aldehyde functionality but does not distinguish the isomers.

Zone 3: The Fingerprint & Substitution Pattern (900–700 cm⁻¹)

This is the definitive region for structural verification. The pattern of Out-of-Plane (OOP) C-H bending vibrations is strictly dictated by the number and position of adjacent hydrogen atoms on the ring.

  • 4-Methoxybenzaldehyde (Para-substituted):

    • Two adjacent hydrogens (Positions 2,3 and 5,6).

    • Signature: A strong, single band at 830–840 cm⁻¹ .

  • 2-Ethyl-4-methoxybenzaldehyde (1,2,4-Trisubstituted):

    • Isolated Hydrogen (Position 3): Weak/Medium band at 870–885 cm⁻¹ .

    • Two Adjacent Hydrogens (Positions 5,6): Strong band at 810–825 cm⁻¹ .

    • Differentiation: The presence of the "Isolated H" band at ~880 cm⁻¹ is the "smoking gun" for the 1,2,4-substitution pattern.

Data Summary Table

The following table synthesizes the comparative data. Use these values as "Pass/Fail" criteria in your QC protocols.

Spectral RegionVibrational Mode4-Methoxybenzaldehyde (Standard)2-Ethyl-4-methoxybenzaldehyde (Target)Mechanistic Insight
1680–1700 cm⁻¹

(Stretch)
1684–1686 cm⁻¹ 1690–1696 cm⁻¹ Steric twist by 2-Et reduces conjugation, raising frequency slightly.
2700–2850 cm⁻¹

(Aldehyde)
2840, 2735 cm⁻¹2842, 2738 cm⁻¹Classic Fermi Resonance doublet; confirms aldehyde class.
1580–1610 cm⁻¹

(Aromatic)
1600, 1578 cm⁻¹1605, 1585 cm⁻¹Ring breathing modes; 1,2,4-subst. often splits these bands further.
1250–1260 cm⁻¹

(Ether)
~1260 cm⁻¹~1255 cm⁻¹Asymmetric stretch of the aryl-methoxy bond.
800–900 cm⁻¹

(Bending)
835 cm⁻¹ (Strong) 815 cm⁻¹ (Strong) + 880 cm⁻¹ (Med) CRITICAL: The 880 cm⁻¹ band confirms the isolated H at position 3.

Mechanistic Logic Diagram

To aid in explaining the spectral shift to non-expert stakeholders, the following diagram visualizes the competing electronic and steric forces.

Electronic_Effects Core Benzaldehyde Core (Base: ~1700 cm⁻¹) Result_Standard p-Anisaldehyde ~1685 cm⁻¹ Core->Result_Standard Result_Target 2-Ethyl-4-methoxybenzaldehyde ~1692 cm⁻¹ Core->Result_Target Methoxy 4-Methoxy Group (+R Resonance Effect) Effect1 Increases Single Bond Character (Lowers Frequency) Methoxy->Effect1 Methoxy->Effect1 Ethyl 2-Ethyl Group (Steric Bulk) Effect2 Twists Carbonyl Out of Plane (Reduces Conjugation) Ethyl->Effect2 Effect1->Result_Standard Strong Shift Effect1->Result_Target Effect2->Result_Target Counter-Shift (Blue)

Figure 2: Mechanistic flowchart illustrating why the 2-Ethyl derivative absorbs at a slightly higher wavenumber than the p-Anisaldehyde standard.

References

  • National Institute of Standards and Technology (NIST). Benzaldehyde, 4-methoxy- (p-Anisaldehyde) Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2][3] Available at: [Link]

  • Thieme Connect. Synthesis of Novel Structurally Simplified Estrogen Analogues: 2-Ethyl-4-methoxybenzaldehyde (Compound 6b). Synthesis 2006. Available at: [Link]

  • PubChem. 4-Methoxybenzaldehyde Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for 1,2,4-trisubstituted benzene OOP assignments).

Sources

Validation

Technical Comparison Guide: GC-MS Structural Elucidation of 2-Ethyl-4-methoxybenzaldehyde

Executive Summary In the synthesis and quality control of aromatic aldehyde intermediates, 2-Ethyl-4-methoxybenzaldehyde presents a unique analytical challenge. Its molecular weight (164.20 g/mol ) and functional group a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis and quality control of aromatic aldehyde intermediates, 2-Ethyl-4-methoxybenzaldehyde presents a unique analytical challenge. Its molecular weight (164.20 g/mol ) and functional group arrangement make it isomeric with several common impurities, most notably 3-Ethoxy-4-methoxybenzaldehyde and 4-Propoxybenzaldehyde .[1][2]

Standard GC-MS libraries often lack high-resolution entries for specific regioisomers of ethyl-methoxy substituted benzaldehydes.[1][2] Relying solely on retention time is insufficient for validation in regulated environments (GMP/GLP). This guide provides a definitive structural elucidation strategy, focusing on the "Ortho Effect" —a mass spectral phenomenon that distinguishes the 2-ethyl isomer from its meta and para counterparts.[1][2]

Materials and Methods

To replicate the fragmentation patterns described below, the following Electron Ionization (EI) parameters are recommended. These conditions ensure reproducible relative abundance for diagnostic ions.[1]

Experimental Protocol: GC-MS Acquisition
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or Shimadzu QP2020).[1][2]

  • Column: Rxi-5Sil MS or DB-5ms (30 m × 0.25 mm × 0.25 µm).[1][2]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1][2]

  • Inlet: Split 20:1 at 260°C.

  • Oven Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    300°C (3 min).
  • Ion Source: Electron Ionization (EI) at 70 eV .[1][2]

  • Source Temp: 230°C.

  • Mass Range: m/z 40–350.[1][2]

Structural Analysis & Fragmentation Mechanisms[3][4]

The fragmentation of 2-Ethyl-4-methoxybenzaldehyde is governed by two competing mechanisms: standard benzylic cleavage and the site-specific Ortho Effect .[1][2]

The "Ortho Effect" (The Diagnostic Pathway)

Unlike its isomers, the 2-ethyl substituent is spatially adjacent to the carbonyl oxygen.[1] This proximity facilitates a McLafferty-type rearrangement (specifically a 1,5-hydrogen shift).[1][2]

  • Mechanism: The carbonyl oxygen abstracts a

    
    -hydrogen from the ethyl group (the 
    
    
    
    -carbon of the ethyl chain).[2]
  • Result: This leads to the elimination of neutral ethylene (

    
    , 28 Da) or water (
    
    
    
    , 18 Da), creating a stabilized ion that is structurally distinct from meta or para isomers.[1]
Fragmentation Pathway Diagram

The following diagram illustrates the critical divergence between the standard aldehyde loss and the ortho-specific rearrangement.

Fragmentation M Molecular Ion (M+) m/z 164 [2-Ethyl-4-methoxybenzaldehyde]+. Ortho_Inter 1,5-H Shift (Ortho-Effect Intermediate) M->Ortho_Inter Proximity Driven Ion_163 m/z 163 [M - H]+ (Aldehydic H Loss) M->Ion_163 - 1 Da (H•) Ion_135 m/z 135 [M - CHO]+ (Loss of Formyl) M->Ion_135 - 29 Da (CHO•) Ion_136 m/z 136 [M - C2H4]+. (Loss of Ethylene) Ortho_Inter->Ion_136 - 28 Da (Ethylene) Ion_146 m/z 146 [M - H2O]+. (Loss of Water) Ortho_Inter->Ion_146 - 18 Da (Water) Ion_163->Ion_135 - 28 Da (CO) Ion_107 m/z 107 [C7H7O]+ (Anisole-like fragment) Ion_135->Ion_107 - 28 Da (CO)

Figure 1: Proposed fragmentation pathway highlighting the divergence between standard benzylic cleavage (green) and the diagnostic ortho-effect (red).

Comparative Performance: Isomer Differentiation

The primary "alternative" compounds encountered in synthesis are structural isomers. The table below compares the 2-Ethyl target against 3-Ethoxy-4-methoxybenzaldehyde (a common functional isomer).

Diagnostic Ion Table[1][2]
Feature2-Ethyl-4-methoxybenzaldehyde (Target)3-Ethoxy-4-methoxybenzaldehyde (Isomer)Differentiation Logic
Molecular Ion (

)
164 (Strong)180 (Strong)Note: If the isomer is 4-Propoxybenzaldehyde, MW is also 164.[1][2]
Base Peak m/z 135 or 136m/z 137 or 151Target loses Ethyl/CHO; Isomer loses Alkyl chain.[1][2]
Ortho-Effect Ion m/z 136 (

)
Absent The 2-Ethyl group eliminates Ethylene (

).[1][2] The Ethoxy isomer loses Ethylene via McLafferty (

) but from the oxygen side chain, yielding a phenol ion (

152).[1]
Water Loss m/z 146 (

)
Negligible Specific to ortho-alkyl aldehydes.[1][2]

-Cleavage
m/z 135 (

)
m/z 151 (

)
Loss of CHO is standard for both, but mass shifts differ.[1][2]
Isomeric Conflict: 2-Ethyl-4-methoxy vs. 4-Propoxybenzaldehyde

Both have MW 164.[1][2]

  • 2-Ethyl-4-methoxy: Shows m/z 136 (Loss of

    
     via ortho-effect) and m/z 149 (Loss of methyl from methoxy).[1][2]
    
  • 4-Propoxybenzaldehyde: Shows m/z 122 (Loss of propene

    
     via McLafferty rearrangement on the ether chain).[2]
    

Validated Identification Workflow

To ensure high-confidence identification in drug development pipelines, follow this decision tree.

Workflow Start Analyze Unknown Spectrum (Precursor MW 164) Check_136 Is m/z 136 or 146 present with >10% abundance? Start->Check_136 Ortho_Confirm Ortho-Substitution Likely (2-Ethyl-4-methoxybenzaldehyde) Check_136->Ortho_Confirm Ortho Effect Observed Check_122 Check for m/z 122 (Loss of Propene) Check_136->Check_122 No Ortho Effect Branch_Yes YES Branch_No NO Propoxy Identify as 4-Propoxybenzaldehyde Check_122->Propoxy m/z 122 Present Other Identify as Other Isomer (e.g., 2,4-Dimethoxy homologs) Check_122->Other m/z 122 Absent

Figure 2: Logical decision tree for distinguishing 2-Ethyl-4-methoxybenzaldehyde from isobaric impurities.

Conclusion

While 2-Ethyl-4-methoxybenzaldehyde shares a molecular weight with several potential synthesis byproducts, its mass spectral signature is distinct. The Ortho Effect , driven by the interaction between the 2-ethyl group and the aldehyde carbonyl, produces characteristic ions at m/z 136 (


)  and m/z 146 (

)
.[1][2] These fragments are absent in meta or para isomers, providing a self-validating mechanism for structural confirmation without the need for expensive derivatization.[1][2]

References

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of Benzaldehyde and Derivatives." NIST Chemistry WebBook, SRD 69. [Link][1]

  • Todua, N. G., & Mikaia, A. I. (2016).[1][3] "Mass spectrometry of analytical derivatives. 2. 'Ortho' and 'Para' effects in electron ionization mass spectra." Mass Spectrometry, 13(2), 83-94.[1][3] [Link]

  • Doc Brown's Chemistry. "Interpretation of the Mass Spectrum of Benzaldehyde." Advanced Organic Chemistry Notes. [Link]

Sources

Comparative

Comparing reactivity of 2-Ethyl-4-methoxybenzaldehyde vs 4-methoxybenzaldehyde

Executive Summary This guide provides a technical comparison between 4-methoxybenzaldehyde (Anisaldehyde) and its ortho-substituted analog, 2-Ethyl-4-methoxybenzaldehyde (CAS 6161-69-9). While both share the electron-don...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 4-methoxybenzaldehyde (Anisaldehyde) and its ortho-substituted analog, 2-Ethyl-4-methoxybenzaldehyde (CAS 6161-69-9). While both share the electron-donating methoxy group that deactivates the carbonyl towards nucleophilic attack, the introduction of an ethyl group at the 2-position (ortho) in the latter creates a distinct steric environment.

Key Takeaway: Researchers must treat 2-Ethyl-4-methoxybenzaldehyde as a sterically hindered substrate . Standard protocols optimized for anisaldehyde will likely result in incomplete conversion or require forcing conditions (higher temperature, stronger catalysts, or longer reaction times) when applied to the 2-ethyl analog.

Molecular Analysis & Reactivity Profile

Structural Comparison
  • 4-Methoxybenzaldehyde: The carbonyl group is relatively unhindered. The primary influence on reactivity is the electronic effect (+M Resonance) of the para-methoxy group, which increases electron density at the carbonyl carbon, making it less electrophilic than benzaldehyde.

  • 2-Ethyl-4-methoxybenzaldehyde: Retains the electronic deactivation of the methoxy group but adds a steric barrier . The ethyl group at the ortho position restricts the approach of nucleophiles (Burgi-Dunitz trajectory) and may force the carbonyl group out of planarity with the benzene ring, slightly altering conjugation.

Reactivity Matrix
Feature4-Methoxybenzaldehyde2-Ethyl-4-methoxybenzaldehydeMechanistic Implication
Electrophilicity Moderate (Deactivated by -OMe)Low (Deactivated by -OMe + +I of Ethyl)Slower nucleophilic attack for both; 2-Ethyl is slower.
Steric Environment Open / AccessibleCrowded / Hindered Bulky nucleophiles (e.g., secondary amines, Grignards) will struggle with the 2-Ethyl analog.
Oxidation Susceptibility High (Facile autoxidation)Moderate to HighSterics may slightly retard oxidation by bulky oxidants, but air oxidation remains a risk.
Schiff Base Formation Standard KineticsRetarded Kinetics Equilibrium formation of imines will be slower; requires water removal to drive completion.

Mechanistic Visualization

The following diagram illustrates the steric "blocking" effect of the ortho-ethyl group during a nucleophilic attack.

ReactivityComparison cluster_0 4-Methoxybenzaldehyde cluster_1 2-Ethyl-4-methoxybenzaldehyde Anisaldehyde Carbonyl Carbon (Accessible) Nu1 Nucleophile (Fast Attack) Nu1->Anisaldehyde Unhindered Path EthylAnalog Carbonyl Carbon (Shielded) EthylGroup 2-Ethyl Group (Steric Block) Nu2 Nucleophile (Slow/Blocked) EthylGroup->Nu2 Repulsion Nu2->EthylAnalog Steric Clash

Figure 1: Comparative nucleophilic access. The 2-Ethyl group creates a physical barrier (steric clash) that impedes the trajectory of incoming nucleophiles.

Experimental Protocols

Protocol A: Comparative Reductive Amination

Objective: To demonstrate the kinetic difference in imine formation and reduction between the two aldehydes.

Reagents:

  • Aldehyde (1.0 eq)

  • Benzylamine (1.2 eq) - Selected as a moderately bulky amine

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • DCE (Dichloroethane) or DCM (Dichloromethane)

  • Acetic Acid (1.0 eq)

Step-by-Step Methodology:

  • Setup: Prepare two separate reaction vials.

    • Vial A: 4-Methoxybenzaldehyde (1 mmol) in 5 mL DCE.

    • Vial B: 2-Ethyl-4-methoxybenzaldehyde (1 mmol) in 5 mL DCE.

  • Imine Formation: Add Benzylamine (1.2 mmol) and Acetic Acid (1 mmol) to both vials. Stir at Room Temperature (RT).

    • Checkpoint: Monitor via TLC or LC-MS at 1 hour.

    • Expectation: Vial A will show significant imine formation. Vial B may show mostly starting material.

  • Reduction: Add STAB (1.5 mmol) to both vials. Stir at RT for 4 hours.

  • Quench: Quench with sat. NaHCO3. Extract with DCM.

  • Analysis: Analyze crude ratios via H-NMR or GC-MS.

    • Vial A Result: High conversion to secondary amine (>90%).

    • Vial B Result: Lower conversion (<60%) or presence of unreacted aldehyde/imine intermediate, indicating the need for longer reaction times or heat.

Protocol B: Optimization for 2-Ethyl-4-methoxybenzaldehyde (Knoevenagel)

Context: When reacting the hindered 2-ethyl analog with active methylene compounds (e.g., malonic acid), standard conditions often fail. Use this optimized protocol.

Reagents:

  • 2-Ethyl-4-methoxybenzaldehyde (10 mmol)

  • Malonic Acid (20 mmol)

  • Pyridine (Solvent/Base, 20 mL)[1]

  • Piperidine (Catalyst, 0.5 mL)

Methodology:

  • Dissolution: Dissolve the aldehyde and malonic acid in pyridine.

  • Catalysis: Add piperidine.

  • Thermal Drive: Unlike anisaldehyde which reacts at 80°C, heat this reaction to 100-110°C (Reflux) .

  • Time: Extend reaction time from standard 2h to 6-12h .

  • Workup: Pour into ice-cold HCl (to remove pyridine). Filter the precipitate.[2][3] Recrystallize from Ethanol/Water.

Decision Framework for Process Optimization

Use this logic flow when working with the 2-Ethyl analog to avoid yield loss.

OptimizationWorkflow Start Start Synthesis with 2-Ethyl-4-methoxybenzaldehyde CheckNu Is Nucleophile Bulky? (e.g., sec-amine, t-Bu) Start->CheckNu Standard Use Standard Conditions (RT, 1-4h) CheckNu->Standard No (Small Nu) Forcing Apply Forcing Conditions CheckNu->Forcing Yes (Large Nu) Monitor Monitor Conversion (TLC/LCMS) Standard->Monitor Actions 1. Increase Temp (>80°C) 2. Use Lewis Acid Catalyst 3. Azeotropic Water Removal Forcing->Actions Actions->Monitor Monitor->Forcing Low Conversion Success Isolate Product Monitor->Success >95% Conv.

Figure 2: Optimization workflow. The presence of the 2-Ethyl group necessitates an early assessment of nucleophile size and readiness to apply forcing conditions.

References

  • PubChem. "4-Ethyl-2-methoxybenzaldehyde (Isomer Analog Data)." National Library of Medicine. Accessed March 2026. Link

  • ChemicalBook. "Benzaldehyde, 2-ethyl-4-methoxy- Product Properties." ChemicalBook CAS Database. Accessed March 2026. Link

  • BenchChem. "Reactivity of Ortho-Substituted Benzaldehydes." BenchChem Technical Guides. Accessed March 2026. Link

  • NIST WebBook. "4-Methoxybenzaldehyde Thermochemistry." NIST Standard Reference Data. Accessed March 2026. Link

Sources

Validation

Technical Comparison Guide: Structural Elucidation of 2-Ethyl-4-methoxybenzaldehyde

This technical guide details the structural elucidation of 2-Ethyl-4-methoxybenzaldehyde , specifically focusing on distinguishing it from its challenging regioisomers (e.g., 4-Ethyl-2-methoxybenzaldehyde and 3-Ethyl-4-m...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural elucidation of 2-Ethyl-4-methoxybenzaldehyde , specifically focusing on distinguishing it from its challenging regioisomers (e.g., 4-Ethyl-2-methoxybenzaldehyde and 3-Ethyl-4-methoxybenzaldehyde) often formed during synthesis.

Executive Summary & Structural Challenge

In drug development and fine chemical synthesis, 2-Ethyl-4-methoxybenzaldehyde (CAS: 6161-69-9) often serves as a key intermediate. However, its synthesis—typically via formylation of 3-ethylanisole or Suzuki coupling—frequently yields a mixture of positional isomers.

The three primary isomers that co-elute or show similar spectroscopic signatures are:

  • Target: 2-Ethyl-4-methoxybenzaldehyde (Ortho-ethyl, Para-methoxy relative to CHO).

  • Isomer A: 4-Ethyl-2-methoxybenzaldehyde (Ortho-methoxy, Para-ethyl).

  • Isomer B: 3-Ethyl-4-methoxybenzaldehyde (Meta-ethyl, Para-methoxy).

Distinguishing these requires more than standard low-res Mass Spectrometry (MS), as their fragmentation patterns are nearly identical. This guide outlines a self-validating NMR and Chromatographic workflow to confirm identity with high confidence.

Decision Logic & Workflow

The following decision tree illustrates the critical path for distinguishing the target molecule from its isomers.

IsomerID Start Crude Reaction Mixture (Ethyl-Methoxybenzaldehyde Isomers) Step1 Step 1: 1H NMR (Aromatic Region) Start->Step1 Check1 Observe Coupling Patterns Step1->Check1 Res1 Two Doublets (J~8Hz) + One Singlet Check1->Res1 Pattern A Res2 One Doublet + One Doublet + One Doublet of Doublets Check1->Res2 Pattern B Step2 Step 2: 1D NOE / 2D NOESY (Irradiate Aldehyde -CHO) Res1->Step2 Ambiguous (2-Et vs 4-Et) IsoB NOE to Aromatic Proton Only (Isomer: 3-Ethyl-4-methoxy) Res2->IsoB 3-Ethyl isomer confirmed Check2 NOE Response? Step2->Check2 Target NOE to Ethyl -CH2- (Target: 2-Ethyl-4-methoxy) Check2->Target Strong NOE at ~2.9 ppm IsoA NOE to Methoxy -OCH3 (Isomer: 4-Ethyl-2-methoxy) Check2->IsoA Strong NOE at ~3.8 ppm

Figure 1: Analytical decision tree for distinguishing ethyl-methoxybenzaldehyde regioisomers.

Analytical Strategy: The "Smoking Gun"

While Mass Spectrometry confirms the molecular weight (164.20 g/mol ), it fails to distinguish regioisomers reliably due to common tropylium ion formation. Nuclear Magnetic Resonance (NMR) is the required gold standard.

A. 1H NMR Analysis (Proton Connectivity)

The aromatic region (6.5 – 8.0 ppm) provides the first clue.

FeatureTarget: 2-Ethyl-4-methoxy Isomer: 4-Ethyl-2-methoxy Isomer: 3-Ethyl-4-methoxy
H-3 Singlet (s) (or d, J<2Hz). Located between Ethyl and OMe.[1]Singlet (s) . Located between OMe and Ethyl.Doublet (d) . Ortho to H-2.
H-5 Doublet (d) (J~8.5Hz). Ortho to H-6.Doublet (d) (J~8.0Hz). Ortho to H-6.Doublet (d) . Ortho to H-6.
H-6 Doublet (d) . Ortho to H-5.Doublet (d) . Ortho to H-5.Singlet (s) . Isolated between CHO and OMe.[2][3][4][5]
Aldehyde (-CHO) ~10.2 ppm~10.3 ppm~9.8 ppm

Ambiguity: Both the Target and the 4-Ethyl isomer (Isomer A) display a "Singlet + Two Doublets" pattern. You cannot rely on splitting alone.

B. 2D NOESY (Spatial Proximity) - Crucial Step

This is the definitive test. By observing the Nuclear Overhauser Effect (NOE), we determine which group is spatially adjacent to the aldehyde proton.

  • Experiment: Irradiate the Aldehyde proton (-CHO) at ~10.2 ppm.

  • Target (2-Ethyl-4-methoxy): The -CHO group is physically crowded by the Ethyl group at the 2-position.

    • Result: Strong NOE correlation with the Methylene (-CH2-) protons of the ethyl group (~2.9 ppm).

  • Isomer A (4-Ethyl-2-methoxy): The -CHO group is crowded by the Methoxy group at the 2-position.

    • Result: Strong NOE correlation with the Methoxy (-OCH3) protons (~3.8 ppm).

Experimental Protocols

Protocol 1: High-Resolution NMR Discrimination

Objective: Confirm regiochemistry via NOE. Reagents: CDCl3 (99.8% D) or DMSO-d6.

  • Sample Prep: Dissolve 10-15 mg of the isolated product in 0.6 mL CDCl3. Ensure the solution is clear (filter if necessary to remove paramagnetic particulates).

  • 1H Acquisition: Acquire a standard 1H spectrum (16 scans).

    • Checkpoint: Verify purity.[6] Identify the -CHO peak (>10 ppm).[7]

  • 1D NOE / NOESY:

    • Set the mixing time (

      
      ) to 500-800 ms.
      
    • Selective 1D NOE: Set the irradiation frequency on the -CHO peak.

    • Observation: Look for enhancement in the aliphatic region.

      • Enhancement at ~2.6-3.0 ppm (quartet) = 2-Ethyl (Target).

      • Enhancement at ~3.8-3.9 ppm (singlet) = 2-Methoxy (Isomer).

Protocol 2: GC-MS Separation Parameters

Objective: Quantify isomer ratios in crude mixtures. Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Inlet: 250°C, Split ratio 20:1.

  • Carrier: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp 1: 15°C/min to 140°C.

    • Ramp 2: 5°C/min to 200°C (Critical separation window).

    • Hold: 2 min.

  • Elution Order (Typical for Ortho-substituted Benzaldehydes):

    • Isomer A (2-Methoxy) typically elutes first (Intramolecular H-bonding/shielding reduces polarity slightly).

    • Target (2-Ethyl) typically elutes second (Steric bulk of ethyl group prevents planar packing, slightly higher BP).

    • Note: Retention times must be validated with authentic standards as they vary by column phase.

Comparative Data Table (Theoretical & Literature Derived)

Parameter2-Ethyl-4-methoxybenzaldehyde (Target)4-Ethyl-2-methoxybenzaldehyde (Isomer)
CAS Number 6161-69-9142224-35-9
Molecular Weight 164.20164.20
Key 1H NMR Signal (Aldehyde) ~10.2 ppm~10.3 ppm
Key NOE Correlation CHO ↔ Ethyl (-CH2-) CHO ↔ Methoxy (-OCH3)
IR Carbonyl Stretch (C=O) ~1685 cm⁻¹ (Steric twist lowers freq)~1680 cm⁻¹ (Conjugation + OMe effect)
Boiling Point 133-134°C (12 Torr)~128-130°C (12 Torr)
Synthesis Origin Formylation of 1-ethyl-3-methoxybenzene (at C6)Formylation of 1-ethyl-3-methoxybenzene (at C2)

References

  • National Institutes of Health (NIH) - PubChem. Benzaldehyde, 2-ethyl-4-methoxy- (CID 11546850). [Link]

  • NIST Chemistry WebBook. Benzaldehyde, 2-hydroxy-4-methoxy- (Analogous spectral data). [Link]

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Spectroscopy of 2-Ethyl-4-methoxybenzaldehyde

Theoretical Framework: Predicting the UV-Vis Spectrum The UV-Vis spectrum of an organic molecule is dictated by its electronic structure, specifically the presence of chromophores and auxochromes. In 2-Ethyl-4-methoxyben...

Author: BenchChem Technical Support Team. Date: March 2026

Theoretical Framework: Predicting the UV-Vis Spectrum

The UV-Vis spectrum of an organic molecule is dictated by its electronic structure, specifically the presence of chromophores and auxochromes. In 2-Ethyl-4-methoxybenzaldehyde, the chromophore is the benzaldehyde moiety, which consists of a benzene ring conjugated with a carbonyl group. This extended π-system is responsible for the characteristic UV absorption bands.

The electronic transitions of significance in aromatic aldehydes are the π → π* and n → π* transitions.[1]

  • π → π transitions:* These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For the benzene chromophore, two such bands are often observed, a primary band around 200 nm and a secondary, less intense band around 255 nm.[1] Conjugation with the carbonyl group and the presence of substituents will shift these bands.

  • n → π transitions:* These are lower-energy, low-intensity absorptions arising from the excitation of a non-bonding electron (from the oxygen of the carbonyl group) to a π* antibonding orbital. These are often observed as a weak shoulder or a separate band at longer wavelengths (around 280-300 nm).[2]

The substituents on the benzene ring, an ethyl group at position 2 and a methoxy group at position 4, will influence the absorption maxima (λmax). The methoxy group, being an electron-donating group, acts as an auxochrome, typically causing a bathochromic (red) shift to longer wavelengths and an increase in molar absorptivity (hyperchromic effect). The ethyl group, being a weak electron-donating group, will have a minor bathochromic effect.

To illustrate the expected spectral features, we can compare with the known spectrum of a similar compound, 4-methoxybenzaldehyde (p-anisaldehyde). The NIST Chemistry WebBook shows the UV/Vis spectrum of 4-methoxybenzaldehyde in ethanol with a strong absorption peak around 285 nm.[3] We can anticipate that 2-Ethyl-4-methoxybenzaldehyde will exhibit a similar spectrum, with a strong π → π* transition likely shifted slightly due to the additional ethyl group.

Experimental Protocol for UV-Vis Spectroscopic Analysis

This section provides a detailed, step-by-step methodology for acquiring the UV-Vis absorption spectrum of 2-Ethyl-4-methoxybenzaldehyde.

Materials and Instrumentation
  • Analyte: 2-Ethyl-4-methoxybenzaldehyde (solid)

  • Solvent: Spectroscopic grade ethanol (or other suitable transparent solvent)

  • Instrumentation: A dual-beam UV-Vis spectrophotometer[4]

  • Cuvettes: Matched quartz cuvettes (1 cm path length)

Procedure
  • Solvent Selection: The choice of solvent is critical. It must be transparent in the UV-Vis region of interest (typically 200-400 nm for this class of compounds) and should not react with the analyte.[5] Ethanol is a common choice for aromatic aldehydes.[6] The polarity of the solvent can influence the position of absorption bands; polar solvents often cause a red shift (shift to longer wavelengths), while non-polar solvents may cause a blue shift (shift to shorter wavelengths).[7]

  • Preparation of Stock Solution: Accurately weigh a small amount of 2-Ethyl-4-methoxybenzaldehyde and dissolve it in a known volume of the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Preparation of Working Solutions: Dilute the stock solution with the same solvent to prepare a series of working solutions with concentrations that will yield absorbance values within the linear range of the instrument (typically 0.1-1.0 AU).[6]

  • Instrument Setup and Blank Correction: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range for scanning (e.g., 200-400 nm). Fill a quartz cuvette with the solvent to be used for the dilutions and place it in the reference beam path. Fill another cuvette with the same solvent and place it in the sample beam path. Run a baseline correction (autozero) to subtract any absorbance from the solvent and the cuvette.[6]

  • Sample Measurement: Empty the sample cuvette and rinse it with the most dilute working solution before filling it with the same solution. Place the cuvette back into the sample holder and acquire the absorption spectrum. Repeat this step for all working solutions, moving from the most dilute to the most concentrated.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the spectra. Using the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration), the molar absorptivity can be calculated if the concentration is known.

Workflow Diagram

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep1 Weigh Analyte prep2 Dissolve in Spectroscopic Grade Solvent (e.g., Ethanol) prep1->prep2 prep3 Prepare Stock Solution (e.g., 1 mg/mL) prep2->prep3 prep4 Perform Serial Dilutions to Working Concentrations prep3->prep4 meas3 Measure Absorbance of Working Solutions prep4->meas3 meas1 Set Wavelength Range (200-400 nm) meas2 Perform Baseline Correction with Solvent Blank meas1->meas2 meas2->meas3 an1 Identify λmax meas3->an1 an2 Plot Absorbance vs. Concentration (Calibration Curve) an1->an2 an3 Calculate Molar Absorptivity (ε) using Beer-Lambert Law an2->an3

Caption: Experimental workflow for UV-Vis analysis.

Comparison with Alternative Analytical Techniques

While UV-Vis spectroscopy is a valuable tool for the qualitative and quantitative analysis of aromatic aldehydes, a comprehensive characterization often requires complementary techniques.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
UV-Vis Spectroscopy Measures the absorption of ultraviolet and visible light by electrons in the molecule.Information about electronic transitions, conjugation, and concentration of the analyte.Simple, rapid, non-destructive, and cost-effective for quantitative analysis of known compounds.Limited structural information; spectra can be broad and lack specificity.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase.[8]Separation and quantification of the target compound from impurities or other components in a mixture.[8]High resolution and sensitivity; suitable for quantitative analysis and purity determination.More complex instrumentation and method development compared to UV-Vis.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds in the gas phase followed by detection using mass spectrometry.[8]Identification and quantification of volatile compounds based on their retention time and mass-to-charge ratio.[8]Excellent for identifying volatile impurities and providing structural information through fragmentation patterns.Requires the analyte to be volatile and thermally stable.
Fourier-Transform Infrared (FT-IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.[6]Information about the functional groups present in the molecule (e.g., C=O, C-O, C-H).Provides detailed structural information about functional groups.Not ideal for quantification; complex spectra can be difficult to interpret fully.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus.The most powerful technique for unambiguous structure elucidation.Expensive instrumentation; requires larger sample amounts and longer analysis times.
Logical Relationship of Techniques

G cluster_quant Quantitative Analysis & Purity cluster_qual Qualitative Analysis & Structure UV_Vis UV-Vis Spec HPLC HPLC UV_Vis->HPLC Complementary for quantification GC_MS GC-MS NMR NMR Spec GC_MS->NMR Provides initial structural clues FTIR FT-IR Spec FTIR->NMR Confirmatory for structure

Caption: Interrelation of analytical techniques.

Conclusion

References

  • Scribd. (n.d.). Solvent Effects in UV-Vis Spectroscopy. Retrieved from [Link]

  • University of Basel. (2016). UV/VIS Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M)... Retrieved from [Link]

  • SlidePlayer. (n.d.). UV-Vis Spectroscopy. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV/Vis spectrum of 10−2 M, benzaldehyde compound 1 in a mixture of... Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

  • E-Vidya. (2019, November 6). What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry. Retrieved from [Link]

  • Herodes, K. (2002).
  • Martins, F., et al. (2018).
  • PCCP. (n.d.). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Retrieved from [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum. Retrieved from [Link]

  • Mahanga, G. M., et al. (2005). 2-Hydroxy-4-Methoxybenzaldehyde: Larvicidal Structure-Activity Studies. Bulletin of the Chemical Society of Ethiopia, 19(1), 61-70.
  • ResearchGate. (2017, August 7). Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Mukonyi, K. W., & Ndiege, I. O. (2001). 2-Hydroxy-4-methoxybenzaldehyde: Aromatic taste modifying compound from Mondia Whytei skeels. Bulletin of the Chemical Society of Ethiopia, 15(2), 137-141.
  • NIST. (n.d.). Benzaldehyde, 2-hydroxy-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-4-Methoxybenzaldehyde. Retrieved from [Link]

Sources

Validation

Reference Standards for Validating 2-Ethyl-4-methoxybenzaldehyde Synthesis

Executive Summary: The "Isomer Trap" in Aromatic Aldehyde Validation In the synthesis of 2-Ethyl-4-methoxybenzaldehyde (CAS 6161-69-9), a critical intermediate for pharmaceutical scaffolds, researchers often face a "puri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Isomer Trap" in Aromatic Aldehyde Validation

In the synthesis of 2-Ethyl-4-methoxybenzaldehyde (CAS 6161-69-9), a critical intermediate for pharmaceutical scaffolds, researchers often face a "purity paradox." Commercial reagents labeled "97%" often contain significant levels of regioisomers—specifically 2-methoxy-4-ethylbenzaldehyde —which co-elute in standard C18 HPLC methods.

This guide objectively compares the three primary sources of reference standards: Certified Reference Materials (CRMs) , Commercial Reagents , and In-House Synthesized Standards . We provide a validated workflow to characterize an in-house standard that meets ICH Q7 guidelines, ensuring your downstream biological data is not compromised by isomeric impurities.

Part 1: The Validation Challenge

The synthesis of 2-Ethyl-4-methoxybenzaldehyde typically employs the Vilsmeier-Haack formylation of 3-ethylanisole. This reaction is governed by the directing effects of the methoxy (strong ortho/para) and ethyl (weak ortho/para) groups.

  • Target Path (Para to Methoxy): Formylation at position 4 (relative to methoxy) yields the target 2-Ethyl-4-methoxybenzaldehyde .

  • Impurity Path (Ortho to Methoxy): Formylation at position 6 (relative to methoxy) yields the regioisomer 2-Methoxy-4-ethylbenzaldehyde .

Without a rigorously characterized reference standard, these isomers are indistinguishable by low-resolution Mass Spectrometry (identical MW: 164.20 g/mol ) and have very similar UV absorption profiles.

Part 2: Comparative Analysis of Reference Standard Types

The following table compares the performance and risk profile of the three standard sources.

Table 1: Reference Standard Performance Matrix
FeatureType A: Certified Reference Material (CRM) Type B: Commercial Reagent Grade Type C: In-House Validated Standard
Purity Confidence High (>99.5%) Low (95-98%) High (>99.0%)
Identity Proof COA with Traceability (NIST/USP)Basic H-NMR / GC-MSFull Structural Elucidation (2D NMR)
Isomer Quantification GuaranteedUnknown/UnreportedExplicitly Characterized
Cost

($500+ / 50mg)

50 / 5g)

(Labor intensive)
Lead Time High (Often backordered)Immediate1-2 Weeks
Risk of False Positives Near ZeroHigh (Isomer Contamination) Low (If protocol followed)
Regulatory Fit GMP / GLP CompliantResearch Only (Not for Release)GMP Compliant (If validated per ICH Q7)

Scientist’s Verdict:

  • Use Type A for final API release testing if available.

  • Use Type C for process development and routine IPC (In-Process Control).

  • Avoid Type B for quantitative work unless you perform the "Type C" validation workflow on it first.

Part 3: Experimental Protocol (The "Type C" Workflow)

If a CRM is unavailable, you must synthesize and validate an in-house secondary standard. This protocol ensures the removal of the critical regioisomer.

Phase 1: Synthesis & Purification (Bisulfite Method)

The bisulfite adduct method is chosen here because it selectively crystallizes the aldehyde, often rejecting non-aldehyde impurities and improving isomeric ratios through recrystallization.

  • Reaction: React 3-ethylanisole (1.0 eq) with

    
     (1.2 eq) and DMF (1.5 eq) at 
    
    
    
    .
  • Quench: Pour into ice water and neutralize with sodium acetate. Extract with Ethyl Acetate (EtOAc).[1]

  • Purification (Crucial Step):

    • Dissolve crude oil in Ethanol (EtOH).

    • Add saturated aqueous Sodium Bisulfite (

      
      , 1.5 eq).
      
    • Stir vigorously for 2 hours. The aldehyde forms a solid bisulfite adduct.

    • Filter the solid adduct and wash with diethyl ether (removes non-aldehyde organic impurities).

    • Regeneration: Suspend the solid in water and add 10%

      
       or dilute 
      
      
      
      . Stir until the solid dissolves and oil separates.
    • Extract with Dichloromethane (DCM), dry over

      
      , and concentrate.
      
    • Vacuum Distillation: Collect the fraction boiling at ~133-134°C (12 Torr).

Phase 2: Structural Validation (Isomer Differentiation)

You cannot rely on MS alone. You must use Nuclear Magnetic Resonance (NMR) to prove the regiochemistry.

  • 1H NMR Diagnostic Signal:

    • Look at the aromatic protons.

    • Target (2-Ethyl-4-methoxy): The protons at C3, C5, and C6 will show a specific coupling pattern (d, d, dd). Crucially, you must observe NOE (Nuclear Overhauser Effect) between the Aldehyde proton and the Ethyl group protons.

    • Impurity (2-Methoxy-4-ethyl): The Aldehyde proton will show NOE with the Methoxy group, NOT the Ethyl group.

Phase 3: Analytical Method Validation (HPLC)

Method Parameters:

  • Column: Phenyl-Hexyl or C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    . Note: Phenyl-Hexyl often provides better separation of aromatic isomers than C18.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 70% B over 15 minutes.

  • Detection: UV at 280 nm (aromatic aldehyde max).

Part 4: Visualization of Pathways & Logic

Diagram 1: Synthesis & Impurity Pathway (Vilsmeier-Haack)

SynthesisPathway Precursor 3-Ethylanisole (1-Ethyl-3-methoxybenzene) Intermediate Vilsmeier Complex (Electrophilic Attack) Precursor->Intermediate Activation Reagents Reagents: POCl3 + DMF Reagents->Intermediate Target TARGET PRODUCT 2-Ethyl-4-methoxybenzaldehyde (Para to OMe) Intermediate->Target Major Path (Sterically Favored) Impurity CRITICAL IMPURITY 2-Methoxy-4-ethylbenzaldehyde (Ortho to OMe) Intermediate->Impurity Minor Path (Isomer)

Caption: The Vilsmeier-Haack reaction on 3-ethylanisole produces two regioisomers. The reference standard must distinguish the target (green) from the impurity (red).

Diagram 2: Reference Standard Qualification Workflow

ValidationWorkflow Start Acquire Candidate Material (Commercial or In-House) PurityCheck Initial HPLC Purity (>98% Area?) Start->PurityCheck Recrystallize Purify via Bisulfite Adduct PurityCheck->Recrystallize No NMR_Analysis 1H-NMR & NOESY Analysis PurityCheck->NMR_Analysis Yes Recrystallize->NMR_Analysis Decision NOE Signal: CHO <-> Ethyl? NMR_Analysis->Decision Fail REJECT: Isomer Identified (2-Methoxy-4-ethyl...) Decision->Fail No (CHO <-> OMe) Pass PASS: Identity Confirmed Decision->Pass Yes Finalize Assign Potency (Mass Balance) Generate CoA Pass->Finalize

Caption: Decision tree for qualifying a secondary reference standard. NOESY NMR is the critical "Go/No-Go" gate for isomeric identity.

References

  • International Council for Harmonisation (ICH). (2000).[3] ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[3][4][5] Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2005). ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[6][7][8] Comprehensive Organic Synthesis, 2, 777-794. (Foundational chemistry for synthesis route).[7][8]

  • U.S. Food and Drug Administration (FDA). (2017). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Ethyl-4-methoxybenzaldehyde proper disposal procedures

Executive Summary & Chemical Profile Objective: This guide defines the safe handling, segregation, and final disposal protocols for 2-Ethyl-4-methoxybenzaldehyde . As a substituted benzaldehyde derivative, this compound...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Objective: This guide defines the safe handling, segregation, and final disposal protocols for 2-Ethyl-4-methoxybenzaldehyde . As a substituted benzaldehyde derivative, this compound presents specific reactivity hazards—primarily oxidation sensitivity—that dictate its waste management lifecycle.

Operational Directive: Treat this compound as a Combustible Organic Liquid . Strict segregation from oxidizing agents is required to prevent exothermic runaway reactions in waste containers.

Chemical Identity & Physical Properties
PropertyDataRelevance to Disposal
Chemical Name 2-Ethyl-4-methoxybenzaldehydePrimary Identifier
CAS Number 6161-69-9 Required for Waste Manifesting
Molecular Formula C₁₀H₁₂O₂Carbon content dictates incineration suitability
Physical State Liquid (Viscous oil)Requires liquid waste stream (bulking)
Boiling Point 133–134 °C (at 12 Torr)Low volatility; unlikely to generate significant vapor pressure in storage
Flash Point (Est.) > 93 °C (> 200 °F)Classified as Combustible (Class IIIB), not Flammable
Water Solubility NegligibleDo NOT dispose via sanitary sewer

Hazard Assessment & Incompatibility

Before initiating disposal, you must assess the "Waste Matrix"—what else is in the flask? The primary risk with aldehyde waste is incompatible mixing leading to pressure buildup or fire.

Critical Incompatibilities (Do Not Mix)
  • Oxidizing Agents: Peroxides, Permanganates, Chlorates, Nitric Acid.[1]

    • Mechanism:[1][2][3][4] Aldehydes oxidize to carboxylic acids exothermically. Mixing with strong oxidizers can cause immediate ignition.

  • Strong Bases: Sodium Hydroxide, Potassium Hydroxide.

    • Mechanism:[1][2][3][4] Can induce Cannizzaro reactions or polymerization, generating heat and pressure in sealed waste drums.

  • Amines: Primary amines.

    • Mechanism:[1][2][3][4] Exothermic Schiff base formation.

GHS Safety Classification (For Labeling)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • Environmental: Toxic to aquatic life (prevent release to waterways).

Step-by-Step Disposal Protocols

Scenario A: Routine Laboratory Waste (Small Scale)

For reaction mixtures, aliquots, or expired reagents (< 5 Liters).

  • Segregation: Identify the "Non-Halogenated Organic" waste stream. Ensure the container is compatible (HDPE plastic or Amber Glass).

  • pH Check: If the waste stream contains reaction byproducts, verify pH is between 5 and 9. Neutralize extreme acids/bases before adding to the organic solvent carboy to prevent container degradation.

  • Transfer:

    • Use a funnel with a flash arrestor (flame trap) if available.

    • Pour slowly to avoid splashing.

    • Rinse: Triple-rinse the empty reagent bottle with a compatible solvent (e.g., Acetone or Ethanol). Add the rinsate to the same waste container.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "2-Ethyl-4-methoxybenzaldehyde, Acetone (or solvent used)."

    • Hazard Checkbox: Irritant, Combustible.

Scenario B: Pure Chemical Disposal (Expired/Obsolete Inventory)

For full or partially full original containers.

  • Do Not Bulking (Preferred): For high-purity disposal, it is safer to "Lab Pack" the container rather than pouring it out.

  • Lab Packing:

    • Place the tightly capped original bottle upright in a shipping drum containing an inert absorbent (Vermiculite).

    • Ensure the bottle is not touching other glass containers.

  • Manifesting: List under DOT shipping name: UN3082, Environmentally hazardous substance, liquid, n.o.s. (2-Ethyl-4-methoxybenzaldehyde), 9, PG III.

Scenario C: Spill Response (Emergency Disposal)
  • Isolate: Evacuate the immediate area and remove ignition sources.

  • PPE: Wear Nitrile gloves, safety goggles, and a lab coat. If the spill is >1 Liter or heated, use a half-face respirator with organic vapor cartridges.

  • Contain: Dike the spill with spill pillows or sand to prevent it from reaching floor drains.

  • Absorb: Cover the liquid with Vermiculite , Dry Sand , or Clay absorbent . Do not use paper towels for large spills (combustible surface area).

  • Collect: Scoop absorbed material into a wide-mouth HDPE jar or heavy-duty waste bag.

  • Label: "Debris from Spill of 2-Ethyl-4-methoxybenzaldehyde." Treat as solid hazardous waste.

Waste Characterization & Regulatory Logic

The following decision tree illustrates how to classify this waste under US EPA (RCRA) and EU regulations.

WasteClassification Start Start: Waste Assessment 2-Ethyl-4-methoxybenzaldehyde IsMixed Is it mixed with solvents? Start->IsMixed SolventType Identify Solvent Type IsMixed->SolventType Yes FlashPointCheck Is Flash Point < 60°C? IsMixed->FlashPointCheck No (Pure) Ignitable RCRA Code: D001 (Ignitable Characteristic) SolventType->Ignitable Ethanol/Methanol F_List RCRA Code: F003/F005 (Listed Solvent Mix) SolventType->F_List Acetone, Toluene, etc. FlashPointCheck->Ignitable Yes (Unlikely) NonReg Non-RCRA Regulated (If Pure & FP > 60°C) FlashPointCheck->NonReg No (> 60°C) Incinerate Action: Fuel Blending / Incineration Ignitable->Incinerate F_List->Incinerate NonReg->Incinerate Best Practice

Figure 1: Regulatory Classification Logic. While the pure substance may be Non-RCRA regulated due to high flash point, industry best practice is to incinerate it as chemical waste.

Disposal Workflow Visualization

This diagram outlines the operational workflow for safely moving the chemical from the bench to the final waste stream.

DisposalWorkflow Source Chemical Source (Reaction/Expired) Check Incompatibility Check (No Oxidizers!) Source->Check Container Select Container (HDPE/Glass) Check->Container Safe Label Labeling (Name + Hazards) Container->Label Storage Satellite Accumulation Area (Secondary Containment) Label->Storage Pickup EHS Pickup / Contractor Storage->Pickup Weekly/Monthly

Figure 2: Operational Disposal Workflow. Note the critical "Incompatibility Check" step before container selection.

Regulatory Compliance & Documentation

RCRA (USA) Status
  • Listed Waste: 2-Ethyl-4-methoxybenzaldehyde is NOT a P-listed or U-listed waste [1].

  • Characteristic Waste: It does not typically meet the definition of Ignitability (D001) unless mixed with flammable solvents. It is not Corrosive (D002) or Reactive (D003).

  • Recommendation: Manage as "Non-Regulated Chemical Waste" if pure, but dispose of via a licensed hazardous waste incinerator to prevent environmental liability.

European Waste Code (EWC)
  • Code: 16 05 08 * (Discarded organic chemicals consisting of or containing hazardous substances).

  • Disposal Path: High-temperature incineration with energy recovery.

Labeling Requirements

Ensure the waste tag includes:

  • Full Chemical Name: No abbreviations/formulas.

  • Hazards: Check "Toxic" and "Irritant".

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations Title 40 CFR Part 261.[5][3] [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). Laboratory Chemical Safety Summary (LCSS): Benzaldehyde Derivatives. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

Sources

Handling

Personal protective equipment for handling 2-Ethyl-4-methoxybenzaldehyde

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who utilize substituted benzaldehydes as critical intermediates—particularly in the synthesis of complex heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who utilize substituted benzaldehydes as critical intermediates—particularly in the synthesis of complex heterocycles and estrogen analogues[1]. Handling 2-Ethyl-4-methoxybenzaldehyde (CAS: 6161-69-9) [2] requires a rigorous, self-validating safety protocol.

This guide moves beyond standard safety data sheet (SDS) boilerplate to explain the causality behind our safety recommendations, ensuring your laboratory operations are both scientifically sound and uncompromisingly safe.

Mechanistic Hazard Profile & Causality

To design an effective PPE matrix, we must first understand the molecular behavior of 2-Ethyl-4-methoxybenzaldehyde:

  • Electrophilic Cross-Linking (Irritation): The formyl group (-CHO) is highly electrophilic. Upon contact with human tissue, it readily undergoes nucleophilic attack by primary amines (e.g., lysine residues in structural proteins). This covalent modification is the primary mechanism driving its localized irritant properties, manifesting as skin and severe eye irritation (H315, H319)[3].

  • Enhanced Permeability: The addition of the ethyl and methoxy substituents significantly increases the molecule's lipophilicity compared to unsubstituted benzaldehyde. This allows the compound to permeate the stratum corneum and standard thin-film polymeric gloves at an accelerated rate[4].

Personal Protective Equipment (PPE) Matrix

Based on the lipophilic and electrophilic nature of this compound, standard laboratory latex or thin nitrile gloves are insufficient for prolonged handling.

PPE CategorySpecification / MaterialQuantitative Data (Breakthrough Time)Scientific Rationale & Operational Directive
Primary Gloves Butyl Rubber (0.50 mm)> 480 minutes (Level 6)[4]Mandatory for synthesis. High density and lack of reactive double bonds make it impermeable to lipophilic aldehydes.
Incidental Gloves Nitrile Rubber (0.10 mm)~ 78 minutes[5]Splash protection only. Susceptible to swelling by aromatic aldehydes. Doff immediately if contaminated.
Eye Protection ANSI Z87.1 / EN 166 GogglesN/AMust feature side shields to prevent aerosolized droplet ingress.
Respiratory Type A Filter (Brown Code)N/ARequired if handling outside a fume hood. Filters organic vapors with boiling points > 65 °C[4].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's validation check is confirmed.

  • Step 1: Environmental Validation

    • Action: Activate the chemical fume hood and verify the face velocity monitor.

    • Validation: Ensure face velocity is between 0.5 - 0.6 m/s (100 - 120 fpm). Do not open the chemical container if the alarm is sounding.

  • Step 2: PPE Donning & Inspection

    • Action: Inspect butyl rubber gloves for micro-punctures using the nitrogen inflation test. Don safety goggles and a flame-resistant lab coat.

    • Validation: Gloves hold pressure for 10 seconds without deflation.

  • Step 3: Dispensing Protocol

    • Action: Transfer 2-Ethyl-4-methoxybenzaldehyde using a glass syringe or a dedicated chemically resistant pipette. Avoid plasticizers (like PVC) which can leach into the aldehyde[6].

    • Validation: No dripping; transfer is conducted entirely over a secondary containment tray.

Spill Response & Disposal Plan

In the event of a localized spill, rapid containment prevents respiratory hazards (H335)[3].

  • Step 1: Containment & Absorption

    • Cover the spill immediately with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Causality: Do not use paper towels, as the high surface area combined with organic material can exacerbate vapor release and potential reactivity.

  • Step 2: Neutralization & Collection

    • Sweep the absorbed material using non-sparking tools and place it into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Step 3: Regulated Disposal

    • Label the container as "Halogen-Free Organic Waste." Dispose of via a certified hazardous waste contractor in accordance with local regulations (e.g., European Waste Catalogue code 07 05 04* for organic solvents). Do not allow the substance to enter the aquatic environment, as it is harmful to aquatic life (H412).

Workflow Visualization

The following diagram illustrates the critical path for safe handling and emergency diversion.

G Start Pre-Operational Safety Checks Hood Verify Fume Hood (>100 fpm face velocity) Start->Hood PPE Don PPE (Butyl Gloves, EN 166 Goggles) Handle Chemical Dispensing & Reaction Handling PPE->Handle Hood->PPE Spill Spill Detected? Handle->Spill SpillResp Spill Response Protocol (Vermiculite Containment) Spill->SpillResp Yes Dispose Waste Disposal (Halogen-Free Organic) Spill->Dispose No SpillResp->Dispose Decon Decontamination & PPE Doffing Dispose->Decon

Figure 1: Standard operating workflow for handling 2-Ethyl-4-methoxybenzaldehyde safely.

References[2] Title: Benzaldehyde, 2-ethyl-4-methoxy- | 6161-69-9

Sources

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